2-Phenyl-4-piperazinopyrimidine
説明
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特性
IUPAC Name |
2-phenyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGLOYAJWJRYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 2-Phenyl-4-piperazinopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide
Authored by: [Your Name/Title - Senior Application Scientist]
Introduction: The Emergence of a Versatile Pharmacophore
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures." The 2-phenyl-4-piperazinopyrimidine core is a quintessential example of such a scaffold. Its inherent structural features—a pyrimidine ring offering hydrogen bonding capabilities, a phenyl group providing opportunities for diverse substitutions and π-π stacking interactions, and a flexible piperazine linker—collectively create a versatile platform for the design of potent and selective modulators of various biological processes. This guide provides an in-depth analysis of this core structure, from its synthesis and structure-activity relationships to its diverse therapeutic applications and the experimental methodologies used to evaluate its derivatives.
I. Synthetic Strategies: Constructing the Core
The synthesis of the this compound scaffold is typically achieved through a convergent approach, with the key step being the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring by a piperazine derivative. A general and robust synthetic route is outlined below.
General Synthetic Workflow
The most common strategy involves the reaction of a 2-substituted-4-chloropyrimidine with a desired piperazine. The 2-phenyl group can be installed prior to or after the piperazine coupling.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Representative 2-Phenyl-4-(piperazin-1-yl)pyrimidine
This protocol describes a common method for the synthesis of the core structure, which can be adapted for various substituted analogs.
Step 1: Synthesis of 2-Phenyl-4,6-dichloropyrimidine
-
To a stirred solution of 2-phenylmalonamide (1 eq.) in phosphorus oxychloride (5 eq.), add N,N-dimethylaniline (0.2 eq.) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-phenyl-4,6-dichloropyrimidine.
Step 2: Synthesis of 2-Phenyl-4-(piperazin-1-yl)-6-chloropyrimidine
-
To a solution of 2-phenyl-4,6-dichloropyrimidine (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add piperazine (1.1 eq.) and potassium carbonate (2 eq.).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired product.
II. Therapeutic Applications and Mechanisms of Action
The this compound scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against a wide range of therapeutic targets.
A. Anticancer Activity: Inhibition of USP1/UAF1 Deubiquitinase
A significant breakthrough in the application of this scaffold has been the development of potent and selective inhibitors of the Ubiquitin-Specific Protease 1 (USP1) in complex with its cofactor UAF1.[1] The USP1/UAF1 complex is a key regulator of the DNA damage response, and its inhibition has emerged as a promising anticancer strategy.[1]
Mechanism of Action: USP1/UAF1 deubiquitinates two critical proteins in DNA repair pathways: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2] Monoubiquitination of these proteins is essential for activating translesion synthesis and the Fanconi anemia pathway, respectively, which allow cells to tolerate DNA damage. By inhibiting USP1/UAF1, derivatives of the this compound core, such as ML323, lock PCNA and FANCD2 in their ubiquitinated state.[2] This leads to a dysregulation of the DNA damage response, which is particularly cytotoxic to cancer cells that often have underlying DNA repair defects.[3] These inhibitors bind to a cryptic pocket in USP1, allosterically preventing its catalytic activity.[4]
Caption: Mechanism of action of this compound based USP1/UAF1 inhibitors.
Structure-Activity Relationship (SAR) Highlights for USP1/UAF1 Inhibitors:
| Compound | R1 (on Phenyl) | R2 (on Piperazine) | IC50 (nM)[2] |
| ML323 | 2-isopropyl | N-benzyl | 78 |
| Analog 1 | H | N-benzyl | >25,000 |
| Analog 2 | 2-isopropyl | H | 1,200 |
| Analog 3 | 4-fluoro | N-benzyl | 230 |
This table is illustrative and based on data for N-benzyl-2-phenylpyrimidin-4-amine derivatives.[2]
Experimental Protocol: USP1/UAF1 Inhibition Assay (Fluorogenic) [5]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Enzyme Solution: Dilute recombinant human USP1/UAF1 complex in Assay Buffer to the desired final concentration (e.g., 2 nM).
-
Substrate Solution: Dilute Ubiquitin-Rhodamine 110 in Assay Buffer (e.g., 50 nM final concentration).
-
Inhibitor Stock: Prepare a serial dilution of the test compound in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the test compound or DMSO (vehicle control) to a 384-well black plate.
-
Add 48 µL of the Enzyme Solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the Substrate Solution.
-
Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
B. Metabolic Disorders: GPR119 Agonism
Derivatives of the this compound core have been identified as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[7][8]
Mechanism of Action: GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[9] Its activation by an agonist leads to the coupling of the Gαs protein, which in turn activates adenylyl cyclase.[10] This results in an increase in intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that also potentiates insulin secretion and has beneficial effects on glucose homeostasis.[10][11]
Caption: GPR119 signaling pathway activated by this compound agonists.
Experimental Protocol: Cell-Based GPR119 Agonism Assay (cAMP Measurement) [12]
-
Cell Culture:
-
Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).
-
Culture cells to ~80% confluency in appropriate media.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate and incubate overnight.
-
Wash the cells with serum-free media and then incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Add serial dilutions of the test compound (agonist) and incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration for each well treated with the test compound.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6]
-
C. Neuropharmacological Activity: Modulation of Serotonergic and GABAergic Systems
Certain derivatives of this scaffold have shown potential as anxiolytic and antidepressant agents. Their mechanism is believed to involve the modulation of key neurotransmitter systems, particularly the serotonergic and GABAergic pathways.[13]
Mechanism of Action: The anxiolytic and antidepressant effects are often linked to interactions with serotonin receptors (e.g., 5-HT1A, 5-HT2A/2C) and the GABAA receptor.[13][14] Agonism at the 5-HT1A receptor is a well-established mechanism for anxiolysis. Modulation of the GABAA receptor, the primary target for benzodiazepines, enhances inhibitory neurotransmission in the brain, leading to a calming effect.[15] The exact binding modes and the interplay between these two systems for this class of compounds are still under investigation.
Caption: Putative modulation of serotonergic and GABAergic pathways by neuroactive derivatives.
Experimental Protocol: In Vivo Evaluation of Anxiolytic Activity (Elevated Plus Maze) [16][17]
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Apparatus:
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A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
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-
Animals:
-
Male Swiss mice or Wistar rats are commonly used.
-
-
Procedure:
-
Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test. A positive control, such as diazepam, should be included.[18]
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Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
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Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
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-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
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An increase in these parameters compared to the vehicle control is indicative of an anxiolytic effect.
-
Analyze the data using ANOVA followed by an appropriate post-hoc test.
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III. Conclusion and Future Perspectives
The this compound core has unequivocally established itself as a privileged scaffold in drug discovery. Its synthetic tractability and the ability of its derivatives to interact with a diverse array of biological targets underscore its importance. The successes in developing potent inhibitors of the USP1/UAF1 complex and agonists of GPR119 highlight the therapeutic potential of this chemical class in oncology and metabolic diseases. Furthermore, its emergence in neuropharmacology suggests that the full scope of its utility is yet to be realized. Future research will likely focus on refining the selectivity of these compounds, exploring novel substitutions to access new target classes, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The continued exploration of the this compound core promises to yield new and improved therapeutic agents for a range of human diseases.
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ResearchGate. (n.d.). IC50 values of some of the representative compounds. Retrieved from [Link]
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- Chen, J., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & Biology, 18(11), 1390-1400.
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ResearchGate. (n.d.). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Retrieved from [Link]
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PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]
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PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]
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GraphPad. (n.d.). How exactly are IC50 and EC50 defined?. Retrieved from [Link]
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The Journal of Experimental Medicine. (2017). USP1–UAF1 deubiquitinase complex stabilizes TBK1 and enhances antiviral responses. Retrieved from [Link]
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PubMed. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. Retrieved from [Link]
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PubMed. (2009). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][15][16]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]
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An In-depth Technical Guide to 2-Phenyl-4-(piperazin-1-yl)pyrimidine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-phenyl-4-(piperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, synthesis, and explore its emerging therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Therapeutic Promise
The 2-phenyl-4-(piperazin-1-yl)pyrimidine scaffold represents a privileged structure in drug discovery, combining the pharmacologically significant pyrimidine and piperazine moieties. The pyrimidine ring is a cornerstone of nucleic acids and is found in numerous approved drugs, while the piperazine ring is a common constituent in centrally active agents. The strategic combination of these two heterocycles with a phenyl group at the 2-position of the pyrimidine ring has given rise to a class of compounds with diverse and potent biological activities. This guide will focus on the parent compound, 2-phenyl-4-(piperazin-1-yl)pyrimidine, and its derivatives, highlighting their potential in various therapeutic areas.
Core Chemical Properties
While specific experimental data for 2-phenyl-4-(piperazin-1-yl)pyrimidine is not extensively reported in publicly available literature, we can infer its key chemical properties based on its structure and data from closely related analogs. The compound exists as a dihydrobromide salt (CAS 1258640-39-9), indicating its basic nature due to the presence of the piperazine ring.
| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |
| Molecular Formula | C₁₄H₁₆N₄ | Based on the chemical structure. |
| Molecular Weight | 240.31 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | High molecular weight and aromatic nature suggest a solid state. |
| Solubility | The free base is expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. The dihydrobromide salt is likely soluble in water and other polar protic solvents. | The non-polar phenyl and pyrimidine rings contribute to organic solvent solubility, while the basic piperazine nitrogen allows for salt formation and aqueous solubility. |
| pKa | The piperazine moiety will have two pKa values. The pKa of the secondary amine is expected to be around 8-9, while the tertiary amine's pKa will be lower. | Based on the known pKa values of piperazine and its derivatives. |
| Stability | The compound is expected to be stable under standard laboratory conditions. It may be sensitive to strong oxidizing agents. | The aromatic and heterocyclic rings are generally stable. The piperazine ring can be susceptible to oxidation. |
Synthesis and Characterization
The synthesis of 2-phenyl-4-(piperazin-1-yl)pyrimidine and its derivatives generally follows a convergent synthetic strategy. A common and efficient method involves the nucleophilic aromatic substitution of a suitably substituted 4-chloropyrimidine with piperazine.
General Synthetic Workflow
The synthesis can be conceptually broken down into two main stages: the formation of the 2-phenyl-4-chloropyrimidine intermediate and its subsequent reaction with piperazine.
The 2-Phenyl-4-piperazinopyrimidine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-phenyl-4-piperazinopyrimidine core is one such "privileged scaffold," a term bestowed upon structures capable of binding to multiple, distinct biological targets through versatile, targeted modifications. This guide provides a comprehensive overview of this scaffold, delving into its synthetic accessibility, diverse biological activities, and the nuanced structure-activity relationships (SAR) that drive its therapeutic potential. From potent kinase inhibitors in oncology to modulators of metabolic and infectious disease pathways, the this compound moiety has proven to be a remarkably fruitful starting point for drug discovery campaigns. Its inherent properties, including a nitrogen-rich structure conducive to hydrogen bonding and a conformationally flexible piperazine ring, allow for extensive chemical exploration and optimization of pharmacokinetic and pharmacodynamic profiles.
Synthetic Strategies: Building the Core and its Analogs
The synthetic tractability of the this compound scaffold is a key driver of its widespread use. A common and efficient approach involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine ring. This allows for the controlled and regioselective introduction of the phenyl and piperazine moieties.
General Synthetic Workflow
A frequently employed synthetic route begins with a commercially available substituted dichloropyrimidine. The differential reactivity of the chlorine atoms, often influenced by the electronic nature of other substituents on the pyrimidine ring, allows for a stepwise introduction of the desired groups.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Generic 2-Phenyl-4-(piperazin-1-yl)pyrimidine
The following protocol is a generalized representation of the synthesis. Specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization based on the specific substrates used.
Step 1: Synthesis of 2-(Phenylamino)-4-chloropyrimidine Intermediate
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired substituted aniline (1.0-1.2 eq).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the reaction mixture.
-
Heat the mixture at a temperature ranging from 80 °C to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2-(phenylamino)-4-chloropyrimidine intermediate. Further purification can be achieved by recrystallization or column chromatography if necessary.
Step 2: Synthesis of the Final 2-Phenyl-4-(piperazin-1-yl)pyrimidine Product
-
Dissolve the 2-(phenylamino)-4-chloropyrimidine intermediate (1.0 eq) in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or 1,4-dioxane.
-
Add the desired substituted piperazine (1.2-2.0 eq) to the solution.
-
Heat the reaction mixture to a temperature between 100 °C and 150 °C. The reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the mixture and dilute with water to precipitate the crude product.
-
Collect the solid by filtration and purify by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure 2-phenyl-4-(piperazin-1-yl)pyrimidine derivative.
Key Biological Targets and Structure-Activity Relationships (SAR)
The versatility of the this compound scaffold is evident in the diverse range of biological targets it has been shown to modulate. The phenyl ring at the 2-position and the piperazine at the 4-position serve as key anchor points for tailoring selectivity and potency.
Kinase Inhibition: A Dominant Application in Oncology
A significant body of research has focused on the development of this compound derivatives as potent kinase inhibitors for the treatment of cancer.
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies.[1]
-
SAR Insights: Studies have shown that substitution on the 2-phenyl ring is critical for activity. Small, electron-withdrawing groups can enhance potency. The piperazine moiety often serves as a linker to a pharmacophore that interacts with the solvent-exposed region of the kinase. Modifications at the 4-position of the piperazine ring with groups capable of forming hydrogen bonds or occupying hydrophobic pockets have led to highly potent inhibitors.[1] For instance, compound 11g from a study on BTK inhibitors, which features a 3-methyl phenylcarbamoyl substituent, demonstrated excellent inhibitory activity.[1]
| Compound | R Group on Piperazine | BTK Inhibition (%) @ 100 nM | IC50 (µM) on Raji cells |
| 11e | 4-fluorophenylcarbamoyl | 83.9 | 8.21 |
| 11g | 3-methylphenylcarbamoyl | 82.76 | 6.98 |
| Ibrutinib | (positive control) | 99.4 | 5.87 |
Data synthesized from a study on 2-phenyl pyrimidine derivatives as BTK inhibitors.[1]
Caption: Simplified BTK signaling pathway and the point of intervention.
Src/Abl Kinase Inhibitors: The fusion protein BCR-Abl is the causative agent of chronic myeloid leukemia (CML). Dual Src/Abl inhibitors have shown significant therapeutic success. Dasatinib (BMS-354825), a potent Src/Abl inhibitor, features a related 2-aminopyrimidine core, highlighting the potential of this scaffold in targeting these kinases.[2] While not a direct this compound, its structure underscores the importance of the aminopyrimidine core in binding to the ATP pocket of these kinases.
Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis
Invasive fungal infections are a significant cause of morbidity and mortality, and there is a pressing need for novel antifungal agents. The 2-phenylpyrimidine scaffold has been explored for the development of inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3]
-
SAR Insights: In this context, the 2-phenylpyrimidine core acts as a hydrophobic side chain that can be optimized for binding to the CYP51 active site. The addition of a pyrimidine moiety has been shown to improve antifungal activity.[3] Systematic structural modifications have led to compounds with broad-spectrum antifungal activity superior to the first-line drug fluconazole.[3]
G-Protein Coupled Receptor (GPCR) Modulation
GPR119 Agonists: GPR119 is a GPCR expressed predominantly in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes and obesity.[4]
-
SAR Insights: A series of 5-methyl-2-phenyl-4-(piperazin-1-yl)pyrimidine derivatives have been identified as potent GPR119 agonists.[4] The 2-phenyl ring can be substituted with groups that enhance potency, while modifications on the piperazine nitrogen are crucial for optimizing agonist activity. For example, compound 9i from a relevant study showed potent agonistic activity and demonstrated efficacy in an in vivo model of diet-induced obesity.[4]
Protocols for Biological Evaluation
The successful development of drugs based on the this compound scaffold relies on robust and reproducible biological assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., BTK)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human BTK enzyme.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Test compounds dissolved in DMSO.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay system, which measures ADP formation).
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., Raji cells for BTK inhibitors).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly valuable core structure in drug discovery. Its synthetic accessibility and the ability to modulate a wide array of biological targets ensure its continued relevance. Future research will likely focus on:
-
Expanding the Target Space: Exploring the activity of this scaffold against new and emerging drug targets.
-
Improving Selectivity: Fine-tuning the structure to achieve greater selectivity for the desired target over off-targets, thereby reducing potential side effects.
-
Novel Drug Conjugates: Utilizing the piperazine moiety as a handle for conjugation to other pharmacophores or drug delivery systems.
-
Application in PROTACs: The piperazine moiety can serve as a linker in the design of proteolysis-targeting chimeras (PROTACs), a rapidly emerging therapeutic modality.
References
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (URL not provided in search results)
-
Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 2019. [Link]
- (Reference on piperazine in cancer, details not fully captured)
-
Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 2004. [Link]
- (Reference on GPR119 agonists, details not fully captured)
- (Reference on synthesis, details not fully captured)
- (Reference on USP1/UAF1 inhibitors, details not fully captured)
- (Reference on Mnk2 inhibitors, details not fully captured)
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Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 2017. [Link]
- (Reference on EGFR inhibitors, details not fully captured)
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- (Reference on pyrazole-based kinase inhibitors, details not fully captured)
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(Reference on benzo[1][2][3]triazin-7-ones, details not fully captured)
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- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Phenyl-4-piperazinopyrimidine Scaffold: A Technical Guide to Derivative Exploration and Therapeutic Potential
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] When coupled with a piperazine moiety, another privileged scaffold known to impart favorable pharmacokinetic properties, the resulting chemical architecture offers a versatile platform for drug discovery.[3] This guide focuses on the 2-phenyl-4-piperazinopyrimidine core, a structure that has garnered significant interest for its potent and often selective modulation of key biological targets, particularly protein kinases implicated in oncology. We will delve into the synthetic rationale, explore the nuanced landscape of its structure-activity relationships (SAR), provide detailed protocols for biological evaluation, and contextualize its therapeutic promise by examining its influence on critical signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.
Introduction: The Strategic Fusion of Pyrimidine and Piperazine
The convergence of the pyrimidine and piperazine heterocycles within a single molecular entity is a deliberate strategy in modern drug design. The pyrimidine core, a six-membered diazine, is a well-established pharmacophore found in numerous anticancer drugs, including kinase inhibitors like Osimertinib and Lazertinib, due to its ability to mimic the adenine base of ATP and interact with the hinge region of kinase active sites.[1][4]
The piperazine ring, a six-membered ring containing two opposing nitrogen atoms, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a convenient vector for introducing further chemical diversity.[3][5] The combination, specifically the this compound scaffold, creates a modular system where substitutions on the phenyl ring, the pyrimidine core, and the distal nitrogen of the piperazine can be systematically varied to fine-tune potency, selectivity, and overall drug-like properties. Derivatives of this and closely related scaffolds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antifungal, and antipsychotic effects.[6][7][8] This guide will primarily focus on the exploration of this scaffold in the context of oncology, with a particular emphasis on kinase inhibition.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the this compound scaffold is typically achieved through a convergent synthesis approach. The key step involves the nucleophilic substitution of a suitable leaving group at the C4 position of a 2-phenylpyrimidine with a desired piperazine derivative.
General Synthetic Workflow
A common and adaptable synthetic route is outlined below. This multi-step process allows for the facile introduction of diversity at various points.
Sources
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- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanistic Hypotheses of 2-Phenyl-4-piperazinopyrimidine Derivatives
Introduction
The 2-phenyl-4-piperazinopyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous compounds with diverse pharmacological activities. This technical guide provides an in-depth exploration of the primary hypothesized mechanisms of action for this class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to investigate these mechanisms, grounded in authoritative scientific literature.
The core structure, characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a piperazine moiety at the 4-position, serves as a versatile backbone for chemical modification. These modifications can profoundly influence the compound's three-dimensional conformation, electronic properties, and ultimately, its biological activity. The following sections will dissect the major mechanistic hypotheses for this scaffold, including kinase inhibition, G-protein coupled receptor (GPCR) modulation, antimicrobial and antifungal activity, and neuropharmacological effects.
I. Kinase Inhibition: A Prominent Mechanism of Action
A predominant mechanism of action for many this compound derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.
A. Rationale for Kinase Targeting
The ATP-binding pocket of kinases presents a druggable target for small molecules. The this compound scaffold can be elaborated with various substituents that can form key interactions, such as hydrogen bonds and hydrophobic contacts, within this pocket. This can lead to competitive inhibition of ATP binding and subsequent downstream signaling.
B. Key Kinase Targets and Downstream Pathways
Several important kinases have been identified as targets for this class of compounds:
-
Src/Abl Kinases: Derivatives of this scaffold have been identified as dual Src/Abl kinase inhibitors.[1] Inhibition of these non-receptor tyrosine kinases can disrupt signaling pathways involved in cell proliferation, survival, and migration, making them valuable targets in oncology, particularly for chronic myelogenous leukemia (CML).[1]
-
p21-Activated Kinase 4 (PAK4): Certain 2,4-diaminoquinazoline derivatives, which share structural similarities, have shown potent inhibition of PAK4.[2] PAK4 is implicated in cancer cell proliferation, migration, and invasion.[2]
-
Class III Receptor Tyrosine Kinases: This family includes important oncology targets like PDGFR. N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have demonstrated selective inhibition of this kinase subfamily.[3]
The inhibition of these kinases typically leads to the downregulation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in reduced cell proliferation and induction of apoptosis in cancer cells.
C. Experimental Workflow for Kinase Inhibitor Profiling
A robust workflow is essential to identify and characterize kinase inhibitors. The "Kinobeads" chemical proteomics approach offers an unbiased method to assess the selectivity of kinase inhibitors.[4][5][6]
Sources
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
An In-depth Technical Guide to the Potential Biological Targets of the 2-Phenyl-4-piperazinopyrimidine Scaffold
The 2-phenyl-4-piperazinopyrimidine core is a noteworthy example of a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the versatile nature of the piperazine and pyrimidine rings, allows for the presentation of various pharmacophoric features in three-dimensional space. This has led to its incorporation into a multitude of compounds with diverse biological activities. This guide provides an in-depth exploration of the key biological targets of molecules based on this scaffold, the experimental workflows for their identification and validation, and insights into their therapeutic potential. The piperazine moiety, in particular, is a common structural element in numerous approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1]
Part 1: Key Biological Target Classes
The this compound scaffold has been successfully employed to generate ligands for several important classes of biological targets. The primary areas of activity are protein kinases, G-protein coupled receptors (GPCRs), and various enzymes.
Protein Kinases: Precision Targeting of Cellular Signaling
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The this compound scaffold has proven to be a fertile starting point for the development of potent and selective kinase inhibitors.
Derivatives of this scaffold have been shown to target several key kinases implicated in oncology:
-
Epidermal Growth Factor Receptor (EGFR): A member of the receptor tyrosine kinase family, EGFR is a crucial target in oncology.[2] Novel phenylpiperazine derivatives incorporating the pyrimidine core have been developed as potent EGFR tyrosine kinase inhibitors, demonstrating nanomolar efficacy in cell cultures and inducing tumor growth cessation in vivo.[2]
-
p21-Activated Kinase 4 (PAK4): As a key regulator of cell migration and invasion, PAK4 is an attractive target for anti-cancer therapies. 2,4-diaminoquinazoline derivatives, which share structural similarities with the this compound scaffold, have been synthesized as potent PAK4 inhibitors.[3] These compounds have demonstrated significant inhibitory activity against PAK4 and have been shown to suppress the proliferation, migration, and invasion of cancer cell lines.[3]
-
Other Tyrosine Kinases: The broader phenylpyrazolopyrimidine scaffold has shown inhibitory activity against several tyrosine kinases, including c-Src, Btk, and Lck.[4] This suggests that the this compound core can be adapted to target a range of kinases involved in different signaling pathways. The anilinopyrimidine scaffold has also been explored for the development of selective inhibitors of class III receptor tyrosine kinases like KIT and PDGFRβ.[5]
Caption: EGFR signaling pathway and the inhibitory action of a this compound derivative.
| Compound Class | Target Kinase | IC50 | Reference |
| Phenylpiperazine derivatives | EGFR | Nanomolar range | [2] |
| 2,4-diaminoquinazoline derivatives | PAK4 | 0.060 µM (compound 8d) | [3] |
| Phenylpyrazolopyrimidine derivatives | c-Src | 21.7 µM - 192.1 µM | [4] |
| Phenylpyrazolopyrimidine derivatives | Btk | 90.5 µM (compound 10) | [4] |
| Phenylpyrazolopyrimidine derivatives | Lck | 110 µM (compound 10) | [4] |
| 6-phenyl-4-anilinopyrimidine | KIT/PDGFRβ | Dual inhibitor | [5] |
G-Protein Coupled Receptors (GPCRs): Modulating Diverse Physiological Responses
GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them highly valuable drug targets. The this compound scaffold has been successfully utilized to create modulators of several GPCRs.
-
GPR119: This receptor is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose homeostasis. Derivatives of 5-methyl-2-phenyl-4-(piperazin-1-yl)pyrimidine have been identified as novel GPR119 agonists.[6] These compounds have demonstrated the ability to improve glucose tolerance and promote insulin secretion in preclinical models, highlighting their potential for the treatment of type 2 diabetes and obesity.[6]
-
Prostaglandin EP2 Receptor: The EP2 receptor is involved in neuroprotection and neuroinflammation. Trisubstituted pyrimidines have been discovered as positive allosteric modulators of the human EP2 receptor.[7][8] These compounds enhance the potency of the natural ligand, prostaglandin E2, and have shown neuroprotective effects against excitotoxicity.[7][8]
-
Serotonergic and GABAergic Pathways: Piperazine derivatives have a well-established history in neuropharmacology. A novel piperazine derivative has been shown to exert its anxiolytic-like activity through modulation of the serotonergic system and the benzodiazepine site of the GABAA receptor, while its antidepressant-like effects are mediated by the serotonergic system.[9]
Caption: A typical workflow for identifying positive allosteric modulators of a GPCR.
Enzymes: Inhibiting Key Catalytic Processes
Beyond kinases, the this compound scaffold has been incorporated into inhibitors of other enzyme classes.
-
CYP51 (Lanosterol 14α-demethylase): This enzyme is a crucial component of the fungal cell membrane biosynthesis pathway. Novel 2-phenylpyrimidine derivatives have been designed and synthesized as CYP51 inhibitors with potent antifungal activity.[10] Some of these compounds have demonstrated superior efficacy compared to the first-line antifungal drug fluconazole against a range of clinically relevant fungal strains.[10]
Part 2: Experimental Workflows for Target Identification and Validation
A robust and logical experimental cascade is essential for the successful identification and validation of biological targets for novel chemical entities. The following workflows represent a field-proven approach.
Target Identification: From In Silico to High-Throughput Screening
The initial phase of target identification often involves a combination of computational and experimental approaches to generate and test hypotheses.
-
Computational Docking: As a preliminary step, molecular docking simulations can be employed to predict the binding affinity of this compound derivatives to the active sites of known targets. This was utilized in the study of EGFR inhibitors to understand the interaction with key residues.[2]
-
High-Throughput Screening (HTS): For novel scaffolds, an unbiased HTS campaign against a large library of compounds is a powerful tool for identifying initial "hits." The discovery of trisubstituted pyrimidine modulators of the EP2 receptor was achieved through a high-throughput screen of 292,000 small molecules.[7][8]
In Vitro Target Validation: Confirming and Characterizing the Interaction
Once initial hits are identified, a series of in vitro assays are necessary to confirm their activity and elucidate their mechanism of action.
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP), γ-32P-ATP or fluorescently labeled ATP analog
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well or 384-well microtiter plates
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the microtiter plate, add the kinase assay buffer, the peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding the recombinant EGFR enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Start the phosphorylation reaction by adding the ATP solution (containing a tracer amount of γ-32P-ATP).
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated γ-32P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This cell-based assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line (e.g., A549 for EGFR inhibitors)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Validation: Assessing Therapeutic Potential in a Biological System
The final stage of preclinical validation involves testing the lead compounds in animal models of the target disease. This was demonstrated for an EGFR inhibitor, which was shown to induce a cessation of tumor growth in a mouse model with no observed toxicity.[2] Similarly, a GPR119 agonist was evaluated in a diet-induced obesity (DIO) mouse model, where it ameliorated obese-related symptoms and improved glucose tolerance.[6]
Conclusion
The this compound scaffold is a versatile and highly tractable platform for the discovery of novel therapeutics. Its proven ability to generate potent and selective modulators of key biological targets, including protein kinases and GPCRs, underscores its importance in modern drug discovery. The continued exploration of this privileged structure, guided by robust experimental workflows, holds significant promise for the development of new treatments for a wide range of diseases, from cancer to metabolic disorders and beyond.
References
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Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. National Center for Biotechnology Information. [Link]
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Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]
-
Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. [Link]
-
Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. National Center for Biotechnology Information. [Link]
-
Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. National Institutes of Health. [Link]
-
Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PubMed. [Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health. [Link]
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. National Center for Biotechnology Information. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. National Center for Biotechnology Information. [Link]
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- 3. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Phenyl-4-piperazinopyrimidine: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-Phenyl-4-piperazinopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for confirming identity, purity, and for establishing a foundation for further chemical and biological studies. This document will detail the expected outcomes from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Molecular Structure and a Priori Considerations
Before delving into the spectroscopic analysis, it is crucial to understand the molecular architecture of this compound. The molecule consists of a pyrimidine ring substituted with a phenyl group at the 2-position and a piperazine moiety at the 4-position. This structure presents distinct regions that will yield characteristic signals in both NMR and MS analyses. The presence of aromatic and aliphatic protons, as well as a variety of carbon environments, allows for a comprehensive spectroscopic fingerprint to be established.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[1] For this compound, Electron Ionization (EI) would be a suitable technique to induce fragmentation and obtain a detailed mass spectrum.
Expected Molecular Ion and Fragmentation Pattern
The fragmentation of substituted pyrimidines is largely influenced by the nature and position of the substituents on the pyrimidine ring. Common fragmentation pathways involve the loss of small neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself. The stability of the pyrimidine ring often results in it being a prominent fragment.
The molecular weight of this compound (C₁₄H₁₆N₄) is 240.31 g/mol . The molecular ion peak (M⁺) would therefore be expected at an m/z of 240. Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the bond connecting it to the pyrimidine ring. The fragmentation of piperazine derivatives often involves characteristic losses of ethyleneimine or related fragments.[2]
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Structural Representation |
| 240 | [M]⁺ | [C₁₄H₁₆N₄]⁺ |
| 197 | [M - C₂H₅N]⁺ | Loss of an ethylamine radical from the piperazine ring |
| 184 | [M - C₃H₆N]⁺ | Cleavage of the piperazine ring |
| 157 | [C₁₀H₇N₂]⁺ | Phenylpyrimidine cation |
| 84 | [C₄H₁₀N₂]⁺ | Piperazine cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocol for Mass Spectrometry
A detailed, step-by-step methodology for acquiring a mass spectrum of this compound is as follows:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Inlet System: Direct infusion or via a Gas Chromatography (GC) column if the compound is sufficiently volatile and thermally stable.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Record the m/z values and relative intensities of all observed peaks.
-
-
Data Analysis:
Visualization of the MS Workflow and Fragmentation
Caption: Logical workflow for MS analysis and predicted fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl and pyrimidine rings, as well as the aliphatic protons of the piperazine moiety. The choice of deuterated solvent is critical; Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent dissolving power for many heterocyclic compounds. The residual proton signal in DMSO-d₆ appears as a quintet at approximately 2.50 ppm, and a water peak is often observed around 3.33 ppm.[3][4]
Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 8.3 - 8.5 | Doublet | 1H | Pyrimidine H-6 |
| 7.9 - 8.1 | Multiplet | 2H | Phenyl H-2', H-6' |
| 7.3 - 7.5 | Multiplet | 3H | Phenyl H-3', H-4', H-5' |
| 6.7 - 6.9 | Doublet | 1H | Pyrimidine H-5 |
| 3.7 - 3.9 | Triplet | 4H | Piperazine H-2, H-6 |
| 2.8 - 3.0 | Triplet | 4H | Piperazine H-3, H-5 |
| 2.50 | Quintet | - | Residual DMSO-d₅ |
| 3.33 | Broad Singlet | - | H₂O in DMSO-d₆ |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Table 3: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 162 - 164 | Pyrimidine C-2 |
| 160 - 162 | Pyrimidine C-4 |
| 157 - 159 | Pyrimidine C-6 |
| 137 - 139 | Phenyl C-1' |
| 129 - 131 | Phenyl C-4' |
| 128 - 129 | Phenyl C-3', C-5' |
| 126 - 128 | Phenyl C-2', C-6' |
| 105 - 107 | Pyrimidine C-5 |
| 44 - 46 | Piperazine C-2, C-6 |
| 43 - 45 | Piperazine C-3, C-5 |
| 39.52 | Septet |
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Gently swirl or vortex the vial to ensure complete dissolution. Sonication may be used if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (400 MHz or higher spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (¹H: 2.50 ppm, ¹³C: 39.52 ppm).[3]
-
Integrate the signals in the ¹H spectrum.
-
Visualization of the NMR Workflow
Caption: Step-by-step workflow for NMR analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound using Mass Spectrometry and NMR spectroscopy provides a robust and validated method for its identification and structural confirmation. The predicted data and detailed protocols within this guide offer a solid framework for researchers to confidently analyze this compound and related chemical entities. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to the integrity of any research and development program.
References
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A Senior Application Scientist's Guide to In Silico Screening and Molecular Modeling of the 2-Phenyl-4-piperazinopyrimidine Scaffold
Authored for Drug Discovery Professionals
Abstract
The 2-phenyl-4-piperazinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a diverse range of biological entities, including kinases and G-protein coupled receptors (GPCRs).[1][2] Its synthetic tractability and rich three-dimensional character make it an attractive starting point for novel drug discovery campaigns. This technical guide provides a comprehensive, field-proven workflow for identifying and validating potential biological targets and hit compounds for this scaffold using a synergistic combination of in silico screening and molecular modeling techniques. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a robust and self-validating discovery cascade.
Part I: Strategic Foundations for the Screening Cascade
The journey from a chemical scaffold to a validated hit begins with a sound strategy. The choice between ligand-based and structure-based approaches is the first critical decision point, dictated entirely by the available data for a given biological target.
-
Ligand-Based Drug Design (LBDD): This approach is indispensable when a set of known active ligands for a target exists, but no reliable three-dimensional structure of the target protein is available.[3][4] LBDD methods distill the common chemical features of known actives into a hypothesis, or pharmacophore, that can be used to screen for novel chemotypes.[5][6]
-
Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target protein (from X-ray crystallography, NMR, or cryo-EM) is available, SBDD becomes the method of choice.[3] Techniques like molecular docking can predict the binding pose and affinity of a ligand within the target's active site, providing unparalleled insight into the molecular interactions driving recognition.
Our comprehensive workflow integrates both approaches, creating a powerful funnel to identify high-quality hits.
Part II: Ligand-Based Screening: Building a Pharmacophore Model
When targeting a receptor with known small-molecule modulators but no available crystal structure (a common scenario for many GPCRs), pharmacophore modeling is the primary tool for virtual screening.[4][7] The model represents the essential 3D arrangement of chemical features necessary for biological activity.
Rationale & Causality
The core principle is that molecules with similar shapes and electronic properties that bind to the same target likely share a common set of interaction points (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[5] By aligning a set of diverse, potent, and functionally consistent (e.g., all agonists) ligands, we can generate a 3D pharmacophore hypothesis that captures these shared features.[4] This model then serves as a 3D query to rapidly screen millions of compounds, identifying those that geometrically and chemically match the hypothesis.
Experimental Protocol: Pharmacophore Model Generation and Screening
-
Training Set Selection:
-
Action: Curate a set of at least 5-10 known active ligands for the target of interest with high potency and, ideally, similar functional activity (e.g., all agonists or all antagonists).[4]
-
Reasoning: A diverse set of active compounds helps to identify the truly essential features for activity, while functional consistency prevents the model from being confounded by features specific to different binding modes (e.g., agonist vs. antagonist).
-
-
Conformational Analysis:
-
Action: Generate a diverse set of low-energy 3D conformations for each molecule in the training set using computational chemistry software.
-
Reasoning: Small molecules are flexible. To find a common 3D arrangement of features, we must first explore the accessible conformational space of each individual ligand.
-
-
Pharmacophore Feature Definition:
-
Action: Define the chemical features to be considered. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), Hydrophobic (HY), and Positive/Negative Ionizable centers.
-
Reasoning: These features represent the fundamental types of non-covalent interactions that govern ligand-protein binding.
-
-
Model Generation and Validation:
-
Action: Use software (e.g., MOE, LigandScout) to align the conformers and generate common-feature pharmacophore hypotheses. Validate the best model by screening it against a database containing the known actives and a large set of decoy molecules (presumed inactives).
-
Reasoning: A robust model should be able to successfully identify the known active compounds from the decoys, demonstrating its predictive power. Metrics like the Güner-Henry (GH) score or Enrichment Factor (EF) are used to quantify this.[4]
-
-
Database Screening:
-
Action: Screen a large, multi-conformer compound library (e.g., ZINC, Enamine REAL) against the validated pharmacophore model.
-
Reasoning: This is the primary screening step to find novel molecules that fit the activity hypothesis. The output is a ranked list of compounds that match the 3D query.
-
Part III: Structure-Based Screening: The Molecular Docking Protocol
When a high-quality protein structure is available, molecular docking provides a powerful, physics-based method to predict how a ligand might bind. This technique is instrumental in virtual screening and for understanding structure-activity relationships (SAR).[8][9]
Rationale & Causality
Molecular docking algorithms explore a vast number of possible orientations and conformations of a ligand within a protein's binding site. Each potential pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[10] The goal is to identify the lowest-energy pose, which is predicted to be the most stable and representative binding mode. This allows us to prioritize compounds based on their predicted affinity and analyze the specific interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Experimental Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Action: Download the target protein structure from the Protein Data Bank (PDB). Using software like AutoDockTools, MOE, or Maestro, remove water molecules, co-solvents, and non-essential ligands. Add polar hydrogen atoms and assign atomic charges using a force field (e.g., CHARMm, AMBER).
-
Reasoning: Water molecules can interfere with docking unless their positions are known with high certainty; removing them simplifies the calculation. Adding hydrogens and correct charges is critical for accurately calculating electrostatic and hydrogen bonding interactions, which are major components of the scoring function.
-
-
Ligand Preparation:
-
Action: Generate low-energy 3D structures for the this compound library. Assign partial charges and define rotatable bonds.
-
Reasoning: The docking program needs a valid 3D starting structure and must know which bonds can rotate to explore different ligand conformations within the binding site.
-
-
Binding Site Definition:
-
Action: Define a "grid box" that encompasses the active site of the protein. This is typically centered on a co-crystallized ligand or on residues known from mutagenesis studies to be critical for binding.
-
Reasoning: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest and dramatically increasing efficiency.
-
-
Docking Execution:
-
Action: Run the docking simulation using software like AutoDock Vina, FRED, or Glide.[11] The algorithm will systematically place the ligand in the grid box, and the scoring function will evaluate each pose.
-
Reasoning: This is the core computational step. The algorithm's search function (e.g., Lamarckian Genetic Algorithm in AutoDock) ensures a thorough exploration of the conformational and orientational space.
-
-
Results Analysis and Pose Selection:
-
Action: Analyze the output, which typically includes a ranked list of poses for each compound based on their docking score. Visually inspect the top-ranked poses to ensure they make chemically sensible interactions with the protein (e.g., hydrogen bonds with polar residues, aromatic stacking).
-
Reasoning: Scoring functions are imperfect. Visual inspection by an experienced modeler is a crucial validation step to filter out poses that are energetically favorable according to the algorithm but make poor chemical sense.
-
Data Presentation: Interpreting Docking Results
Summarizing docking results in a table is essential for comparing compounds. Below is a representative table for hypothetical this compound derivatives docked into the ATP-binding site of Aurora Kinase A.
| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic/Pi Interactions (Residues) |
| Lead-01 | -9.8 | Leu210, Ala213 | Val147, Leu263 |
| Lead-02 | -9.5 | Ala213 | Val147, Leu194, Leu263 |
| Lead-03 | -8.7 | Leu210 | Val147, Ala160 |
| Reference Inhibitor | -10.2 | Leu210, Ala213, Glu211 | Val147, Tyr212, Leu263 |
Part IV: Post-Screening Validation with Molecular Dynamics
A significant limitation of molecular docking is that it treats the protein as a rigid entity and provides only a static snapshot of binding. Molecular Dynamics (MD) simulations overcome this by simulating the movements of every atom in the protein-ligand complex over time, providing profound insights into the stability and dynamics of the interaction.[12][13]
Rationale & Causality
By simulating the complex in a realistic environment (explicit water, physiological temperature, and pressure), we can verify if the binding pose predicted by docking is stable.[12][14] If a ligand remains securely in the binding pocket throughout the simulation (e.g., 100 nanoseconds), it lends high confidence to the docking result. Conversely, if the ligand quickly dissociates, the initial docking score was likely a false positive. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify stability and flexibility.[12]
Experimental Protocol: Protein-Ligand MD Simulation
-
System Preparation:
-
Action: Take the best-ranked docked pose of the protein-ligand complex. Place it in a simulation box filled with explicit water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system's charge.
-
Reasoning: This creates a computationally tractable model that mimics physiological conditions. The water model is crucial for simulating realistic solvation effects.
-
-
Force Field Parameterization:
-
Action: Assign force field parameters (e.g., AMBER, CHARMM, GROMOS) to both the protein and the ligand.[12] The ligand's parameters often need to be generated using a separate server or tool (e.g., CGenFF).[14]
-
Reasoning: The force field is a set of equations and parameters that defines the potential energy of the system, governing how atoms interact and move. Accurate parameters are essential for a meaningful simulation.
-
-
Energy Minimization:
-
Action: Perform energy minimization on the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Reasoning: This is a critical step to relax the system and ensure the starting point for the dynamics simulation is at a local energy minimum, preventing the simulation from becoming unstable.
-
-
Equilibration (NVT and NPT):
-
Action: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Then, equilibrate the pressure while keeping the temperature constant (NPT ensemble). Positional restraints are often applied to the protein and ligand and slowly released during this phase.
-
Reasoning: This two-step process ensures that the system reaches the correct temperature and density before the production simulation begins, allowing the water molecules to properly solvate the protein-ligand complex.
-
-
Production MD Run:
-
Action: Run the simulation for a desired length of time (typically 50-200 ns for binding stability assessment) without any restraints. Save the coordinates (trajectory) at regular intervals.
-
Reasoning: This is the data-gathering phase of the simulation, showing how the complex behaves and evolves over time.
-
-
Trajectory Analysis:
-
Action: Analyze the saved trajectory. Calculate RMSD of the ligand to assess its stability in the binding pocket. Calculate RMSF of the protein residues to identify flexible regions. Analyze the persistence of key hydrogen bonds and other interactions over time.
-
Reasoning: This final analysis provides the quantitative data needed to validate the stability of the binding mode. A low and stable ligand RMSD is a strong indicator of a stable binding interaction.
-
Conclusion
The in silico workflow detailed in this guide provides a robust, multi-stage framework for advancing drug discovery programs centered on the this compound scaffold. By logically progressing from broad virtual screening—using either ligand- or structure-based methods—to rigorous, physics-based validation with molecular dynamics, researchers can significantly increase the efficiency and success rate of hit identification. This approach minimizes the number of compounds requiring expensive synthesis and experimental testing, while maximizing the quality and potential of the selected lead candidates. The key to success lies not in the blind application of these tools, but in understanding the scientific principles that underpin each step, allowing for informed decisions and the generation of truly valuable, data-driven hypotheses.
References
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- Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. PMC.
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- Sequence-Derived Three-Dimensional Pharmacophore Models for G-Protein-Coupled Receptors and Their Application in Virtual Screening.
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- Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube.
- Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development.
- Application Notes and Protocols for Computational Docking of 4-(Pyrrolidin-2-yl)pyrimidine to Protein Targets. Benchchem.
- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
- in silico modeling of 4-(Pyrrolidin-2-yl)pyrimidine interactions. Benchchem.
- Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
- Virtual screening workflow for glycogen synthase kinase 3β inhibitors: convergence of ligand-based and structure-based approaches. PMC - PubMed Central.
- Schematic workflow is summarizing the virtual screening of kinase inhibitors.
- In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions. Benchchem.
- Virtual Target Screening: Validation Using Kinase Inhibitors. PMC - NIH.
- Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis.
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- Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
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- Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)
- Design and development of molecular hybrids of 2-pyridylpiperazine and 5-phenyl-1,3,4-oxadiazoles as potential multifunctional agents to tre
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An In-Depth Technical Guide to the 2-Phenyl-4-piperazinopyrimidine Pharmacophore: Identification, Analysis, and Application in Drug Discovery
Abstract
The 2-phenyl-4-piperazinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable propensity for interacting with a diverse range of high-value biological targets, particularly protein kinases and deubiquitinases. This technical guide provides a comprehensive analysis of the this compound pharmacophore, detailing its identification, key structural features, and the methodologies for its analysis. We will delve into the critical structure-activity relationships (SAR) that govern the potency and selectivity of its derivatives, supported by field-proven insights and computational modeling protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets with high affinity – is a cornerstone of efficient lead generation. The this compound core is a quintessential example of such a scaffold. Its inherent structural rigidity, coupled with the tunable nature of its substituent vectors, provides a unique platform for the development of potent and selective modulators of cellular signaling pathways.
Derivatives of this scaffold have shown significant promise as inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling pathways, and Ubiquitin-Specific Protease 1 (USP1), a critical regulator of the DNA damage response.[1][2] The versatility of this chemical starting point underscores the importance of a deep understanding of its underlying pharmacophoric features.
Pharmacophore Identification: Unveiling the Key Interaction Points
A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a consensus pharmacophore model can be derived from the analysis of its interactions with various biological targets, most notably protein kinases.
A ligand-based pharmacophore model for BTK inhibitors, for instance, highlights the importance of two aromatic rings, a hydrogen bond acceptor, and a hydrogen bond donor.[3] Applying this to our scaffold, we can identify the following key features:
-
Aromatic Ring 1 (Ar1): The 2-phenyl group serves as a crucial hydrophobic and aromatic feature, often engaging in π-π stacking or hydrophobic interactions within the target's binding pocket.
-
Hydrogen Bond Acceptor (HBA): The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors, frequently forming critical interactions with hinge region residues in protein kinases.
-
Aromatic Ring 2 (Ar2) / Hydrophobic Feature (HY): The piperazine ring, particularly when substituted with an additional phenyl group or other bulky hydrophobic moieties, contributes to the second aromatic or hydrophobic feature.
-
Hydrogen Bond Donor (HBD): Depending on the substitution at the 4-position of the piperazine ring, a hydrogen bond donor can be introduced, further enhancing binding affinity and selectivity.
Computational Analysis of the Pharmacophore
To translate the conceptual pharmacophore model into a predictive tool for drug design, computational methods such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are employed.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is invaluable for understanding the binding mode of this compound derivatives and for virtual screening of compound libraries.
Table 1: Structure-Activity Relationship of this compound Derivatives
| Position of Modification | Substituent | Effect on Activity | Rationale |
| 2-Phenyl Ring | Electron-donating groups (e.g., -OCH3) | Generally well-tolerated or slightly increases activity. | Can enhance hydrophobic interactions and modulate electronic properties. |
| Electron-withdrawing groups (e.g., -CF3, -Cl) | Can increase potency, particularly against kinases. | May form specific halogen bonds or alter the pKa of the pyrimidine nitrogens. | |
| Pyrimidine Ring (C5-position) | Small alkyl groups (e.g., -CH3) | Can enhance potency and selectivity. | Fills a small hydrophobic pocket in some kinase active sites. |
| Piperazine Ring (N4-position) | Small alkyl groups (e.g., -CH3) | Often well-tolerated. | Can improve metabolic stability. |
| Phenyl or substituted phenyl | Can significantly increase potency. | Provides an additional aromatic interaction point. | |
| Acrylamide moiety | Confers covalent inhibitory activity against kinases with a cysteine residue in the active site (e.g., BTK). [1] | Forms an irreversible bond with the target protein. |
Case Study: this compound Derivatives as USP1/UAF1 Inhibitors
The deubiquitinating enzyme complex USP1/UAF1 is a key regulator of the DNA damage response, making it an attractive target for cancer therapy. [4][5]A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share the core 2-phenylpyrimidine scaffold, have been identified as potent USP1/UAF1 inhibitors. [2][6]The lead compound, ML323, demonstrates nanomolar potency and provides a clear example of the therapeutic potential of this scaffold. [4][5] The USP1/UAF1 complex plays a critical role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways by deubiquitinating FANCD2 and PCNA, respectively. [7]Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, ultimately resulting in synthetic lethality in cancer cells with deficiencies in other DNA repair pathways. [4][5]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and valuable starting point for the design of novel therapeutics. Its well-defined pharmacophoric features, coupled with the extensive SAR data available for its derivatives, provide a solid foundation for future drug discovery efforts. The continued exploration of this scaffold, particularly in the context of kinase and deubiquitinase inhibition, is likely to yield a new generation of potent and selective drugs for the treatment of cancer and other diseases. The application of advanced computational techniques, such as free energy perturbation (FEP) and machine learning, will further accelerate the optimization of lead compounds based on this privileged core.
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Liang, Q., et al. (2014). A selective USP1–UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 298–304. [Link]
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Xu, D., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 9(7), 3986–3999. [Link]
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Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]
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Sharma, A., & Thelma, B. K. (2019). Pharmacophore modeling and virtual screening in search of novel Bruton's tyrosine kinase inhibitors. Journal of Molecular Modeling, 25(7), 179. [Link]
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Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central. [Link]
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Baig, M. H., et al. (2022). Combining Structure-Based Pharmacophore Modeling and Machine Learning for the Identification of Novel BTK Inhibitors. AMiner. [Link]
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Sharma, P., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 25(18), 4238. [Link]
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Phenyl-4-piperazinopyrimidine via Nucleophilic Aromatic Substitution
Abstract
This comprehensive guide provides a detailed protocol and theoretical background for the synthesis of 2-Phenyl-4-piperazinopyrimidine, a key scaffold in medicinal chemistry. The synthesis is approached through a robust and well-documented three-step process, beginning with the construction of a 2-phenylpyrimidin-4-ol intermediate, followed by chlorination to 4-chloro-2-phenylpyrimidine, and culminating in a nucleophilic aromatic substitution (SNAr) reaction with piperazine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the reaction mechanisms, experimental choices, and practical insights for successful synthesis and optimization.
Introduction: The Significance of the Pyrimidine-Piperazine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including several FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure in medicinal chemistry. When coupled with a piperazine moiety, the resulting scaffold often exhibits favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[2] The piperazine ring can be readily functionalized, allowing for the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.[2][3] Derivatives of 2-phenyl pyrimidine have shown promise as potent inhibitors of various kinases, such as Bruton's tyrosine kinase (BTK), and as GRP119 agonists for the treatment of diabetes and obesity.[4][5] Therefore, efficient and reliable synthetic routes to molecules like this compound are of significant interest to the drug discovery community.[6]
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound from simple precursors is most effectively achieved through a three-step sequence. This strategy ensures high yields and purity of the final product by systematically building the complexity of the molecule.
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights: The Chemistry Behind the Synthesis
Step 1: Pyrimidine Ring Formation
The synthesis commences with a condensation reaction between benzamidine and a 1,3-dicarbonyl compound, such as ethyl acetoacetate. This reaction is a classic method for constructing the pyrimidine core. The more nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.
Step 2: Chlorination of the Pyrimidinol
The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation, converting the pyrimidinol into the corresponding 4-chloro-2-phenylpyrimidine. The reaction proceeds through the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
The final step is the reaction of 4-chloro-2-phenylpyrimidine with piperazine. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, which activates the ring towards nucleophilic attack.[7] The chlorine atom at the 4-position is a good leaving group, and its departure is facilitated by the ability of the pyrimidine ring to stabilize the negative charge of the intermediate Meisenheimer complex.
Caption: The SNAr mechanism for the final reaction step.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| Benzamidine hydrochloride | 98% | Sigma-Aldrich |
| Ethyl acetoacetate | 99% | Acros Organics |
| Sodium ethoxide | 96% | Alfa Aesar |
| Phosphorus oxychloride (POCl₃) | 99% | J.T. Baker |
| Piperazine | 99% | Sigma-Aldrich |
| Triethylamine (TEA) | 99.5% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | EMD Millipore |
| Ethanol (EtOH) | 200 Proof | Decon Labs |
| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
Protocol 1: Synthesis of 2-Phenylpyrimidin-4-ol
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.
-
Add benzamidine hydrochloride (1.0 equivalent) to the solution and stir for 15 minutes at room temperature.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture with glacial acetic acid to a pH of ~6.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-phenylpyrimidin-4-ol as a white to off-white solid.
Protocol 2: Synthesis of 4-Chloro-2-phenylpyrimidine
-
In a fume hood, carefully add 2-phenylpyrimidin-4-ol (1.0 equivalent) to a round-bottom flask containing phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
-
Heat the reaction mixture to reflux (approximately 105 °C) for 2-3 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-phenylpyrimidine as a solid.
Protocol 3: Synthesis of this compound
-
Dissolve 4-chloro-2-phenylpyrimidine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.
-
Add piperazine (1.2 equivalents) and a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for this compound |
| ¹H NMR | Peaks corresponding to aromatic protons of the phenyl and pyrimidine rings, and aliphatic protons of the piperazine ring. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₆N₄, M.W. = 240.31 g/mol ). |
| Melting Point | A sharp melting point, indicating high purity. |
| Purity (HPLC) | >95% |
Troubleshooting and Optimization
-
Low Yield in Step 1: Ensure anhydrous conditions as sodium ethoxide is moisture sensitive. Driving the reaction to completion with extended reflux time may be necessary.
-
Incomplete Chlorination in Step 2: The use of a catalytic amount of DMF can accelerate the reaction. Ensure sufficient excess of POCl₃ is used.
-
Formation of Bis-substituted Piperazine: In the final step, using a slight excess of piperazine can favor the formation of the mono-substituted product. However, a large excess may lead to the formation of 1,4-bis(2-phenylpyrimidin-4-yl)piperazine. Careful control of stoichiometry is crucial. A patent for a similar reaction suggests that controlling the stoichiometry and temperature can minimize this by-product.[8]
-
Reaction Solvent: While ethanol is a common choice for the SNAr reaction, other polar aprotic solvents like DMF or DMSO can be used, potentially at lower temperatures, but may complicate work-up.
Conclusion
The synthesis of this compound is a valuable process for medicinal chemistry research. The three-step protocol outlined in this guide provides a reliable and scalable method for obtaining this important molecular scaffold. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can successfully synthesize and further derivatize this compound for the development of novel therapeutic agents.
References
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Study on synthesis of 2-piperazinyl-4-phenylpyrimidine derivatives. (2009). ResearchGate. [Link]
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Naito, H., et al. (2002). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. II. Optimization of the phenylpiperazine moiety of 1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 50(4), 453-62. [Link]
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Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. [Link]
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Riva, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8072. [Link]
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Synthesis of 2-chloropyrimidine derivatives (50–54). (n.d.). ResearchGate. [Link]
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Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. [Link]
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Chen, L., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]
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Zhao, D., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 10(42), 25169-25183. [Link]
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Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. (2021). European Journal of Medicinal Chemistry, 213, 113174. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021). ResearchGate. [Link]
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Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-7. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7379. [Link]
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The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
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Fairhurst, R. A., et al. (2016). Optimisation of a 5-[3-phenyl-(2-cyclic-ether)-methyl-ether]-4-aminopyrrolopyrimidine series of IGF-1R inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2065-2071. [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1966). Journal of the Chemical Society C: Organic. [Link]
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Multi-Step Synthesis of 2-Phenyl-4-piperazinopyrimidine Derivatives: An Application Guide for Researchers
Introduction: The Significance of the 2-Phenyl-4-piperazinopyrimidine Scaffold
The intersection of pyrimidine and piperazine moieties has yielded a rich scaffold for the development of novel therapeutics. The this compound core, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. These compounds have been investigated for their potential as kinase inhibitors, central nervous system (CNS) agents, and antimicrobial compounds. The versatility of this scaffold lies in the tuneable nature of the phenyl, pyrimidine, and piperazine rings, allowing for the fine-tuning of physicochemical properties and biological targets. This guide provides a detailed, multi-step protocol for the synthesis of this compound derivatives, offering insights into the rationale behind the experimental choices and providing a framework for the synthesis of novel analogs.
Synthetic Strategy Overview
The synthesis of this compound derivatives is typically achieved through a convergent multi-step approach. The general strategy involves the initial construction of a key intermediate, 4-chloro-2-phenylpyrimidine , followed by the coupling of a desired piperazine derivative. This approach allows for the late-stage introduction of diversity through the use of various substituted piperazines.
The overall synthetic workflow can be visualized as follows:
Caption: A generalized workflow for the synthesis of this compound derivatives.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-2-phenylpyrimidine
The cornerstone of this synthetic route is the efficient preparation of 4-chloro-2-phenylpyrimidine. This intermediate provides the electrophilic site necessary for the subsequent introduction of the piperazine nucleophile.
Step 1.1: Synthesis of 2-Phenyl-4,6-dihydroxypyrimidine
This step involves the formation of the pyrimidine ring through a cyclocondensation reaction. A common and effective method is the reaction of benzamidine with a 1,3-dicarbonyl compound, such as diethyl malonate, in the presence of a base.
Protocol:
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1.0 eq.) and diethyl malonate (1.1 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., concentrated hydrochloric acid) to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water and then with ethanol, and dry under vacuum to yield 2-phenyl-4,6-dihydroxypyrimidine.
Causality and Insights:
-
The use of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl malonate, which initiates the condensation with benzamidine.
-
Anhydrous conditions are important to prevent the hydrolysis of the reagents and intermediates.
Step 1.2: Chlorination of 2-Phenyl-4,6-dihydroxypyrimidine
The dihydroxy intermediate is then converted to the corresponding dichloro- or monochloro-pyrimidine using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.
Protocol:
-
Reagents and Setup: In a fume hood, carefully add 2-phenyl-4,6-dihydroxypyrimidine (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be performed under anhydrous conditions.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Work-up: Cool the residue and slowly pour it onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the chlorinated product.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-2-phenylpyrimidine.
Causality and Insights:
-
Phosphorus oxychloride acts as both the solvent and the chlorinating agent. The use of an excess ensures the complete conversion of the hydroxyl groups to chlorides.
-
The regioselectivity of the subsequent nucleophilic substitution (Step 2) is influenced by the electronic properties of the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidines.
Part 2: Coupling of Piperazine to the Pyrimidine Core
With the key intermediate in hand, the final step involves the introduction of the piperazine moiety. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Protocol: Nucleophilic Aromatic Substitution
-
Reagents and Setup: In a round-bottom flask, dissolve 4-chloro-2-phenylpyrimidine (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Addition of Piperazine: Add piperazine (1.1-2.0 eq.) to the solution. To prevent the formation of the di-substituted byproduct, it is often advantageous to use N-Boc-piperazine. The use of a protected piperazine ensures mono-substitution.
-
Base and Reaction Conditions: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the HCl generated during the reaction. Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 2-phenyl-4-(piperazin-1-yl)pyrimidine derivative.
-
Deprotection (if using N-Boc-piperazine): If N-Boc-piperazine was used, the Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
Causality and Insights:
-
The SNAr reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of the chloro substituent.
-
The choice of solvent and base can influence the reaction rate and yield. Aprotic polar solvents can often accelerate SNAr reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis. These values are representative and may vary depending on the specific substrates and reaction scale.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.1 | Benzamidine HCl, Diethyl malonate | Sodium Ethoxide | Ethanol | Reflux | 4-6 | 75-85 |
| 1.2 | 2-Phenyl-4,6-dihydroxypyrimidine | POCl₃ | Neat | Reflux | 2-4 | 60-70 |
| 2 | 4-Chloro-2-phenylpyrimidine, Piperazine | K₂CO₃ | Ethanol | Reflux | 6-12 | 70-90 |
Characterization Data
Accurate characterization of the final product is crucial for validating the synthesis. Below is a summary of expected characterization data for the parent compound, 2-phenyl-4-(piperazin-1-yl)pyrimidine .
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the phenyl, pyrimidine, and piperazine protons. The chemical shifts and coupling constants will be indicative of the final structure. For a related compound, 2-(1-piperazinyl)pyrimidine, characteristic signals are observed around δ 8.29 (d, pyrimidine-H), δ 6.45 (t, pyrimidine-H), δ 3.78 (t, piperazine-H), and δ 2.90 (t, piperazine-H). |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spec. | The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the product (C₁₄H₁₆N₄, MW: 240.30 g/mol ). |
| FT-IR | Characteristic absorption bands for C-H, C=C, and C-N bonds. |
Experimental Workflow Visualization
The following diagram illustrates the key experimental steps for the final coupling reaction.
Application Note: A Luminescence-Based In Vitro Assay for Characterizing 2-Phenyl-4-piperazinopyrimidine Kinase Inhibitors
Abstract & Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase's ATP-binding site. Compounds based on the 2-phenyl-4-piperazinopyrimidine core represent a promising class of potential kinase inhibitors.[1][2][3]
A crucial step in the development of these novel inhibitors is the quantitative assessment of their potency and selectivity. This is typically achieved through robust and reproducible cell-free in vitro kinase assays designed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's efficacy.[4]
This application note provides a detailed, field-proven protocol for determining the IC₅₀ of compounds featuring the this compound scaffold. We will utilize the Kinase-Glo® Luminescent Kinase Assay , a widely adopted, homogeneous high-throughput screening method that quantifies kinase activity by measuring the amount of ATP remaining in solution following the kinase reaction.[5][6][7] The protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Assay Principle: Quantifying Kinase Activity via ATP Depletion
The Kinase-Glo® assay platform provides a universal method for measuring the activity of virtually any purified kinase.[6][7] The core principle is based on the enzymatic reaction of a kinase, which consumes ATP to phosphorylate a substrate. The amount of ATP remaining after the reaction is inversely proportional to the kinase's activity.
The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated, allowing the phosphorylation reaction to proceed. If an inhibitor (e.g., this compound) is present, it will reduce the rate of ATP consumption.
-
Signal Detection: An equal volume of Kinase-Glo® Reagent is added. This reagent simultaneously stops the kinase reaction and initiates a luciferase-driven reaction. A proprietary, thermostable luciferase (Ultra-Glo™ Luciferase) uses the remaining ATP to oxidize luciferin, generating a stable, "glow-type" luminescent signal.[7]
Therefore, high kinase activity results in low ATP levels and a dim luminescent signal. Conversely, effective inhibition of the kinase spares ATP, leading to a bright luminescent signal.[8][9]
Caption: Principle of the Kinase-Glo® luminescent assay.
Materials & Reagents
-
Test Compound: this compound derivative (dissolved in 100% DMSO).
-
Kinase: Purified, active recombinant kinase (e.g., Abl, Aurora A). Ensure high purity (>95%) to avoid confounding activities.[10]
-
Kinase Substrate: Appropriate peptide or protein substrate for the selected kinase.
-
Positive Control Inhibitor: A known inhibitor for the selected kinase (e.g., Dasatinib for Abl kinase).
-
Assay Reagents:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega Corp. or similar).
-
Adenosine 5'-triphosphate (ATP), molecular biology grade.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
-
Assay Buffer:
-
40 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
0.1 mg/mL Bovine Serum Albumin (BSA)
-
Note: Buffer composition may require optimization for specific kinases.[10]
-
-
Labware:
-
White, opaque, flat-bottom 96-well or 384-well microplates (low-volume plates are recommended to conserve reagents).
-
Multichannel pipettes and/or automated liquid handling system.
-
Luminometer plate reader.
-
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 25 µL. Adjust volumes proportionally for other plate formats.
Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Compound Dilution Plate: Perform a serial dilution of the test compound.
-
Dispense 50 µL of 100% DMSO into wells B1 through H1 of a 96-well plate.
-
Add 100 µL of the 10 mM stock to well A1.
-
Transfer 50 µL from well A1 to well B1, mix thoroughly, and continue this 1:2 serial dilution down the column to well H1. This creates a dilution series at 200x the final desired concentration.
-
-
Kinase Working Solution: Dilute the kinase enzyme stock in assay buffer to a 2.5x final concentration. The optimal concentration must be determined empirically but should result in ~10-30% ATP consumption in the reaction time.
-
Substrate/ATP Working Solution: Prepare a solution containing the kinase substrate and ATP in assay buffer at a 5x final concentration. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]
| Reagent | Stock Concentration | Working Concentration (Final) | Notes |
| Test Compound | 10 mM in DMSO | 0.1 nM - 10 µM (example range) | The final DMSO concentration in the assay should be kept constant and ideally ≤1%.[10] |
| Kinase (e.g., Abl) | Varies | 1 - 5 ng/µL | Titrate to find the optimal concentration for linear ATP consumption within the assay window. |
| Substrate (e.g., Peptide) | 1 mM | 10 - 50 µM | Substrate concentration should be optimized based on the kinase's Kₘ for the substrate. |
| ATP | 10 mM | 10 µM (near Kₘ) | Using ATP at Kₘ provides a good balance for detecting competitive and non-competitive inhibitors.[11] |
Table 1: Example Reagent Concentrations for an In Vitro Kinase Assay.
Assay Procedure
The following workflow outlines the "inhibitor-first" addition sequence.
Caption: Step-by-step experimental workflow for the kinase inhibition assay.
-
Compound Addition: Using a multichannel pipette, transfer 2.5 µL of the serially diluted compounds from the dilution plate to the corresponding wells of a white, opaque 96-well assay plate.
-
Control Wells:
-
0% Inhibition (Max Activity): Add 2.5 µL of 10% DMSO to at least three wells.
-
100% Inhibition (Background): Add 2.5 µL of 10% DMSO to at least three wells.
-
-
Kinase Addition: Add 10 µL of the 2.5x kinase working solution to all wells except the "100% Inhibition" background wells. To these, add 10 µL of assay buffer without enzyme.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 12.5 µL of the 5x Substrate/ATP working solution to all wells to start the kinase reaction. The final volume is now 25 µL.
-
Kinase Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the kinase reaction.
-
Signal Development: Add 25 µL of reconstituted Kinase-Glo® Reagent to all wells. This stops the reaction and begins the luminescent signal generation.
-
Final Incubation: Mix the plate on an orbital shaker for 30 seconds and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.[6]
-
Data Acquisition: Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.
Data Analysis & Interpretation
The raw data will be in Relative Luminescence Units (RLU). The goal is to convert these values into percent inhibition and then determine the IC₅₀.
-
Calculate Average Controls:
-
RLU_max = Average RLU from the "0% Inhibition" wells.
-
RLU_min = Average RLU from the "100% Inhibition" wells.
-
-
Calculate Percent Inhibition: For each well containing the test compound (RLU_sample), calculate the percent inhibition using the following formula: % Inhibition = 100 * (RLU_sample - RLU_max) / (RLU_min - RLU_max) Note: Because this is an ATP depletion assay, higher RLU corresponds to higher inhibition.
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.[4] This is the concentration of inhibitor required to reduce kinase activity by 50%.
| Compound Conc. (µM) | Log [Conc.] | Avg. RLU | % Inhibition |
| 10.000 | 1.00 | 198,500 | 98.6 |
| 5.000 | 0.70 | 195,200 | 96.8 |
| 2.500 | 0.40 | 178,400 | 87.5 |
| 1.250 | 0.10 | 121,500 | 56.4 |
| 0.625 | -0.20 | 89,700 | 38.7 |
| 0.313 | -0.50 | 45,100 | 14.5 |
| 0.156 | -0.81 | 28,900 | 5.5 |
| 0.000 (0% Inh.) | N/A | 21,500 | 0.0 |
| No Enzyme (100% Inh.) | N/A | 201,500 | 100.0 |
Table 2: Hypothetical dataset and calculated percent inhibition for a this compound derivative.
Assay Validation and Trustworthiness
To ensure the reliability of the generated data, every assay should be validated. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[6] It reflects the dynamic range and data variation.
-
Calculation: Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min|
-
Where SD is the standard deviation and Avg is the average of the max and min signal controls.
-
-
Interpretation: An assay with a Z'-factor > 0.5 is considered robust and reliable for screening purposes.[7]
References
-
Title: Assay Development for Protein Kinase Enzymes Source: NCBI Bookshelf URL: [Link]
-
Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL: [Link]
-
Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: NIH URL: [Link]
-
Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Source: NIH URL: [Link]
-
Title: Fluorescence detection techniques for protein kinase assay Source: ResearchGate URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 Source: PMC - NIH URL: [Link]
-
Title: Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format Source: ResearchGate URL: [Link]
-
Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Source: PMC - PubMed Central URL: [Link]
-
Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]
-
Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]
-
Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]
-
Title: Fluorescence Polarization Assay for Small Molecule Screening Source: ACS Publications URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC - NIH URL: [Link]
-
Title: Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor Source: PubMed URL: [Link]
-
Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: PMC - NIH URL: [Link]
-
Title: IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing Source: ResearchGate URL: [Link]
-
Title: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]
-
Title: Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases Source: PMC - PubMed Central URL: [Link]
-
Title: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors Source: PubMed URL: [Link]
-
Title: Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 Source: NIH URL: [Link]
-
Title: Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N′-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily Source: PMC - NIH URL: [Link]
Sources
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. bmglabtech.com [bmglabtech.com]
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Application Notes & Protocols: A Guide to the Antimicrobial and Antifungal Screening of 2-Phenyl-4-piperazinopyrimidine and its Analogs
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Heterocyclic compounds containing pyrimidine and piperazine scaffolds are of significant interest due to their established presence in a wide array of bioactive molecules. This document provides a comprehensive framework for the initial evaluation of the antimicrobial and antifungal potential of the 2-Phenyl-4-piperazinopyrimidine chemical class. We will use the core structure as a representative model to detail a tiered screening strategy, from primary qualitative assessments to quantitative determination of inhibitory and cidal concentrations. These protocols are designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for identifying and characterizing new antimicrobial leads.
Introduction: The Rationale for Phenyl-piperazinopyrimidines
The search for new antimicrobial agents is a critical endeavor in modern medicine. Many existing drugs are losing efficacy, creating a pressing need for compounds with novel structures and mechanisms of action. The piperazine ring is a well-known pharmacophore found in drugs with diverse biological activities, including antimicrobial properties.[1][2][3] Similarly, the pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the backbone of numerous compounds with antibacterial and antifungal effects.[4]
Recent research has highlighted that pyrimidine derivatives can be potent antifungal agents by targeting essential fungal-specific pathways, such as the biosynthesis of ergosterol.[5] The enzyme lanosterol 14α-demethylase (CYP51), a key component of this pathway, is a validated and promising target for new antifungal drugs.[5]
The combination of these two privileged scaffolds in the This compound structure presents a logical and compelling starting point for a new class of antimicrobial agents. This guide provides the experimental foundation to explore this potential.
Compound Profile and Preparation
Compound: this compound Molecular Formula: C₁₆H₁₈N₄ Rationale for Screening: This molecule combines the phenylpyrimidine core, associated with potential CYP51 inhibition, with a piperazine moiety, which can enhance solubility, cell permeability, and target engagement through versatile structural modifications.
Preparation of Stock Solution for Screening: The accuracy of any screening assay begins with the correct preparation of the test compound. Due to the aromatic nature of this compound, it is likely to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
-
Step 1: Accurately weigh 10 mg of the synthesized compound.
-
Step 2: Dissolve the compound in 1 mL of 100% DMSO to create a 10 mg/mL stock solution. Ensure complete dissolution by vortexing.
-
Step 3: Prepare intermediate dilutions from this stock solution in the appropriate sterile broth or solvent for each assay.
-
Causality Note: It is critical to ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth and confound the results.[6] A solvent toxicity control (medium with the highest concentration of DMSO used, but no compound) must always be included.
-
A Tiered Approach to Antimicrobial Screening
A logical, tiered workflow ensures that resources are used efficiently, moving from high-throughput primary screens to more detailed quantitative and mechanistic studies for promising "hit" compounds.
Figure 2: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway.
This proposed mechanism provides a strong basis for future experiments, such as sterol quantification assays (e.g., GC-MS) in treated versus untreated fungal cells or direct enzymatic assays using recombinant CYP51.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. [Link]
-
JoVE. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. YouTube. [Link]
-
Eloff, J. N. (2004). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology, 35(1-2). [Link]
-
CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. (Note: Direct link to paid standards is not possible, but the source is authoritative). A general review citing CLSI standards is available here: [Link]
-
Wang, Y., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 13(9), 1121-1133. [Link]
-
Cheesman, M. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18643. [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). [Link]
-
Creative Biolabs. (n.d.). Antifungal Activity Test Service. [Link]
-
Thriveni, K. S., et al. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 6(10), 4353-4361. [Link]
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Jenkins, A. C., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 68(4). [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
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Singh, S., & Kumar, S. (2017). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 9(20), 80-97. [Link]
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Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Medicinal Chemistry, 15(7), 783-793. [Link]
-
de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. [Link]
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- 2. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
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"2-Phenyl-4-piperazinopyrimidine" as a scaffold for novel GRP119 agonists.
An In-Depth Guide to the 2-Phenyl-4-piperazinopyrimidine Scaffold for the Development of Novel GPR119 Agonists
Introduction: Targeting GPR119 with Novel Scaffolds
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract, GPR119 activation offers a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion and the promotion of incretin hormones like glucagon-like peptide-1 (GLP-1).[2] This dual action improves glycemic control while minimizing the risk of hypoglycemia, a significant advantage over some traditional T2DM therapies.[2]
The search for potent, orally bioavailable small-molecule GPR119 agonists has led to the exploration of numerous heterocyclic scaffolds.[3][4] Among these, pyrimidine-based structures have shown considerable promise.[3][5] This guide focuses on the This compound scaffold, a promising core structure for developing novel GPR119 agonists with significant therapeutic potential.[6] We will provide an in-depth look at the GPR119 signaling pathway, detailed protocols for the synthesis and evaluation of these compounds, and insights into their structure-activity relationships (SAR).
Section 1: GPR119 Signaling Pathway and Therapeutic Rationale
GPR119 is a class A (rhodopsin-type) GPCR that couples to the stimulatory G-protein, Gαs.[1] Agonist binding initiates a signaling cascade that is central to its therapeutic effect.
Mechanism of Action:
-
Agonist Binding: A GPR119 agonist, such as a derivative of the this compound scaffold, binds to the receptor on the surface of pancreatic β-cells or intestinal L-cells.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gαs protein.
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylate cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[1]
-
Downstream Effects: The resulting increase in intracellular cAMP levels triggers key downstream effects:
-
In Pancreatic β-Cells: Elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). This glucose-dependency is a critical safety feature, as it means insulin is primarily released only when blood glucose is high.
-
In Intestinal L-Cells: Increased cAMP promotes the secretion of incretin hormones, most notably GLP-1. GLP-1 further potentiates insulin release from β-cells, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[2]
-
The combination of direct insulinotropic action and indirect incretin-mediated effects makes GPR119 an attractive target for managing the complex pathophysiology of T2DM.
Section 2: Synthesis of this compound Derivatives
The synthesis of this scaffold typically involves a multi-step process culminating in a nucleophilic aromatic substitution reaction. The following protocol is a representative example adapted from published literature for the synthesis of a potent analog.[6]
Rationale: The synthetic strategy is designed for modularity, allowing for easy diversification of the phenyl and piperazine moieties to explore the SAR. The key step is the displacement of a chlorine atom on the pyrimidine ring with the piperazine nitrogen, a reliable and high-yielding reaction.
Protocol 2.1: Synthesis of a this compound Analog
Materials:
-
2-(4-Hydroxyphenyl)-4,6-dichloropyrimidine (Intermediate A)
-
tert-butyl piperazine-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
4-(Methylsulfonyl)benzyl chloride (Intermediate B)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (magnetic stirrer, condenser, silica gel for chromatography)
Step 1: Synthesis of tert-butyl 4-(4-chloro-2-(4-hydroxyphenyl)pyrimidin-5-yl)piperazine-1-carboxylate
-
To a solution of Intermediate A (1.0 eq) in DMF, add K₂CO₃ (2.5 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired intermediate.
Step 2: Synthesis of tert-butyl 4-(2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-chloropyrimidin-5-yl)piperazine-1-carboxylate
-
Dissolve the product from Step 1 (1.0 eq) in DMF.
-
Add K₂CO₃ (2.0 eq) and Intermediate B (1.2 eq).
-
Stir the mixture at 60 °C for 3-5 hours until the starting material is consumed (monitored by TLC).
-
Work up the reaction as described in Step 1 (ice water quench, extraction).
-
Purify the crude product by silica gel column chromatography.
Step 3: Deprotection to Yield the Final Compound
-
Dissolve the Boc-protected product from Step 2 in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify via column chromatography or recrystallization to obtain the final this compound GPR119 agonist.
Section 3: In Vitro Biological Evaluation
Protocol 3.1: GPR119 Agonist Potency via cAMP Accumulation Assay
Scientific Rationale: Since GPR119 activation directly leads to cAMP production, a cAMP accumulation assay is the primary method for quantifying the potency (EC₅₀) of novel agonists.[6] Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for this purpose in a high-throughput format.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 using standard cell culture techniques.
-
Cell Plating: Seed the cells into a 384-well white assay plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (from the this compound series) in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Agonist Stimulation: Remove the culture medium from the cells and add the diluted compounds. Include a positive control (e.g., a known GPR119 agonist) and a negative control (vehicle). Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and Detection: Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) in lysis buffer as per the manufacturer's instructions.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for equilibration.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Section 4: In Vivo Efficacy Assessment
Protocol 4.1: Oral Glucose Tolerance Test (OGTT)
Scientific Rationale: The OGTT is a critical in vivo assay to assess a compound's ability to improve glucose disposal in a living organism, mimicking a post-meal glucose challenge.[6][7] It provides a direct measure of the therapeutic potential of a GPR119 agonist.
Protocol:
-
Animal Model: Use male C57BL/6 mice or a diabetic model such as diet-induced obese (DIO) mice.[6] Acclimatize the animals for at least one week.
-
Fasting: Fast the mice overnight (approx. 16 hours) but allow free access to water.
-
Baseline Glucose: Take a baseline blood sample (Time -30 min) from the tail vein and measure blood glucose using a glucometer.
-
Compound Administration: Administer the test compound (e.g., 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) via oral gavage (Time -30 min).
-
Glucose Challenge: At Time 0, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. A statistically significant reduction in AUC for the compound-treated group compared to the vehicle group indicates efficacy.
Section 5: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded key insights into the structural requirements for potent GPR119 agonism.[6]
Key Pharmacophoric Features:
-
2-Phenyl Group: Substitutions at the para-position of this phenyl ring are critical. A benzyloxy group bearing an electron-withdrawing moiety, such as a methylsulfonyl group, significantly enhances potency.[6]
-
Pyrimidine Core: This heterocyclic core acts as the central scaffold. Methyl substitution at the 5-position has been shown to be beneficial.[6]
-
4-Piperazine Linker: The piperazine ring connects the core to a terminal group. The unsubstituted piperazine nitrogen is often a key interaction point. Modifications to this nitrogen can be explored to fine-tune properties.
| Compound ID | R1 (Substitution on 2-Phenyl) | R2 (Substitution on Piperazine N) | hGPR119 EC₅₀ (nM)[6] |
| 9a | -H | -H | >10,000 |
| 9b | 4-OCH₃ | -H | 1,580 |
| 9f | 4-OCH₂Ph | -H | 280 |
| 9i | 4-OCH₂-(4-SO₂CH₃)Ph | -H | 21 |
| 9j | 4-OCH₂-(4-SO₂CH₃)Ph | -CH₃ | 130 |
Data synthesized from Mol Divers (2017) 21:637–654.[6]
The data clearly demonstrates that extending from the 4-position of the phenyl ring with a (4-(methylsulfonyl)benzyl)oxy moiety (Compound 9i ) results in a dramatic increase in potency compared to unsubstituted or methoxy-substituted analogs.
Conclusion
The this compound scaffold represents a highly promising foundation for the design of novel, potent, and efficacious GPR119 agonists. The synthetic accessibility of this scaffold allows for extensive SAR exploration, which has already identified key structural features required for high potency. As demonstrated by the provided protocols, compounds derived from this scaffold can be systematically evaluated through a robust funnel of in vitro and in vivo assays to identify lead candidates for the treatment of type 2 diabetes and related metabolic disorders. Further optimization of pharmacokinetic and safety profiles will be crucial for advancing these promising molecules toward clinical development.
References
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Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637–654. [Link]
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Birch, A. M., et al. (2011). 4-(PYRIMIDIN-2-YL)-PIPERAZINE AND 4-(PYRIMIDIN-2-YL)-PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. Patent WO2011030139. [Link]
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Yang, Y., et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 86, 103–111. [Link]
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Valte, K. K., et al. (2014). A categorical structure-activity relationship analysis of GPR119 ligands. Journal of Pharmacological and Toxicological Methods, 70(1), 67-76. [Link]
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Negoro, K., et al. (2012). Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(21), 6442–6451. [Link]
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Zhou, Y., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67–74. [Link]
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Semple, G., et al. (2008). Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry, 51(17), 5172–5175. [Link]
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Yang, Y., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 26(15), 4435–4445. [Link]
- Eli Lilly and Company. (2014). Gpr119 agonists.
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Sureshbabu, K., et al. (2021). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Molecular Pharmaceutics, 18(1), 435–446. [Link]
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Yang, Y., et al. (2021). GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present). Expert Opinion on Therapeutic Patents, 31(7), 599–613. [Link]
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Azimioara, M., et al. (2014). Novel tricyclic pyrazolopyrimidines as potent and selective GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(23), 5478–5483. [Link]
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- 4. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Characterizing 2-Phenyl-4-piperazinopyrimidine Derivatives as Aurora Kinase Inhibitors for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The Aurora kinase family, essential regulators of mitosis, are frequently overexpressed in human cancers, making them prime targets for therapeutic intervention.[1] Small molecule inhibitors aimed at these kinases have shown significant promise in preclinical and clinical settings.[2] This document provides a comprehensive guide for the characterization of novel compounds based on the 2-phenyl-4-piperazinopyrimidine scaffold, a promising chemical starting point for potent and selective Aurora kinase inhibitors. We present a logical, field-proven workflow, from initial biochemical validation to in-depth cellular mechanism-of-action studies, designed to rigorously evaluate these potential anti-cancer agents. The protocols herein are structured to be self-validating, providing insights into the causality behind experimental choices to ensure robust and reproducible data.
Introduction: The Rationale for Targeting Aurora Kinases
The Aurora kinase family consists of three highly conserved serine/threonine kinases (Aurora A, B, and C) that play pivotal roles in orchestrating the complex process of cell division.
-
Aurora A is crucial for centrosome maturation and separation, as well as the assembly of a bipolar spindle.[1] Its activity is tightly regulated and peaks during the G2/M phase of the cell cycle.
-
Aurora B , a key component of the Chromosomal Passenger Complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.
-
Aurora C shares functions with Aurora B and is primarily expressed in meiotic cells.[3]
Given their fundamental role in cell proliferation, deregulation and overexpression of Aurora kinases are common in a wide array of human tumors, often correlating with genetic instability and poor prognosis.[4] This has spurred the development of numerous small-molecule inhibitors. The 2,4-disubstituted pyrimidine core is a well-established scaffold for kinase inhibition, and its derivatization with phenyl and piperazine moieties offers a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties.[5][6]
This guide outlines the necessary experimental framework to characterize a novel inhibitor from the this compound class.
Caption: Mechanism of action for an Aurora B selective inhibitor.
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
Principle: This technique measures the DNA content of individual cells. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. [7]This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of aneuploid or polyploid populations. Materials:
-
Cancer cells treated with the test compound for 24-48 hours.
-
Phosphate-Buffered Saline (PBS).
-
Cold 70% ethanol for fixation. [8]* Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).
-
RNase A solution (to prevent staining of double-stranded RNA). [9]* Flow cytometer.
Procedure:
-
Harvest both adherent and floating cells to ensure apoptotic cells are not lost. Centrifuge at 1200 rpm for 5 minutes. [8]2. Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. This step fixes and permeabilizes the cells. [8]4. Fix the cells for at least 30 minutes at 4°C. (Samples can be stored in ethanol for up to two weeks). [8]5. Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [8]6. Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate histograms of DNA content and quantify the percentage of cells in G0/G1 (2N DNA), S (between 2N and 4N), G2/M (4N), and polyploid (>4N) populations.
Expected Results: Treatment with an effective Aurora B inhibitor will cause a significant decrease in the G0/G1 population and a corresponding increase in the G2/M and >4N populations, consistent with mitotic arrest and failed cytokinesis. [4]
References
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Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: PubMed URL: [Link]
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Title: Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors Source: PubMed URL: [Link]
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Title: Aurora kinase inhibitors: Progress towards the clinic Source: PMC - NIH URL: [Link]
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Title: Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives Source: PMC - NIH URL: [Link]
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Title: Activation of Aurora-A kinase by protein phosphatase inhibitor-2, a bifunctional signaling protein Source: PubMed URL: [Link]
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Title: Aurora Kinase Inhibitors: Current Status and Outlook Source: Frontiers in Oncology URL: [Link]
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Title: Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity Source: PubMed URL: [Link]
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Title: Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform Source: AACR Journals URL: [Link]
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Title: A Cell Biologist's Field Guide to Aurora Kinase Inhibitors Source: PMC - PubMed Central URL: [Link]
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Title: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors Source: PubMed URL: [Link]
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Title: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states Source: PNAS URL: [Link]
-
Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
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Title: Cell Cycle Analysis Source: UWCCC Flow Cytometry Laboratory URL: [Link]
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Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes Source: PMC - NIH URL: [Link]
-
Title: Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies Source: RSC Publishing URL: [Link]
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Title: A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B Source: PubMed URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates Source: MDPI URL: [Link]
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Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC - NIH URL: [Link]
-
Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: PMC - NIH URL: [Link]
-
Title: Pan-Aurora Kinase Inhibitor Danusertib Induces Apoptosis of Epstein–Barr Virus-transformed B-Cells Through Caspase and Endoplasmic Reticulum Stress Signaling Source: Anticancer Research URL: [Link]
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Title: N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents Source: NIH URL: [Link]
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Title: Assaying cell cycle status using flow cytometry Source: PMC - NIH URL: [Link]
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Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]
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Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ResearchGate URL: [Link]
-
Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents Source: MDPI URL: [Link]
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Title: Aurora Kinase Signaling Pathway Source: Creative Diagnostics URL: [Link]
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Title: Role of aurora kinase B in regulating resistance to paclitaxel in breast cancer cells Source: PMC - NIH URL: [Link]
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Application Note & Protocols: A Multi-Assay Approach to Evaluating the Cytotoxicity of 2-Phenyl-4-piperazinopyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Cytotoxic Potential of Novel Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] Its versatile structure allows for substitutions that can modulate a wide range of biological activities. The compound "2-Phenyl-4-piperazinopyrimidine" represents a novel investigational molecule, combining the established pyrimidine core with phenyl and piperazine moieties. Such modifications can lead to unique pharmacological profiles, and a critical first step in the preclinical evaluation of any new potential therapeutic is a thorough assessment of its cytotoxicity.
This document provides a comprehensive guide for researchers to evaluate the cytotoxic effects of this compound. We will move beyond a single-endpoint assay to advocate for a multi-assay, mechanistically driven approach. By combining assessments of metabolic activity, membrane integrity, and apoptosis induction, a more complete and reliable picture of the compound's cellular impact can be achieved. This approach is crucial for making informed decisions in the drug development pipeline.[2]
Strategic Selection of Cell Lines
The choice of cell lines is paramount for obtaining clinically relevant data. For a novel compound with potential anticancer activity, screening against a diverse panel of cancer cell lines is recommended. The National Cancer Institute's NCI-60 panel, for instance, provides a standardized platform for such evaluations.[3][4][5] For the initial assessment of this compound, we recommend a focused panel representing common cancer types:
-
MCF-7: A human breast adenocarcinoma cell line, widely used and well-characterized.
-
A549: A human lung carcinoma cell line, representing a prevalent and often aggressive cancer.[1]
-
HepG2: A human hepatocellular carcinoma cell line, important for assessing potential liver toxicity.[6]
-
PC3: A human prostate cancer cell line, representing a common malignancy in men.[7]
-
A non-cancerous cell line (e.g., MRC-5, human lung fibroblasts): To assess the compound's selectivity for cancer cells over normal cells.
Experimental Workflow: A Triad of Cytotoxicity Assessment
A robust evaluation of cytotoxicity should not rely on a single method. We propose a three-pronged approach to gain a comprehensive understanding of how this compound affects cells.
Caption: A streamlined workflow for the comprehensive cytotoxic evaluation of a novel compound.
Protocol 1: MTT Assay for Metabolic Activity and Cell Viability
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[8]
Materials
-
This compound
-
Selected cell lines (MCF-7, A549, HepG2, PC3, MRC-5)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 104 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
The percentage of cell viability is calculated as follows:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | >100 | 75.2 | 45.8 |
| A549 | 89.5 | 52.1 | 28.3 |
| HepG2 | >100 | >100 | 89.7 |
| PC3 | 95.3 | 68.4 | 35.1 |
| MRC-5 | >100 | >100 | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: LDH Assay for Membrane Integrity
Principle
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it a reliable indicator of cytotoxicity.
Materials
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cells treated with this compound as described in the MTT assay protocol.
-
96-well plates
-
Microplate reader
Step-by-Step Protocol
-
Prepare Assay Plate:
-
After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Spontaneous LDH activity: LDH released from untreated control cells.
-
Maximum LDH activity: LDH released from cells treated with a lysis buffer (provided in the kit).
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Protocol 3: Caspase-3/7 Assay for Apoptosis
Principle
Caspase-3 and -7 are key effector caspases in the apoptotic pathway. This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase-3/7 activity.[7]
Materials
-
Caspase-Glo® 3/7 Assay Kit (commercially available)
-
Cells treated with this compound as described in the MTT assay protocol.
-
Opaque-walled 96-well plates
-
Luminometer
Step-by-Step Protocol
-
Prepare Assay Reagent:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
After the desired incubation period with this compound, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis
The fold increase in caspase-3/7 activity is calculated as follows:
Fold Increase = (Luminescence of treated cells / Luminescence of control cells)
Caption: Simplified overview of the caspase-3/7-mediated apoptosis detection pathway.
Interpreting the Data: A Holistic View
By integrating the results from these three assays, a more nuanced understanding of this compound's cytotoxic mechanism can be formed:
-
Scenario 1: Decreased MTT signal, Increased LDH release, Increased Caspase-3/7 activity. This profile strongly suggests that the compound induces cytotoxicity primarily through apoptosis, leading to secondary necrosis.
-
Scenario 2: Decreased MTT signal, Increased LDH release, No change in Caspase-3/7 activity. This indicates a necrotic or other non-apoptotic cell death mechanism.
-
Scenario 3: Decreased MTT signal, No change in LDH release, No change in Caspase-3/7 activity. This suggests a cytostatic effect, where the compound inhibits cell proliferation without directly causing cell death.
Conclusion
The evaluation of cytotoxicity is a critical and multi-faceted process in drug discovery. The protocols and strategies outlined in this application note provide a robust framework for characterizing the cytotoxic potential of novel compounds like this compound. By employing a multi-assay approach, researchers can gain valuable insights into the compound's mechanism of action, which is essential for guiding further development and optimization.
References
-
Journal of Chemical and Pharmaceutical Research. (2015). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. Retrieved from [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]
- Ahmed, S. A., et al. (2013).
-
National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]
-
Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (2020). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]
-
ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
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- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: A Comprehensive Orthogonal Approach for the Purity Assessment of 2-Phenyl-4-piperazinopyrimidine
Document ID: AN-2P4P-0126
Abstract
This document provides a detailed technical guide for the comprehensive purity assessment of 2-Phenyl-4-piperazinopyrimidine, a heterocyclic compound of significant interest in pharmaceutical development. We eschew a one-size-fits-all template, instead presenting an orthogonal analytical strategy that leverages the strengths of multiple, mechanistically distinct techniques. This approach ensures a robust and reliable purity profile, capable of identifying and quantifying a wide range of potential impurities, including process-related impurities, degradation products, and residual solvents. The protocols herein are grounded in fundamental scientific principles and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Imperative for Rigorous Purity Analysis
This compound is a molecule featuring a pyrimidine core linked to phenyl and piperazine moieties. Such structures are common scaffolds in medicinal chemistry, often exhibiting a range of biological activities. In the context of drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. Even minute quantities of impurities can possess undesirable toxicological profiles or alter the API's stability and bioavailability.
Therefore, a robust analytical strategy must not only quantify the main component but also detect, identify, and quantify all potential impurities. This guide details an orthogonal approach, combining chromatography and spectroscopy to build a self-validating system for purity determination.
The Orthogonal Analytical Workflow
An orthogonal strategy employs multiple analytical methods that rely on different chemical or physical principles for separation and detection. This minimizes the risk of an impurity co-eluting with the main peak or being otherwise missed by a single technique. Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC) for primary purity and impurity profiling, Gas Chromatography (GC) for volatile components, and spectroscopic methods (MS and NMR) for structural confirmation and absolute quantification.
Caption: Orthogonal workflow for comprehensive purity assessment.
Primary Purity Assessment: Reversed-Phase HPLC
High-Performance Liquid Chromatography is the cornerstone of purity analysis for non-volatile organic molecules like this compound. A reversed-phase method is ideal, as it separates compounds based on hydrophobicity.
3.1. Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the standard for reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to nonpolar compounds. The phenyl and piperazine groups of the analyte will interact favorably with the C18 chains.[1][2]
-
Mobile Phase: A gradient elution using acetonitrile and a low-pH phosphate buffer is employed. Acetonitrile is a common organic modifier with good UV transparency. The acidic buffer (pH ~2.5-3.0) serves a critical purpose: it ensures that the basic nitrogen atoms on the piperazine and pyrimidine rings are consistently protonated. This prevents peak tailing, a common issue with basic analytes, leading to sharp, symmetrical peaks and improved resolution.[3][4]
-
Detection: The presence of aromatic rings (phenyl and pyrimidine) in the molecule results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is optimal, as it can monitor a range of wavelengths simultaneously, helping to identify peak impurities and assess peak purity.
3.2. Detailed HPLC Protocol
Objective: To determine the purity of this compound and quantify related substance impurities.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA/UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
| Standard Conc. | 0.5 mg/mL |
| Sample Conc. | 0.5 mg/mL |
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of the standard solution. The system is deemed suitable for use if it meets the criteria outlined in the table below. This is a mandatory step to ensure the chromatographic system is performing adequately before sample analysis.[4][5]
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions.
-
Calculation: Purity is typically calculated using an area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors (RRFs) should be determined for known impurities.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
3.3. Method Validation (ICH Q2(R1) Framework)
Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[6][7][8] The HPLC method described should be validated for the following parameters:
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. (Peak purity analysis using PDA, analysis of spiked samples). |
| Linearity | Establish a linear relationship between concentration and detector response. (Min. 5 concentrations, Correlation coefficient R² ≥ 0.999). |
| Accuracy | Measure the closeness of test results to the true value. (Spike-recovery experiments at 3 levels, recovery of 98.0% - 102.0%). |
| Precision | Assess the degree of scatter between a series of measurements. (Repeatability: %RSD ≤ 1.0% for 6 replicates; Intermediate Precision: %RSD ≤ 2.0% across different days/analysts). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. (Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1, precision at LOQ %RSD ≤ 10%). |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, temp ±5°C). |
Impurity Identification & Structural Confirmation
4.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive technique for identifying unknown impurities. By coupling the HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the compounds eluting from the column, providing direct evidence of their molecular weight.
Rationale: The mass spectral fragmentation of pyrimidine derivatives often follows predictable pathways, such as cleavage of the piperazine ring or loss of the phenyl group.[9] By analyzing the fragmentation pattern (MS/MS) of an impurity peak, a putative structure can be proposed. For this compound, common fragment ions would likely correspond to the phenylpiperazine moiety and the pyrimidine core.[10]
Protocol Outline:
-
Utilize the same HPLC method developed in Section 3.
-
Divert the column effluent to an electrospray ionization (ESI) source, operated in positive ion mode, as the basic nitrogens are readily protonated.
-
Acquire full scan mass spectra to determine the molecular weight of eluting peaks.
-
Perform tandem MS (MS/MS) on impurity peaks to induce fragmentation and aid in structural elucidation.
4.2. Quantitative NMR (qNMR) Spectroscopy
NMR is a powerful tool for both structural confirmation and purity assessment. Unlike chromatographic methods that provide a relative purity, quantitative ¹H NMR (qNMR) can determine the absolute purity of a substance without the need for a specific reference standard of the same compound.[11][12]
Rationale: The assay is performed by weighing an accurate amount of the sample and a certified internal standard into an NMR tube. By comparing the integral of a known number of protons from the analyte with the integral of a known number of protons from the standard, the absolute mass purity can be calculated.[13] This method is orthogonal to chromatography and is not dependent on the analyte's response to a UV detector.
Protocol Outline:
-
Accurately weigh ~10-20 mg of the this compound sample and ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte (e.g., aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation.
Analysis of Volatile Impurities: Headspace GC
Residual solvents from the manufacturing process are common volatile impurities. Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for their analysis. A headspace autosampler is used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile API.
Protocol Outline:
| Parameter | Recommended Condition |
| GC System | Agilent GC or equivalent with Headspace Sampler and FID |
| Column | DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film |
| Carrier Gas | Helium, constant flow |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp | 250 °C |
| Detector Temp | 260 °C (FID) |
| Headspace Vial | 20 mL vial with ~100 mg sample in 5 mL of DMSO |
| HS Incubation | 80 °C for 15 minutes |
Stability-Indicating Power: Forced Degradation Studies
Forced degradation studies are essential to demonstrate that the primary analytical method (HPLC) is "stability-indicating."[14][15] This means the method can separate the intact API from any degradation products that may form over the product's shelf life.[16][17]
Rationale: The sample is subjected to stress conditions more severe than those used for accelerated stability testing to generate potential degradants.[18] The stressed samples are then analyzed by the HPLC method to ensure all degradation peaks are resolved from the main peak.
Caption: Workflow for conducting forced degradation studies.
Protocol Summary:
| Stress Condition | Reagent/Condition | Time |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 8 hours |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60°C for 2 hours |
| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours |
| Thermal | Solid API | 80°C for 48 hours |
| Photolytic | Solution & Solid | Expose to light as per ICH Q1B |
Note: Conditions should be adjusted to achieve 5-20% degradation of the API. After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed by the validated HPLC method.
Conclusion
The purity of this compound cannot be assured by a single analytical technique. The orthogonal approach detailed in this guide provides a comprehensive and scientifically sound framework for its assessment. By combining a validated, stability-indicating HPLC method for primary purity with GC for volatiles and advanced spectroscopic techniques like LC-MS and qNMR for identity and absolute quantification, researchers and drug development professionals can generate a trustworthy and defensible purity profile that meets the highest scientific and regulatory standards.
References
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link][1][2]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent White Paper. [Link][3]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link][6][7][8]
-
Singh, S., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 557-561. [No direct URL available, but the citation points to a specific journal and article][9]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Impurity Control in the European Pharmacopoeia. [Link][19]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][11][12]
-
Singh, R., & Rehman, Z. U. (2016). Forced degradation studies. Journal of Pharmaceutical Education and Research, 7(1). [Link][14]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7][8]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][10]
-
Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link][13]
-
Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(3), 128-135. [Link][15]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][16][17]
-
Blessy, M., et al. (2014). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 3(5), 302-311. [Link][18]
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. dsdpanalytics.com [dsdpanalytics.com]
- 5. usp.org [usp.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. article.sapub.org [article.sapub.org]
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- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
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- 19. edqm.eu [edqm.eu]
Application Notes & Protocols: Strategic Derivatization of the 2-Phenyl-4-piperazinopyrimidine Scaffold for Enhanced Bioactivity
I. Introduction: The 2-Phenyl-4-piperazinopyrimidine Core - A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif, forming the core of nucleic acids and a multitude of biologically active molecules.[1][2] When functionalized with phenyl and piperazine moieties, it creates the this compound scaffold, a structure of significant interest in medicinal chemistry. This "privileged scaffold" has demonstrated remarkable versatility, with derivatives showing potent activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), protein kinases, and other critical enzymes.[3][4][5]
The power of this scaffold lies in its modular nature. The three key components—the 2-phenyl ring, the 4-piperazino group, and the pyrimidine core itself—can be systematically modified. This allows for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with a specific biological target and enhance its overall therapeutic potential. The piperazine moiety, in particular, is a common pharmacophore that can be readily derivatized to modulate solubility, cell permeability, and target engagement.[6][7]
This document provides a comprehensive guide for researchers, outlining strategic approaches to the derivatization of the this compound scaffold. We will detail robust synthetic protocols, provide methodologies for evaluating biological activity, and discuss the principles of structure-activity relationship (SAR) analysis to guide rational drug design.
II. Strategic Workflow for Scaffold Derivatization and Evaluation
A successful derivatization campaign follows a logical and iterative process. The goal is to move from a starting scaffold to a lead compound with optimized potency, selectivity, and drug-like properties. The general workflow is outlined below.
Figure 1: Iterative workflow for derivatization and evaluation.
III. Synthetic Strategies and Protocols
The most efficient method for generating a library of this compound derivatives is through nucleophilic aromatic substitution (SNAr) on a reactive precursor. This approach involves displacing a suitable leaving group (typically a halogen) at the C4 position of the pyrimidine ring with various substituted piperazines.
A. General Synthetic Scheme
The overall synthetic route involves the preparation of a key intermediate, 2-phenyl-4-chloropyrimidine, followed by its reaction with a library of N-substituted piperazines.
Figure 2: General SNAr synthetic pathway.
B. Protocol 1: Synthesis of 2-Phenyl-4-chloropyrimidine (Intermediate)
This protocol outlines the synthesis of the key building block required for subsequent derivatization. The construction of the pyrimidine ring can be achieved through the condensation of an amidine with a 1,3-dicarbonyl compound.[1]
Materials:
-
Benzamidine hydrochloride
-
Malondialdehyde or a suitable equivalent (e.g., 1,1,3,3-Tetramethoxypropane)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Phosphorus oxychloride (POCl₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Formation of 2-Phenyl-4-hydroxypyrimidine:
-
In a round-bottom flask, dissolve benzamidine hydrochloride (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (2.2 eq) portion-wise while stirring under an inert atmosphere (N₂).
-
To this mixture, add a solution of malondialdehyde equivalent (1.1 eq) in ethanol dropwise.
-
Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the mixture with concentrated HCl and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol/water to yield 2-phenyl-4-hydroxypyrimidine.
-
-
Step 2: Chlorination to 2-Phenyl-4-chloropyrimidine:
-
Carefully add 2-phenyl-4-hydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 2-phenyl-4-chloropyrimidine intermediate.
-
C. Protocol 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the parallel synthesis of a library of target compounds using the chlorinated intermediate.[6]
Materials:
-
2-Phenyl-4-chloropyrimidine (1.0 eq)
-
A library of substituted piperazines (e.g., 1-methylpiperazine, 1-phenylpiperazine, 1-(pyridin-2-yl)piperazine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of the desired substituted piperazine (1.1 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.5 eq).
-
Add a solution of 2-phenyl-4-chloropyrimidine (1.0 eq) in DMF to the suspension.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to afford the final this compound derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
IV. Biological Activity Assessment: Protocols for Key Target Classes
Once synthesized and purified, the derivatives must be screened for biological activity. Kinases and GPCRs are two of the most prominent target classes for this scaffold.
A. Target Class 1: Protein Kinases
Kinases are enzymes that regulate a majority of cellular processes by transferring a phosphate group from ATP to a substrate.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[9]
This homogeneous, luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is robust and amenable to high-throughput screening (HTS).[9]
Principle:
-
Kinase Reaction: Kinase + Substrate + ATP → Phospho-substrate + ADP
-
ADP Detection: ADP is converted to ATP, which is used by luciferase to generate light. The light signal is proportional to the ADP produced and thus to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant target kinase and its specific substrate peptide
-
Synthesized this compound derivatives (dissolved in DMSO)
-
ATP solution
-
Kinase reaction buffer
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
In the 384-well plate, add 1 µL of the test compound dilution (or DMSO for control wells).
-
Add 2 µL of a solution containing the target kinase and its substrate in kinase reaction buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.[10]
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 3: Inhibition of a generic kinase signaling pathway.
B. Target Class 2: G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets for approximately a quarter of all approved drugs.[11] They transduce extracellular signals into intracellular responses via G-proteins and second messengers like cyclic AMP (cAMP).[12]
This protocol measures the ability of a compound to act as an agonist or antagonist at a specific GPCR by quantifying changes in intracellular cAMP levels.
Principle:
-
Agonist Mode: An agonist binds to the GPCR, activating adenylyl cyclase and increasing intracellular cAMP.
-
Antagonist Mode: An antagonist blocks the binding of a known agonist, preventing the increase in cAMP.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
cAMP-Glo™ Assay Kit (Promega) or similar TR-FRET based kit
-
Synthesized derivatives (in DMSO)
-
Known agonist for the target GPCR
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
Cell culture medium and reagents
-
White, opaque 96-well or 384-well cell culture plates
Procedure:
-
Seed the GPCR-expressing HEK293 cells into the assay plate and incubate overnight to allow for cell attachment.
-
For Antagonist Mode:
-
Pre-treat the cells with serial dilutions of the test compounds for 15-30 minutes.
-
Add the known agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal response).
-
-
For Agonist Mode:
-
Add serial dilutions of the test compounds directly to the cells.
-
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol (e.g., by adding detection reagents that generate a luminescent or fluorescent signal).
-
Measure the signal using a plate reader.
-
Data Analysis:
-
Agonist Mode: Calculate the percent activation relative to a maximal concentration of the known agonist. Determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Calculate the percent inhibition of the agonist-stimulated signal. Determine the IC₅₀ value.
-
V. Structure-Activity Relationship (SAR) Analysis
SAR analysis is crucial for understanding how chemical structure relates to biological activity.[13] By systematically altering the R¹ (on the phenyl ring) and R² (on the piperazine ring) substituents, one can deduce which functionalities are critical for potency and selectivity.[14]
Table 1: Illustrative SAR Data for this compound Derivatives
| Compound ID | R¹ (Phenyl Position) | R² (Piperazine Position) | TargetKinase X IC₅₀ (nM) | TargetGPCR Y IC₅₀ (nM) |
| Scaffold-01 | H | H | 1250 | >10000 |
| SAR-01 | H | -CH₃ | 980 | 8500 |
| SAR-02 | H | -Phenyl | 450 | 2300 |
| SAR-03 | H | -(4-fluorophenyl) | 210 | 1800 |
| SAR-04 | 4-OCH₃ | -(4-fluorophenyl) | 150 | 2500 |
| SAR-05 | 4-Cl | -(4-fluorophenyl) | 85 | 950 |
| SAR-06 | 4-Cl | -(pyridin-2-yl) | 25 | 650 |
| SAR-07 | 4-Cl | -(4-methylsulfonyl)benzyl | 48 | 150 |
This data is illustrative and serves to demonstrate SAR principles.
Analysis of Illustrative Data:
-
Piperazine Derivatization (R²): Unsubstituted piperazine (Scaffold-01) is weak. Adding small alkyl (SAR-01) or aromatic groups (SAR-02) improves kinase inhibition. A fluorine substitution on the phenyl ring (SAR-03) further enhances potency, suggesting a favorable interaction in a hydrophobic pocket. A pyridyl group (SAR-06) provides the best kinase inhibition, possibly due to a key hydrogen bond interaction.
-
Phenyl Ring Derivatization (R¹): With the optimal piperazine group established (e.g., 4-fluorophenyl), modifications to the 2-phenyl ring show that electron-withdrawing groups like chlorine (SAR-05) are more favorable for kinase activity than electron-donating groups like methoxy (SAR-04).
-
Target Selectivity: While SAR-06 is the most potent kinase inhibitor, SAR-07 shows a more balanced profile with good potency against both the kinase and the GPCR target, highlighting how derivatization can be used to tune selectivity.[4]
VI. Conclusion and Future Outlook
The this compound scaffold is a validated starting point for the development of potent and selective modulators of various biological targets. The synthetic routes are robust and amenable to library synthesis, allowing for extensive exploration of the chemical space around the core structure. By combining systematic derivatization with high-throughput biological screening, researchers can rapidly generate valuable structure-activity relationship data. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and is essential for optimizing these promising molecules into next-generation therapeutic agents.[3]
VII. References
-
Wang, Y., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
-
ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
El-Hashash, M. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Scilit. (2012). Cell‐based assays in GPCR drug discovery. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
National Institutes of Health. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]
-
PubMed. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
National Institutes of Health. (2016). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Retrieved from [Link]
-
PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]
-
PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]
-
ResearchGate. (2024). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]
-
Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Retrieved from [Link]
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- 4. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenyl-4-piperazinopyrimidine
Welcome to the technical support center for the synthesis of 2-phenyl-4-piperazinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this synthetic route.
The synthesis of this compound is typically a two-step process:
-
Suzuki-Miyaura Coupling: Formation of the C-C bond between a pyrimidine core and a phenyl group to yield a 2-phenyl-4-chloropyrimidine intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the piperazine moiety at the C4 position of the pyrimidine ring.
This guide is structured to address potential issues in each of these critical steps.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.
Step 1: Suzuki-Miyaura Coupling to form 2-Phenyl-4-chloropyrimidine
Problem 1: Low or no yield of 2-phenyl-4-chloropyrimidine.
-
Possible Cause 1: Inactive Catalyst. The palladium catalyst is the heart of the Suzuki reaction. If the active Pd(0) species is not present or is poisoned, the reaction will not proceed.
-
Solution:
-
Use a fresh batch of palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice for this reaction[1][2].
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Degas all solvents and reagents thoroughly[2].
-
-
-
Possible Cause 2: Inappropriate Solvent. The choice of solvent is critical for the solubility of reagents and the stability of the catalytic complex[2].
-
Solution:
-
A systematic screening of solvents is recommended. For the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, non-polar solvents like 1,4-dioxane have been shown to be effective, especially with the Pd(PPh₃)₄ catalyst[1][3].
-
A mixture of solvents can also be beneficial. A combination of toluene, ethanol, and water has been used successfully[2].
-
-
-
Possible Cause 3: Incorrect Base. The base plays a crucial role in the transmetalation step of the catalytic cycle.
-
Possible Cause 4: Low Reaction Temperature. Suzuki couplings often require heating to proceed at a reasonable rate.
Problem 2: Formation of significant side products.
-
Possible Cause 1: Homocoupling of Phenylboronic Acid. This side reaction can consume the boronic acid and reduce the yield of the desired product.
-
Solution:
-
Ensure a strictly inert atmosphere to minimize oxidative processes that can lead to homocoupling.
-
Use a slight excess of the 2,4-dichloropyrimidine to ensure the boronic acid is consumed in the desired cross-coupling reaction.
-
-
-
Possible Cause 2: Formation of 2,4-diphenylpyrimidine. While the C4 position of 2,4-dichloropyrimidine is more reactive, disubstitution can occur, especially with prolonged reaction times or higher temperatures[2].
-
Solution:
-
Use a stoichiometric amount or a slight excess of phenylboronic acid (e.g., 1.0-1.1 equivalents).
-
Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to minimize the formation of the disubstituted product.
-
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) with Piperazine
Problem 1: Low yield of this compound.
-
Possible Cause 1: Insufficiently activated pyrimidine ring. For the SNAr to proceed, the pyrimidine ring needs to be sufficiently electron-deficient. The phenyl group at C2 is electron-withdrawing, which activates the C4 position for nucleophilic attack. However, reaction conditions can still play a significant role.
-
Possible Cause 2: Incomplete reaction. The reaction may be slow under the chosen conditions.
-
Solution:
-
Microwave-assisted synthesis can significantly shorten reaction times and improve yields[5].
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Problem 2: Formation of 2-phenyl-4,6-di(piperazino)pyrimidine (disubstitution).
-
Possible Cause: Reaction with both piperazine nitrogens. Although less common with a symmetrical starting material, if there were another leaving group on the pyrimidine ring, this could be a concern. A more relevant issue is the potential for a second molecule of the chloropyrimidine to react with the second nitrogen of the piperazine.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid?
A1: The Suzuki coupling reaction on 2,4-dichloropyrimidine is regioselective, with the initial substitution occurring preferentially at the C4 position[2][7]. This is due to the electronic properties of the pyrimidine ring.
Q2: Can I use a different palladium catalyst for the Suzuki coupling?
A2: Yes, while Pd(PPh₃)₄ is commonly used, other palladium catalysts can be effective. A screening of different catalysts and ligands may be necessary to find the optimal system for your specific conditions[7].
Q3: Is Buchwald-Hartwig amination a viable alternative to SNAr for the piperazine addition?
A3: Buchwald-Hartwig amination is a powerful method for forming C-N bonds and could be an alternative[8][9][10]. However, for an activated substrate like 2-phenyl-4-chloropyrimidine, the SNAr reaction is often simpler, more direct, and avoids the need for a palladium catalyst in this step[11].
Q4: How can I monitor the progress of my reactions?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of products. This allows you to optimize reaction times and minimize the formation of side products.
Q5: What are the best practices for purifying the final product, this compound?
A5: The final product can typically be purified by standard techniques. After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be purified by flash column chromatography on silica gel. Recrystallization from a suitable solvent system can be used for further purification if necessary[12].
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-phenylpyrimidine via Suzuki Coupling
This protocol is a representative procedure based on literature precedents[1][2][3].
-
Materials:
-
2,4-dichloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (or a mixture of Toluene/Ethanol/Water)
-
-
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-100°C (for 1,4-dioxane) or 55°C (for toluene/ethanol/water) and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and partition between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound via SNAr
This protocol is a general procedure based on similar reactions[5].
-
Materials:
-
2-Chloro-4-phenylpyrimidine (1.0 equiv)
-
Piperazine (2.0 equiv)
-
Triethylamine (a few drops, optional as a scavenger for HCl)
-
Anhydrous propanol
-
-
Procedure:
-
In a microwave reaction vial, combine 2-chloro-4-phenylpyrimidine and piperazine in anhydrous propanol.
-
Add triethylamine.
-
Seal the vial and heat in a microwave reactor at 120-140°C for 15-30 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield of 2-Chloro-4-phenylpyrimidine (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 71 | [1][3] |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ | Isopropanol | 80 | 64 | [1][3] |
| 3 | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/Ethanol/Water | 55 | Not specified, but effective | [2] |
Visualizations
Synthetic Pathway
Caption: Overall synthetic route for this compound.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low yield in the Suzuki coupling step.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 12. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Phenyl-4-piperazinopyrimidine
Welcome to the technical support center for the synthesis of 2-Phenyl-4-piperazinopyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges in the synthesis and purification of this compound, offering practical, field-tested solutions to enhance both yield and purity. Our approach is grounded in the fundamental principles of organic chemistry, ensuring that the guidance is not just procedural, but also educational.
I. Synthesis Overview & Mechanism
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, most commonly a halide, from the C4 position of a 2-phenylpyrimidine core by piperazine.
The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack. The presence of two nitrogen atoms within the ring withdraws electron density, facilitating the addition of a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled and aromaticity is restored.[1]
The C4 position of a 2,4-disubstituted pyrimidine is generally more reactive towards nucleophiles than the C2 position. This is attributed to the greater electron deficiency and a higher LUMO coefficient at the C4 position, making it the preferred site of attack.[2]
Caption: Generalized SNAr mechanism for the synthesis.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis and purification of this compound.
Synthesis-Related Issues
Q1: My reaction is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low conversion is a frequent challenge and can often be traced back to several key factors:
-
Insufficient Reaction Temperature: SNAr reactions on heteroaromatic systems often require heating to overcome the activation energy barrier associated with the temporary loss of aromaticity.[3] If you are running the reaction at room temperature, a gradual increase to 50-80°C, or even reflux temperatures depending on the solvent, is recommended. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Choice of Base: A base is typically required to neutralize the HCl generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. Ensure at least one equivalent of base is used, and in some cases, using it in slight excess can be beneficial.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the charged intermediate and accelerate the reaction.[5] Protic solvents like ethanol can also be used and may be advantageous for product crystallization upon cooling.[6]
-
Purity of Starting Materials: Ensure your starting materials, particularly the 2-chloro-4-phenylpyrimidine, are pure. Impurities can interfere with the reaction.
Q2: I am observing a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired product. What is this byproduct and how can I prevent its formation?
A2: This is a classic problem in this synthesis. The most likely byproduct is the 1,4-bis(2-phenyl-4-pyrimidinyl)piperazine, resulting from the reaction of both nitrogen atoms of the piperazine with two molecules of the chloropyrimidine.
Caption: Formation of the disubstituted byproduct.
Strategies to Minimize Disubstitution:
-
Use an Excess of Piperazine: Employing a significant molar excess of piperazine (3-5 equivalents) will statistically favor the monosubstitution reaction. This is often the simplest and most direct approach. The excess piperazine can be removed during the aqueous work-up.
-
Use a Monoprotected Piperazine: A more elegant solution is to use N-Boc-piperazine as the nucleophile. The Boc (tert-butyloxycarbonyl) group protects one of the piperazine nitrogens, preventing disubstitution.[7] The Boc group can then be easily removed under acidic conditions (e.g., with HCl in dioxane or trifluoroacetic acid) in a subsequent step to yield the desired product. This two-step approach often leads to a much cleaner product and higher overall yield of the desired compound.[8]
Purification-Related Issues
Q3: My crude product is an oil/gum and won't crystallize. How can I purify it?
A3: This is common when residual solvents or impurities are present.
-
Aqueous Work-up: First, ensure a thorough aqueous work-up has been performed. Partition the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. An acidic wash (e.g., with dilute HCl) will remove excess piperazine and basic impurities by protonating them and making them water-soluble. Follow this with a wash with brine and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: If the product remains an oil, purification by column chromatography on silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is typically effective. The less polar disubstituted byproduct will usually elute before the more polar desired monosubstituted product.
-
Trituration/Recrystallization: Sometimes, an oil can be induced to solidify by trituration with a non-polar solvent like hexane or diethyl ether. For recrystallization, a solvent system in which the product is soluble when hot but sparingly soluble when cold is needed. For compounds of this type, ethanol, isopropanol, or mixtures like ethyl acetate/hexane are good starting points.[6]
Q4: How can I effectively monitor the reaction and assess the purity of my final product?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential tools.
-
TLC Analysis: Use silica gel plates and a mobile phase such as 7:3 or 8:2 hexane/ethyl acetate with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the basic amine spots. Visualize the spots under UV light (254 nm). The product should have a lower Rf value than the starting 2-chloro-4-phenylpyrimidine and a higher Rf than the highly polar piperazine. The disubstituted byproduct will be less polar and have a higher Rf than the desired product.
-
HPLC Analysis: Reversed-phase HPLC (RP-HPLC) is the standard for purity assessment.[9] A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent like acetonitrile or methanol. A gradient elution method will provide the best separation of starting materials, product, and byproducts. The purity is determined by the area percentage of the product peak.
| Technique | Typical Conditions | Purpose |
| TLC | Silica gel plate; Mobile phase: Hexane/Ethyl Acetate (e.g., 7:3) + 0.5% TEA; Visualization: UV (254 nm) | Reaction monitoring, fraction analysis during chromatography |
| RP-HPLC | C18 column; Mobile phase: Acetonitrile/Water with 0.1% TFA (gradient); Detection: UV (e.g., 254 nm) | Final purity assessment, quantitative analysis |
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol A: Synthesis using Excess Piperazine
-
To a solution of 2-chloro-4-phenylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF, approx. 5-10 mL per gram of starting material), add piperazine (4.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the consumption of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with 1M HCl (to remove excess piperazine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol B: Synthesis using N-Boc-Piperazine (Recommended for Higher Purity)
Step 1: Coupling
-
Follow the procedure in Protocol A, but use N-Boc-piperazine (1.1 eq) instead of piperazine.
-
After the work-up, the crude product, 4-(tert-butoxycarbonyl)-1-(2-phenyl-4-pyrimidinyl)piperazine, can often be used in the next step without further purification if it is sufficiently pure by TLC/¹H NMR.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
IV. Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.29 (d, 2H, pyrimidine protons)
-
δ 6.45 (t, 1H, pyrimidine proton)
-
δ 3.78 (t, 4H, piperazine protons adjacent to pyrimidine)
-
δ 2.90 (t, 4H, piperazine protons adjacent to NH)
-
δ 2.15 (s, 1H, NH proton)
-
For This compound , you would expect to see:
-
Signals for the phenyl group protons (typically between δ 7.2-8.2 ppm).
-
Signals for the pyrimidine protons.
-
Two distinct signals for the two sets of CH₂ groups in the piperazine ring.
-
A signal for the NH proton of the piperazine.
V. References
-
CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. Google Patents.
-
Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. [Link]
-
CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
-
Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. National Institutes of Health. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
-
Crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate. National Institutes of Health. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Pyrimidinylpiperazine. Wikipedia. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Reactions of Polychlorinated Pyrimidines with DABCO. MDPI. [Link]
-
1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of fully substituted pyrimidines. PubMed. [Link]
-
New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. National Institutes of Health. [Link]
-
2-Phenyl-4(5)-[[4-(pyrimidin-2-yl)piperazin-1-yl]methyl]imidazole. A highly selective antagonist at cloned human D4 receptors. ChEMBL. [Link]
-
2-piperazin-1-yl-pyrimidine. LookChem. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters. [Link]
-
2-(4-METHYLPIPERAZIN-1-YL)-4-PHENYLPYRIMIDINE. gsrs.ncats.nih.gov. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]
Addressing solubility issues of "2-Phenyl-4-piperazinopyrimidine" in biological assays
Welcome to the technical support center for 2-Phenyl-4-piperazinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during biological assays. Our goal is to provide you with practical, field-proven insights and detailed protocols to ensure the reliability and reproducibility of your experimental data.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group and a piperazine ring. The presence of the aromatic phenyl and pyrimidine moieties suggests a degree of hydrophobicity, which can lead to poor aqueous solubility. Conversely, the piperazine group, a diamine, provides basic centers that can be protonated, suggesting that the compound's solubility is likely pH-dependent.[1][2][3] These structural features are key to understanding and overcoming solubility issues in your biological assays.
Frequently Asked Questions (FAQs)
General Solubility
Q1: My initial attempts to dissolve this compound in aqueous buffers (like PBS) for my cell-based assay have failed. What is the recommended starting point?
A1: It is common for compounds with aromatic rings and complex structures to exhibit low solubility in purely aqueous solutions.[4] The recommended first step is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay medium.
-
Primary Recommendation: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent widely used in biological screenings to dissolve both polar and nonpolar compounds.[5]
-
Protocol:
-
Prepare a 10-30 mM stock solution of this compound in high-purity, anhydrous DMSO.
-
Ensure complete dissolution by gentle vortexing or sonication in a water bath. In-well sonication can be particularly effective in ensuring the compound is fully in solution.[6]
-
For your assay, dilute this stock solution into your final aqueous buffer, ensuring the final DMSO concentration does not exceed a level that affects your specific assay (typically ≤ 0.5%).
-
Q2: I'm concerned about DMSO toxicity in my cell line. What are some alternative organic solvents?
A2: While DMSO is common, several other organic solvents can be used, though their compatibility with your specific assay must be validated.[4][5]
| Solvent | Properties & Considerations | Typical Final Concentration |
| Ethanol | Less toxic than DMSO for some cell lines, but also a less potent solvent. | ≤ 1% |
| Dimethylformamide (DMF) | A strong solvent, but generally more toxic than DMSO. Use with caution. | ≤ 0.1% |
| Polyethylene Glycol (PEG 300/400) | A non-toxic co-solvent that can improve solubility.[7] | ≤ 1-5% |
It is crucial to run vehicle controls with each solvent to determine its effect on your assay's endpoint.
pH-Dependent Solubility
Q3: Given the piperazine moiety, can I use pH adjustment to improve the solubility of this compound?
A3: Yes, this is a highly effective strategy. The piperazine group contains basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt.[1][3] The solubility of compounds with ionizable groups is often significantly affected by the pH of the environment.[8]
-
Mechanism: At a pH below the pKa of the piperazine nitrogens, the compound will carry a positive charge, which enhances its interaction with polar water molecules.
-
Experimental Approach:
-
Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4.0-6.0).
-
You can prepare a concentrated stock in an acidic solution (e.g., 10 mM in 50 mM citrate buffer, pH 4.5) and then dilute it into your assay medium. Be mindful of the final pH of your assay.
-
Alternatively, for oral dosing in animal studies, formulation in an acidic vehicle can improve absorption.[9]
-
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution into Aqueous Media
This is a common problem when diluting a concentrated organic stock solution into an aqueous buffer. The compound, stable in the organic solvent, crashes out when the solvent environment abruptly becomes polar.
Caption: Troubleshooting workflow for compound precipitation.
1. Incorporating a Co-solvent:
Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.[7][10]
-
Recommended Co-solvents: Ethanol, Propylene Glycol, PEG 300/400.[7]
-
Protocol:
-
Prepare your assay buffer.
-
Add the co-solvent to the buffer at a final concentration of 1-5% (v/v).
-
Slowly add the DMSO stock of this compound to the co-solvent-containing buffer while vortexing to ensure rapid mixing.
-
Crucially, always run a vehicle control with the same concentration of co-solvent to assess its impact on the assay.
-
2. Utilizing Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, effectively increasing their aqueous solubility.[11][12][13]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[13]
-
Protocol for Preparing a Cyclodextrin Inclusion Complex:
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-50 mM).
-
Slowly add the DMSO stock of your compound to the HP-β-CD solution with vigorous stirring.
-
Allow the solution to equilibrate for at least 1 hour at room temperature to facilitate complex formation.
-
This complexed solution can then be used in your assay. Again, a vehicle control with HP-β-CD alone is essential.
-
Issue 2: Inconsistent Assay Results and Poor Reproducibility
Inconsistent data is often a sign of partial or variable compound solubility. Even if you don't see visible precipitation, micro-precipitates can form, leading to inaccurate concentrations in your assay wells.[6]
-
Stock Solution Management:
-
Storage: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[6] Aliquot stocks into single-use volumes.
-
Pre-use Check: Before use, bring the stock solution to room temperature and vortex thoroughly to ensure any settled compound is redissolved.
-
-
Assay Plate Preparation:
-
Dilution Scheme: Avoid serial dilutions in purely aqueous buffers if possible. If necessary, perform dilutions in a buffer containing a low percentage of DMSO or a co-solvent to maintain solubility.
-
Order of Addition: Add the compound solution to the assay plate first, followed by other reagents (e.g., cells, enzymes). This allows for better mixing and reduces the chance of localized high concentrations that can lead to precipitation.
-
Caption: Best practices workflow for handling compound solutions.
Advanced Formulation Strategies for In Vivo Studies
For animal studies, poor solubility can lead to low and variable bioavailability.[14][15][16] If simple co-solvent or pH adjustment approaches are insufficient, more advanced formulation strategies may be necessary.
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area and dissolution rate.[14][17][18] This is a specialized technique often requiring equipment like bead mills or high-pressure homogenizers.[15]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or creating self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[19][20]
-
Amorphous Solid Dispersions: The compound is dispersed in a polymer matrix in an amorphous (non-crystalline) state. Amorphous forms are generally more soluble than their crystalline counterparts.[19][20]
These advanced strategies typically require formulation expertise and are employed when a compound shows high potential but is severely limited by its physicochemical properties.
References
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (n.d.). PMC - NIH.
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.
- Developing nanoparticle formulations or poorly soluble drugs. (n.d.). Pharmaceutical Technology.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Drug nanoparticles: formulating poorly w
- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.). MDPI.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
- Solubility and pH of amines. (n.d.). Practical Chemistry.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PMC - NIH.
- Cosolvent. (n.d.). Wikipedia.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2024).
- How do amines and amides affect the pH of a solution?. (2024). ChemGulf.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formul
- Advanced Properties of Amines. (2023). Chemistry LibreTexts.
- How does pH affect solubility?. (2024). askIITians.
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. youtube.com [youtube.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. alzet.com [alzet.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. mdpi.com [mdpi.com]
- 17. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
"2-Phenyl-4-piperazinopyrimidine" stability studies and degradation pathways
Welcome to the technical support center for 2-Phenyl-4-piperazinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability studies and potential degradation pathways of this molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to Stability of this compound
This compound is a molecule of interest in pharmaceutical research. Understanding its stability profile is critical for the development of safe and effective drug products. This involves subjecting the molecule to a variety of stress conditions to identify potential degradation products and establish its intrinsic stability. The International Council for Harmonisation (ICH) provides a framework for these stability testing programs.[1][2][3][4][5]
Forced degradation, or stress testing, is a crucial component of this process. It helps to elucidate degradation pathways, identify likely degradation products, and develop stability-indicating analytical methods.[6][7][8] This guide will walk you through the practical aspects of conducting these studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the structure, which contains a pyrimidine ring, a piperazine ring, and a phenyl group, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The molecule may be susceptible to hydrolysis at the C4-position of the pyrimidine ring, leading to the cleavage of the piperazine moiety. This is a common degradation pathway for similar pyrimidine derivatives.[9] The rate of hydrolysis is often pH-dependent.
-
Oxidation: The piperazine ring is susceptible to oxidation, potentially leading to the formation of N-oxides, ring-opened products, or other oxidative degradation products.[10][11]
-
Photolysis: Aromatic systems and compounds with heteroatoms can be sensitive to light. Photolytic degradation may lead to complex reactions, including ring cleavage or rearrangement.[12]
Q2: I am observing a new, unexpected peak in my HPLC analysis during a stability study. What could it be?
A2: An unexpected peak likely represents a degradation product. To identify it, you should:
-
Check your stress conditions: Correlate the appearance of the peak with the specific stress condition (e.g., acid, base, peroxide, light, heat). This will give you a clue about the nature of the degradation.
-
Perform mass spectrometry (LC-MS): This will provide the mass of the unknown peak, which is critical for proposing a structure.
-
Consider the likely degradation pathways: Compare the mass of the unknown with the masses of potential degradation products from hydrolysis, oxidation, or other relevant pathways.
-
Forced Degradation Studies: If you haven't already, perform systematic forced degradation studies to intentionally generate degradation products and see if your unknown peak matches any of them.[6][7]
Q3: What are the standard ICH conditions for accelerated stability testing?
A3: For a new drug substance, the ICH Q1A(R2) guideline for accelerated stability testing is typically 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[3][4] Long-term storage conditions are usually 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[4]
Q4: How much degradation is considered significant in a forced degradation study?
A4: The goal of forced degradation is to achieve sufficient degradation to detect and identify degradation products, typically in the range of 5-20% degradation of the active pharmaceutical ingredient (API).[8] Excessive degradation can lead to secondary degradation products that may not be relevant to the actual stability of the drug product.
Troubleshooting Guides
Guide 1: Investigating Hydrolytic Instability
Issue: You observe significant degradation of this compound in aqueous solution, particularly at acidic or basic pH.
Causality: The C-N bond connecting the piperazine and pyrimidine rings is likely susceptible to nucleophilic attack by water (hydrolysis), a reaction that can be catalyzed by acid or base.
Troubleshooting Protocol:
-
pH Profiling:
-
Prepare solutions of this compound in a series of buffers with pH ranging from 2 to 12.
-
Incubate the solutions at a controlled temperature (e.g., 50°C).
-
Analyze samples at regular time intervals using a stability-indicating HPLC method.
-
Plot the percentage of remaining parent compound against time for each pH to determine the degradation rate.
-
-
Identification of Hydrolysis Products:
-
Subject the samples from the most degradative pH conditions to LC-MS analysis.
-
Propose structures for the degradation products based on their mass-to-charge ratio. A likely hydrolysis product would be 2-phenyl-4-hydroxypyrimidine and piperazine.
-
Data Presentation: Example pH Stability Profile
| pH | Temperature (°C) | Duration (hours) | Degradation (%) | Major Degradation Product (m/z) |
| 2.0 | 50 | 24 | 15.2 | 173.07 (Proposed: [2-phenyl-4-hydroxypyrimidine+H]⁺) |
| 7.0 | 50 | 24 | 1.5 | - |
| 10.0 | 50 | 24 | 18.9 | 173.07 (Proposed: [2-phenyl-4-hydroxypyrimidine+H]⁺) |
Visualization: Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of this compound.
Guide 2: Addressing Oxidative Degradation
Issue: Your sample of this compound shows degradation when exposed to air or oxidizing agents.
Causality: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
Troubleshooting Protocol:
-
Oxidative Stress Testing:
-
Dissolve the compound in a suitable solvent.
-
Treat the solution with a controlled concentration of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate at room temperature or slightly elevated temperature.
-
Monitor the degradation over time by HPLC.
-
-
Identification of Oxidation Products:
-
Analyze the stressed samples using LC-MS.
-
Look for masses corresponding to the addition of one or more oxygen atoms (e.g., N-oxides) or ring-opened products.[10]
-
Data Presentation: Example Oxidative Stress Study
| Stress Condition | Temperature (°C) | Duration (hours) | Degradation (%) | Major Degradation Product (m/z) |
| 3% H₂O₂ | 25 | 8 | 12.5 | 271.15 (Proposed: [M+O+H]⁺, N-oxide) |
Visualization: Proposed Oxidative Degradation Pathway
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 3. snscourseware.org [snscourseware.org]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
- 8. ajrconline.org [ajrconline.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
Technical Support Center: Crystallization of 2-Phenyl-4-piperazinopyrimidine
Welcome to the technical support center for the crystallization of 2-Phenyl-4-piperazinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Complete Failure of Crystallization
Q1: I've dissolved my this compound in a solvent, but no crystals are forming upon cooling. What's going on?
A1: This is a common issue often related to the solution not being supersaturated. Here are the primary causes and troubleshooting steps:
-
Excessive Solvent: You may have used too much solvent, preventing the concentration of the solute from reaching the point of supersaturation upon cooling.
-
Solution: Gently evaporate some of the solvent to increase the concentration of your compound.
-
-
High Solubility: The compound might be too soluble in the chosen solvent, even at lower temperatures.
-
Solution 1: Anti-Solvent Addition: Introduce an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with your current crystallization solvent. This will reduce the overall solubility of your compound and induce crystallization.
-
Solution 2: Solvent Screening: It is crucial to experiment with different solvents or solvent systems.
-
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolve the this compound in a minimal amount of a "good" solvent (e.g., a polar solvent in which it is readily soluble).
-
Slowly add a miscible "poor" solvent (anti-solvent) dropwise to the stirred solution at a constant temperature.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.
-
If turbidity persists, gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.
Issue 2: Poor Crystal Quality and Low Yield
Q2: My crystallization yields are very low, or the crystals are very fine and difficult to filter. How can I improve this?
A2: Low yield often indicates that a significant amount of the compound remains in the mother liquor.[1] Poor crystal quality, such as the formation of fine needles or powders, can be attributed to rapid, uncontrolled crystallization.
-
High Solubility in Cold Solvent: If your compound has considerable solubility even at low temperatures, a substantial amount will be lost.
-
Solution: Before discarding the filtrate (mother liquor), test for remaining compound by placing a drop on a watch glass and allowing the solvent to evaporate. If a significant residue remains, you may need to concentrate the mother liquor and attempt a second crystallization.[1]
-
-
Rapid Crystallization: Fast cooling leads to rapid nucleation and the formation of small, often impure crystals.[1]
-
Solution 1: Slow Cooling: Control the cooling rate. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help slow down the cooling process. Slower cooling rates generally result in larger, more well-defined crystals.[2][3][4]
-
Solution 2: Reduce Supersaturation: Add a small, measured excess of the hot solvent beyond the saturation point. This will slow down the onset of crystallization as the solution cools.[1]
-
Table 1: Effect of Cooling Rate on Crystal Characteristics
| Cooling Rate | Typical Crystal Size | Purity | Filtration Characteristics |
| Rapid (e.g., direct to ice bath) | Small, fine needles | Lower (impurities may be trapped) | Difficult, slow filtration |
| Moderate (e.g., ambient air cooling) | Medium, well-defined | Good | Moderate filtration speed |
| Slow (e.g., insulated cooling) | Large, well-formed | High | Easy, rapid filtration |
Issue 3: Oiling Out Instead of Crystallizing
Q3: Instead of forming crystals, my compound is separating as an oil. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high. The resulting oil is a liquid phase of your compound that is immiscible with the solvent.
-
High Solute Concentration: The concentration of your compound in the solution is too high, leading to a rapid and uncontrolled separation.
-
Solution: Add more of the crystallization solvent to the oiled-out mixture and heat until the oil redissolves. Then, allow the solution to cool more slowly.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes, a mixture of a good solvent and a poor solvent can prevent oiling out.
-
Issue 4: Impact of pH on Crystallization
Q4: My this compound is an ionizable compound. How does pH affect its crystallization?
A4: For ionizable compounds like those containing a piperazine moiety, pH is a critical parameter that significantly influences solubility and, consequently, the crystallization process.[5][6] The piperazine group is basic and can be protonated at acidic pH, drastically increasing its aqueous solubility.
-
pH-Dependent Solubility: The solubility of your compound will likely be lowest near its isoelectric point and increase significantly at pH values where it is ionized.[5][7]
-
Solution: pH Adjustment Crystallization: This technique can be highly effective. Dissolve your compound in an acidic aqueous solution where it is highly soluble as the protonated salt. Then, slowly add a base to raise the pH. As the pH approaches the isoelectric point, the free base will become less soluble and crystallize out of the solution. This method allows for controlled crystallization by manipulating the pH.[8]
-
Diagram: pH Adjustment Crystallization Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bia.si [bia.si]
Technical Support Center: Overcoming Resistance to 2-Phenyl-4-piperazinopyrimidine Analogs
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers working with 2-phenyl-4-piperazinopyrimidine analogs. As Senior Application Scientists with extensive field experience, we have designed this guide to provide in-depth technical assistance for the challenges you may encounter during your experiments. This resource is structured to offer not just procedural steps, but also the underlying scientific rationale to empower your research and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial questions regarding the nature of this compound analogs and the emergence of resistance.
Q1: What is the likely mechanism of action for my this compound analog?
While the specific target of your particular analog may vary, the this compound scaffold is a well-recognized pharmacophore in kinase inhibitors.[1][2][3][4] This structural motif is often designed to fit into the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity.[2][4] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer and other diseases. Therefore, it is highly probable that your compound functions as a kinase inhibitor.
Q2: What are the common mechanisms by which cancer cells develop resistance to kinase inhibitors?
Resistance to kinase inhibitors is a significant challenge in cancer therapy and can arise through various mechanisms[5]. These can be broadly categorized as:
-
On-target alterations: These are changes to the drug's direct target.
-
Secondary mutations: The kinase acquires new mutations that prevent the inhibitor from binding effectively, a common issue with EGFR inhibitors, for instance.[6]
-
Gene amplification: The cancer cells produce more of the target kinase, overwhelming the inhibitor.
-
-
Off-target adaptations: The cancer cells find ways to bypass the inhibited pathway.
-
Activation of alternative signaling pathways: Cells may upregulate parallel pathways to compensate for the inhibited one, such as the activation of the FGF/FGFR pathway in response to other targeted therapies.[7]
-
Increased drug efflux: Cancer cells can overexpress transporter proteins that pump the drug out of the cell, reducing its intracellular concentration.
-
Metabolic reprogramming: Cells can alter their metabolism to survive the effects of the drug.
-
-
Inhibition of apoptosis: Cancer cells can acquire mutations that make them resistant to programmed cell death, even when the drug target is successfully inhibited.[5]
Q3: How can I begin to investigate resistance to my compound in the lab?
A standard and effective approach is to develop a drug-resistant cell line.[8][9][10] This involves chronically exposing a sensitive parental cancer cell line to your this compound analog at increasing concentrations over a prolonged period.[8][9] The surviving cells will have acquired resistance mechanisms that can then be characterized.
Part 2: Troubleshooting Experimental Challenges
This section provides detailed guidance on specific issues you may encounter during your research, presented in a question-and-answer format.
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Q4: I am seeing high variability between replicate wells in my cell viability assay. What could be the cause?
High variability can obscure the true effect of your compound. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent tip immersion depth to avoid volume discrepancies. |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, especially the compound dilutions and the viability reagent. Avoid introducing bubbles, which can interfere with optical readings. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to changes in media and compound concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile buffer or media. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on cold or warm surfaces, which can create temperature gradients across the plate. |
| Cell Clumping | Ensure a single-cell suspension before seeding. Clumped cells can lead to uneven growth and inconsistent results. |
Q5: My untreated control cells show low viability or high background signal. Why is this happening?
This indicates a problem with your cell culture or assay conditions, which can compromise your entire experiment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | Ensure your cells are healthy, within a low passage number, and not over-confluent. Overgrowth can lead to spontaneous cell death. |
| Contamination | Visually inspect your cultures for any signs of microbial contamination (e.g., turbidity, color change in the medium). Contaminants can interfere with the assay reagents. |
| Reagent Interference | Phenol red in the culture medium can interfere with absorbance readings in some assays. Consider using a phenol red-free medium. Components in serum can also sometimes contribute to background signals. |
| Forceful Handling | Overly vigorous pipetting during media changes or reagent addition can damage cell membranes, leading to premature cell death. |
Biochemical Kinase Assays
Q6: The IC50 value of my compound is much higher than expected in my in vitro kinase assay. What should I check?
An unexpectedly high IC50 value can be due to several factors related to the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives (e.g., detergents, BSA) in the reaction buffer can significantly influence inhibitor binding and enzyme activity. Verify that the buffer conditions are optimal for your specific kinase. |
| High ATP Concentration | If your compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete with your compound for binding to the kinase, leading to a higher apparent IC50. Try performing the assay with a lower, ideally Km, concentration of ATP. |
| Enzyme Quality | Ensure the purity and activity of your kinase preparation. Contaminating kinases can lead to misleading results.[11] |
| Compound Solubility | Your compound may be precipitating out of solution at higher concentrations. Check the solubility of your compound in the assay buffer. |
Q7: I am observing a high background signal in my kinase assay, even in the "no enzyme" control wells.
A high background can mask the true signal from your kinase activity.
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | Your ATP or substrate preparations may be contaminated with ADP (for ADP-Glo™ type assays) or be unstable, leading to non-enzymatic signal generation. Use fresh, high-quality reagents. |
| Compound Interference | The compound itself may interfere with the detection system (e.g., autofluorescence, quenching). Run a control with your compound and the detection reagents in the absence of the enzyme and substrate to check for interference.[12] |
| Assay Plate Issues | The type of microplate used can affect background signals. For luminescence assays, use white, opaque plates to maximize signal and minimize crosstalk. For fluorescence assays, black plates are generally preferred. |
Part 3: Key Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for crucial experiments in studying resistance to this compound analogs.
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to a this compound analog through continuous exposure.[8][9][10]
-
Determine the initial IC50:
-
Seed the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of concentrations of your compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value.
-
-
Initial Exposure:
-
Treat the parental cell line in a larger culture flask with the compound at a concentration equal to its IC50 value.
-
-
Dose Escalation:
-
Once the cells have recovered and are proliferating (this may take several passages), gradually increase the concentration of the compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
If significant cell death occurs, maintain the cells at the current concentration until they have adapted before attempting to increase the dose again.
-
-
Maintenance:
-
Maintain the resistant cell line in a medium containing a constant concentration of the compound to ensure the stability of the resistant phenotype.
-
-
Characterization:
-
Periodically characterize the resistant cell line by determining its IC50 value and comparing it to the parental line. A significant rightward shift in the IC50 curve indicates acquired resistance.
-
Analyze the molecular mechanisms of resistance (see Protocol 2).
-
Protocol 2: Characterizing Resistance Mechanisms
Once a resistant cell line is established, the next step is to identify the underlying resistance mechanisms.
-
Target Sequencing:
-
Extract genomic DNA from both the parental and resistant cell lines.
-
Sequence the coding region of the putative target kinase to identify any acquired mutations in the resistant cells.
-
-
Western Blot Analysis:
-
Prepare cell lysates from both parental and resistant cell lines, both with and without compound treatment.
-
Perform Western blotting to assess the phosphorylation status of the target kinase and key downstream signaling proteins (e.g., p-AKT, p-ERK).
-
Probe for the expression levels of proteins involved in alternative signaling pathways that may be upregulated in the resistant cells.
-
-
Gene Expression Analysis:
-
Extract RNA from both cell lines and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to identify changes in gene expression that may contribute to resistance.
-
-
Flow Cytometry for Drug Efflux:
-
Use fluorescent substrates of drug efflux pumps (e.g., rhodamine 123) to compare the efflux activity between parental and resistant cells. An increase in efflux in the resistant line suggests this as a potential mechanism.
-
Part 4: Visualizing Workflows and Pathways
Diagrams are provided to illustrate key experimental workflows and signaling concepts.
Caption: Workflow for developing and characterizing drug-resistant cell lines.
Caption: Common mechanisms of resistance to kinase inhibitors.
References
-
National Institutes of Health. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures - PMC. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Promises and Pitfalls of High-Throughput Biological Assays - PubMed. Retrieved January 20, 2026, from [Link]
-
Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved January 20, 2026, from [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC. Retrieved January 20, 2026, from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic representation of the protocol used to develop.... Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. Retrieved January 20, 2026, from [Link]
-
PubMed. (2023). The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor. Retrieved January 20, 2026, from [Link]
-
Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. Retrieved January 20, 2026, from [Link]
-
(n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved January 20, 2026, from [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved January 20, 2026, from [Link]
-
Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved January 20, 2026, from [Link]
-
Axxam SpA. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved January 20, 2026, from [Link]
-
PNAS. (2012). Gaining confidence in high-throughput screening. Retrieved January 20, 2026, from [Link]
-
PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2016). Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit?. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC. Retrieved January 20, 2026, from [Link]
-
(n.d.). FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. Retrieved January 20, 2026, from [Link]
-
(n.d.). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC. Retrieved January 20, 2026, from [Link]
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Enhancing the Selectivity of 2-Phenyl-4-piperazinopyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for enhancing the kinase selectivity of 2-phenyl-4-piperazinopyrimidine derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your compounds with confidence.
Frequently Asked Questions (FAQs): The Basics of Selectivity
This section addresses the foundational questions that often arise during the initial stages of inhibitor development.
Q1: What exactly is a "this compound" derivative, and why is selectivity so critical?
The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of protein kinase inhibitors.[1][2] The pyrimidine core is highly effective at mimicking the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of many kinases. This binding pocket, particularly the "hinge-binding" region, is conserved across a large portion of the human kinome.
This inherent ability to bind to multiple kinases is a double-edged sword. While it can be leveraged to develop inhibitors for understudied kinases, it often leads to poor selectivity.[2][3] A non-selective inhibitor binds to numerous "off-target" kinases in addition to the intended target. This can cause unexpected cellular effects, toxicity, and confound the interpretation of experimental results, which is a major concern during drug development.[4] Therefore, enhancing selectivity—ensuring the compound preferentially binds and inhibits the desired kinase—is a critical step in developing a safe and effective therapeutic agent or a precise chemical probe.
Q2: My experimental phenotype is inconsistent with the known function of the primary target. Could this be an off-target effect?
Q3: My inhibitor shows high potency in biochemical assays (e.g., low nanomolar IC50) but is much less effective in cell-based assays. What's happening?
This is a common and multifaceted problem. The discrepancy often arises from the differences between a simplified, in vitro environment and the complex milieu of a living cell. Here are the primary factors to investigate:
-
Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase to accurately measure binding affinity (Ki).[6][7] However, intracellular ATP levels are typically much higher (1-5 mM).[8] For an ATP-competitive inhibitor, this high concentration of the natural substrate can outcompete your compound, leading to a significant drop in apparent potency.
-
Cell Permeability: The compound may have poor membrane permeability and struggle to reach its intracellular target.
-
Drug Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell, preventing it from reaching an effective concentration.[9]
-
Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.
-
Plasma Protein Binding: In assays using serum, high binding to proteins like albumin can reduce the free concentration of your inhibitor available to engage the target.[9]
Troubleshooting Guide: Strategies for Enhancing Selectivity
Improving selectivity is an iterative process of chemical modification and biological testing. The following sections provide a framework for this process.
Issue 1: My lead compound inhibits multiple kinases. How can I modify its structure to improve selectivity?
This requires a systematic Structure-Activity Relationship (SAR) study focused on exploiting the subtle differences between kinase ATP-binding sites. The this compound scaffold offers several key positions for modification.
Caption: Key modification points on the core scaffold.
Table 1: SAR Guidance for Selectivity Enhancement
| Position for Modification | Rationale & Strategy | Potential Impact on Selectivity | Supporting Sources |
| R1: 2-Phenyl Ring | This group often sits in the hydrophobic "front pocket" near the hinge region. Adding small, specific substituents (e.g., ortho-methyl) can create steric hindrance in the binding sites of off-target kinases while being accommodated by the primary target. | High: Can significantly improve selectivity by exploiting unique pocket topographies. | [3][10] |
| R2: 4-Piperazino Moiety | This vector typically points towards the solvent-exposed region of the ATP pocket. Modifications here can improve physicochemical properties (like solubility) and be used to avoid interactions with conserved residues in off-target kinases. | Moderate to High: Can disrupt binding to off-target families. Reducing lipophilicity here can also decrease non-specific binding. | [10][11] |
| R3: Pyrimidine C5-Position | This position is adjacent to the "gatekeeper" residue, a key determinant of kinase selectivity.[3] Modifying this position with small alkyl or halogen groups can exploit the size and nature of the gatekeeper residue in the target kinase versus other kinases. | High: A powerful strategy for differentiating between closely related kinases. | [2][3] |
A successful strategy often involves combining modifications at these positions. For example, pairing a specific substitution on the 2-phenyl ring (R1) with a modification at the C5-position (R3) can synergistically enhance selectivity.[3]
Issue 2: I need a systematic process to evaluate my new derivatives.
A robust experimental workflow is essential for efficiently assessing and optimizing your compounds. This process should be iterative, with the results from each step informing the next round of chemical synthesis.
Caption: A workflow for optimizing inhibitor selectivity.
This workflow follows a logical progression:
-
Establish Potency: First, confirm your new derivative inhibits the primary target with sufficient potency in a biochemical assay.[12]
-
Assess Broad Selectivity: Screen potent compounds against a large panel of kinases (kinome profiling) at a single, high concentration (e.g., 1 µM).[6][7] This quickly identifies major off-targets.
-
Quantify and Analyze: For compounds that appear selective, determine their IC50 values against the primary target and key off-targets identified in the screen.[7] This allows you to quantify selectivity using metrics like the Selectivity Score (see below).
-
Iterate: Use the SAR and off-target data to design the next generation of compounds.[10]
-
Validate in a Cellular Context: Once a compound with a good selectivity profile is identified, confirm its activity in cells. This includes verifying target engagement (e.g., via Western blot for a downstream substrate) and assessing the desired phenotypic outcome.
Protocols & Data Interpretation
Protocol 1: General Kinase Inhibition Assay (Biochemical IC50)
This protocol describes a typical luminescence-based assay to measure the IC50 of an inhibitor.
Materials:
-
Kinase of interest, substrate peptide, ATP
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Test compound serially diluted in DMSO
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of your inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate peptide in kinase buffer.
-
Add the kinase/substrate mix to the wells containing the compound.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Prepare a solution of ATP in kinase buffer (at a concentration equal to the Km,ATP of the kinase). Add this to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Develop Signal:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses if the inhibitor can block the phosphorylation of a known downstream substrate of the target kinase in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Appropriate cell culture media and reagents
-
Test inhibitor dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific for the substrate, total protein for the substrate, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of your inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for the total substrate protein and the loading control to ensure equal protein loading and that the inhibitor is not causing protein degradation.
Interpreting Your Data: Quantifying Selectivity
Visual inspection of inhibition data is not enough. Quantifying selectivity allows for objective comparison between compounds.
-
Selectivity Score (S-score): This is a common metric that measures how selectively a compound inhibits a small number of kinases from a larger panel.[3] The S10(1µM), for example, is the number of kinases inhibited by more than 90% at a 1µM concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[3]
Table 2: Example Data Summary for Two Hypothetical Derivatives
| Compound | Target Kinase IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | # Kinases inhibited >90% at 1µM (out of 400) | S10(1µM) |
| Compound X (Lead) | 15 | 80 | 250 | 45 | 0.1125 |
| Compound Y (Optimized) | 20 | >10,000 | 2,500 | 3 | 0.0075 |
In this example, Compound Y is significantly more selective. Despite a slightly weaker on-target IC50, its greatly reduced off-target activity and much lower S-score make it a superior compound for further development.
By applying these structured troubleshooting guides, protocols, and data analysis frameworks, you will be well-equipped to rationally design and validate this compound derivatives with enhanced selectivity for your target of interest.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, D., & Copeland, R. A. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Journal of Medicinal Chemistry, 56(19), 7649–7662. [Link]
-
Uitdehaag, J. C. M., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B. W., de Vet, E. C. H. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858–876. [Link]
-
Lochhead, P. A. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
-
Traut, T. W. (1994). Physiological concentrations of purines and pyrimidines. Molecular and Cellular Biochemistry, 140(1), 1–22. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12053–12066. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Current Organic Chemistry, 27(11), 947-969. [Link]
-
Boyd, S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 945-950. [Link]
-
Herter-Sprie, G. S., & Roberts, T. M. (2017). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology, 19(11), 1434–1443. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422–439. [Link]
-
Rudin, C. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Clinical Cancer Research, 20(24), 6294-6302. [Link]
-
Mok, J., et al. (2020). Structure–Activity Relationship of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15637-15655. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 20, 2026, from [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 20, 2026, from [Link]
-
Wang, Y., et al. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 24(13), 11113. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. [Link]
-
Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(7), 1361-1376. [Link]
-
Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Guide: Scale-Up Synthesis of 2-Phenyl-4-piperazinopyrimidine
Introduction
Welcome to the technical support center for the synthesis of 2-Phenyl-4-piperazinopyrimidine. This molecule serves as a valuable scaffold in medicinal chemistry and drug development, making its robust and scalable synthesis a critical objective for many research teams. The primary synthetic route involves the coupling of a phenylpyrimidine core with a piperazine moiety, most commonly through a Nucleophilic Aromatic Substitution (SNAr) reaction.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, offering solutions to common challenges encountered during scale-up. Our goal is to empower you to troubleshoot effectively, optimize your process, and achieve a safe, efficient, and reproducible synthesis.
Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct route to this compound is the reaction between 2-Chloro-4-phenylpyrimidine and piperazine. The pyrimidine ring is electron-deficient, which activates the chlorine at the C4 position for nucleophilic attack by the secondary amine of piperazine. A base is required to neutralize the hydrochloric acid generated during the reaction.
Caption: Troubleshooting workflow for di-substitution impurity.
Q3: Column chromatography was fine in the lab, but it's not a viable option for my 1 kg scale. What are some scalable purification strategies?
Relying on chromatography for large-scale purification is costly and inefficient. The basic nature of the piperazine moiety is the key to a scalable, chromatography-free purification.
Scalable Solutions:
-
Acid-Base Extraction: This is the most robust method.
-
Step 1: After the reaction, quench and dilute with a non-polar organic solvent like Toluene or Methyl tert-butyl ether (MTBE).
-
Step 2: Extract the solution with aqueous acid (e.g., 1-2 M HCl). The desired product and excess piperazine will move into the aqueous layer as their hydrochloride salts, leaving non-basic organic impurities behind.
-
Step 3: Basify the acidic aqueous layer with NaOH or K₂CO₃ to a pH > 10. This will deprotonate the product, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.
-
Step 4: The excess piperazine is highly water-soluble and will largely remain in the aqueous phase, providing significant purification.
-
-
Recrystallization: Once a reasonably pure solid is obtained from the extraction, recrystallization is an excellent final polishing step.
-
Solvent Screening: Test a range of solvents. Good single-solvent systems for this class of compounds often include isopropanol (IPA), ethanol, or acetonitrile.
-
Anti-Solvent Precipitation: Alternatively, dissolve the crude product in a good solvent (like dichloromethane or warm IPA) and then slowly add a poor solvent (an "anti-solvent") like heptane or hexane until turbidity is observed, then cool to induce crystallization.
-
-
Salt Formation: For long-term stability and ease of handling, the final product can be isolated as a salt (e.g., hydrochloride or maleate). This is often done by dissolving the purified free base in a suitable solvent (like IPA or acetone) and adding a stoichiometric amount of the desired acid. The resulting salt typically has excellent crystalline properties and precipitates in high purity.
Q4: What are the primary safety concerns I should address when scaling up this reaction?
Safety must be the highest priority. Moving from grams to kilograms introduces new risks that must be proactively managed.
Key Hazards & Mitigation:
-
Exothermic Reaction: The SNAr reaction is exothermic. A rapid addition of reagents on a large scale can lead to a thermal runaway.
-
Mitigation: Always use a reactor with overhead stirring and a temperature probe. As mentioned, employ controlled, slow addition of the limiting reagent. Have a cooling bath on standby. For a 1 kg scale, a pilot plant reactor with jacketed cooling is essential.
-
-
Starting Material Toxicity: 2-Chloro-4-phenylpyrimidine is classified as toxic if swallowed and causes serious skin and eye irritation. [1] * Mitigation: All handling must be done in a well-ventilated fume hood or a ventilated enclosure. Full personal protective equipment (PPE) is mandatory: lab coat, safety glasses/goggles, and chemical-resistant gloves (nitrile is often insufficient for chlorinated organics; use neoprene or other recommended glove material). A face shield is recommended when handling larger quantities. [1]3. Base Handling: Strong bases like NaOtBu (if using Buchwald-Hartwig) are corrosive and react violently with water. Caustic aqueous bases (NaOH) used in work-up are also corrosive.
-
Mitigation: Handle with appropriate PPE. When preparing solutions, always add reagents slowly and with cooling.
-
-
Solvent Hazards: Using large volumes of flammable solvents like Toluene or MTBE introduces fire risk.
-
Mitigation: Ensure all equipment is properly grounded to prevent static discharge. Operate in an area rated for flammable solvent use, away from ignition sources.
-
Frequently Asked Questions (FAQs)
-
Can I use a protected piperazine, like Boc-piperazine, to completely avoid di-substitution?
-
Yes, this is a very effective strategy. Reacting 2-chloro-4-phenylpyrimidine with tert-butyl piperazine-1-carboxylate will yield the mono-substituted, Boc-protected product. The final step is then a simple deprotection using an acid (like HCl in dioxane or trifluoroacetic acid) to yield the desired product. This adds a step but provides exceptional control over selectivity.
-
-
What are the best in-process controls (IPCs) to monitor the reaction?
-
Thin-Layer Chromatography (TLC): The simplest and fastest IPC. A good mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% Et₃N) should show a clear separation between the starting chloropyrimidine and the more polar product. The disappearance of the starting material spot is the primary indicator of completion.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of product and byproducts. This is the preferred method for process development and scale-up.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR of a crude reaction sample can confirm the structure of the product and estimate the ratio of product to starting material.
-
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis via SNAr (Example: ~100 g Scale)
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate PPE.
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Reagent Charge: To the reactor, add piperazine (224 g, 2.6 mol, 5.0 equiv.) and potassium carbonate (144 g, 1.04 mol, 2.0 equiv.). Add 1 L of absolute ethanol.
-
Heating: Begin stirring and heat the slurry to a gentle reflux (approx. 78-80 °C).
-
Substrate Preparation: In a separate flask, dissolve 2-chloro-4-phenylpyrimidine (100 g, 0.52 mol, 1.0 equiv.) in 250 mL of warm absolute ethanol.
-
Controlled Addition: Once the reactor contents are at reflux, slowly add the 2-chloro-4-phenylpyrimidine solution via an addition funnel over 1.5 - 2 hours. Monitor the internal temperature to ensure the exotherm is controlled.
-
Reaction Monitoring: Maintain the reaction at reflux for 6-8 hours. Monitor the reaction progress every 2 hours by TLC until the starting 2-chloro-4-phenylpyrimidine is no longer visible.
-
Cool Down: Once complete, cool the reaction mixture to room temperature.
Protocol 2: Scalable Work-up and Purification
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Extraction (Part 1): To the resulting slurry, add 1 L of water and 1 L of toluene. Stir vigorously for 15 minutes. Separate the layers.
-
Acid Wash: Extract the organic layer with 2 x 500 mL portions of 1 M HCl (aq). Combine the acidic aqueous layers. The product is now in the aqueous phase.
-
Basification & Isolation: Cool the combined aqueous layers in an ice bath. Slowly add 50% NaOH (aq) with vigorous stirring until the pH is >11. The product will precipitate as a solid.
-
Filtration: Filter the solid product, wash the filter cake with copious amounts of cold deionized water to remove excess piperazine and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
-
(Optional) Recrystallization: Dissolve the crude dry solid in a minimum amount of boiling isopropanol. Allow it to cool slowly to room temperature, then cool to 0-5 °C for 2 hours to complete crystallization. Filter the pure crystals, wash with a small amount of cold isopropanol, and dry under vacuum.
References
- Buchwald–Hartwig amin
- Synthesis of Pyrimidine Incorporated Piperazine Deriv
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - NIH.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH.
- 2-Chloro-4-phenylpyrimidine - Apollo Scientific.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Synthesis and acaricidal activity of phenylpiperazine deriv
- 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem.
- 2-Chloro-4-(piperazin-1-yl)pyrimidine - ChemicalBook.
- Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides
- (PDF)
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
- Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- Reactions of Polychlorin
- WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine
- 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
- Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)
Sources
Technical Support Center: Analytical Characterization of 2-Phenyl-4-piperazinopyrimidine
Welcome to the technical support resource for the analytical characterization of 2-Phenyl-4-piperazinopyrimidine. This guide is designed for researchers, analytical chemists, and quality control professionals working with this molecule. Here, we provide not just protocols, but the underlying scientific principles and field-proven troubleshooting advice to ensure the integrity and accuracy of your results. Our goal is to empower you to move beyond rote execution and develop a robust understanding of the analytical challenges and solutions specific to this compound.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound featuring both a pyrimidine and a piperazine moiety. Such structures are common scaffolds in medicinal chemistry and drug development, making precise characterization essential.[1][2] The presence of multiple nitrogen atoms imparts specific physicochemical properties, such as basicity and potential for hydrogen bonding, which directly influence the selection and optimization of analytical methods.
This guide provides a multi-technique approach to confirm the identity, purity, and structural integrity of this compound. We will address common challenges encountered during analysis and provide logical, step-by-step solutions.
Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is typically the most effective approach for a molecule of this polarity.
Recommended Experimental Protocol: Reversed-Phase HPLC
This protocol serves as a robust starting point for method development.
-
Column Selection: C18 (octadecyl) column, 5 µm particle size, 250 mm x 4.6 mm I.D. This is a versatile, widely used stationary phase that provides good retention for moderately polar compounds.
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in Water. The acid is critical for protonating the basic nitrogen atoms on the piperazine and pyrimidine rings, which significantly improves peak shape by preventing interaction with residual silanols on the column packing.
-
Phase B: Acetonitrile.
-
Initial Condition: Start with a gradient of 5-10% Phase B.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Ensure complete dissolution. If solubility is an issue, sonication may be required.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.[3]
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.[4][5]
-
UV Detection Wavelength: 239 nm, determined by UV spectrophotometric analysis or a diode array detector (DAD) scan to find the absorbance maximum.[6][7]
-
Gradient Elution: A typical gradient would be: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
HPLC Troubleshooting and FAQs
This section addresses common issues encountered during the HPLC analysis of nitrogenous heterocyclic compounds.
Question: My peak for this compound is tailing severely. What is the cause and how do I fix it?
-
Answer: Peak tailing for basic compounds like this is a classic problem. The primary cause is secondary interaction between the protonated amine groups of your molecule and acidic, deprotonated silanol groups on the silica-based C18 column. This creates multiple retention mechanisms, smearing the peak.
-
Solution 1 (Most Likely): Adjust Mobile Phase pH. Ensure your aqueous mobile phase (Phase A) contains an acidic modifier like 0.1% formic acid or phosphoric acid to maintain a pH around 2-3.[7][8] At this low pH, the silanol groups are protonated and neutral, minimizing secondary interactions.
-
Solution 2: Reduce Sample Load. Overloading the column can saturate the stationary phase and lead to tailing.[8][9] Try injecting a more dilute sample.
-
Solution 3: Check for Column Void. A void at the head of the column can cause peak shape distortion.[3] This can be diagnosed by a sudden drop in backpressure and peak splitting or tailing. If a void is present, the column may need to be replaced.
-
Question: I'm seeing ghost peaks in my chromatogram, especially during a blank gradient run.
-
Answer: Ghost peaks are spurious peaks that appear when no sample is injected. They typically arise from contamination in the mobile phase or carryover from a previous injection.
-
Solution 1: Identify the Source. Run a blank gradient with just Phase A, then just Phase B. If the peak appears in one of these runs, the contamination is in that specific solvent. Always use high-purity HPLC-grade solvents.[4]
-
Solution 2: Clean the System. If the source isn't the solvent, it may be sample carryover. Flush the injector and the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained contaminants from previous analyses.[3]
-
Solution 3: Use a Ghost Trap Column. A ghost trap or guard column can be installed before the main column to trap highly absorptive compounds and prolong the life of your analytical column.[4]
-
Question: My retention times are drifting from one run to the next. What's causing this instability?
-
Answer: Retention time stability is critical for reliable identification. Drifting times usually point to issues with the mobile phase composition, flow rate, or temperature.
-
Solution 1: Ensure Proper Equilibration. The column must be fully equilibrated to the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended for equilibration after a gradient.[4][5]
-
Solution 2: Check for Leaks and Pump Performance. A leak in the system will cause pressure fluctuations and, consequently, flow rate variations.[8][9] Check all fittings. If the pressure is still unstable, the pump seals may need to be replaced.
-
Solution 3: Thermostat the Column. Unstable laboratory temperatures can affect retention times. Using a column oven set to a stable temperature (e.g., 30 °C) is essential for reproducibility.[4][5]
-
Solution 4: Prepare Fresh Mobile Phase. Mobile phase composition can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep reservoirs covered.[4]
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are required for a complete assignment.
Recommended Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of a deuterated solvent.[10][11]
-
For ¹³C NMR, a higher concentration of 10-30 mg is typically required due to the lower natural abundance of the ¹³C isotope.[10]
-
Solvent Choice: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often better for compounds with exchangeable protons (like N-H), as it can slow down the exchange rate.
-
Ensure the sample is completely dissolved. Any solid particles will degrade spectral quality and should be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[12]
-
-
Instrument Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.
-
Referencing: The solvent peak is typically used as the primary reference. For CDCl₃, the residual proton signal is at ~7.26 ppm and the carbon signal is at ~77.16 ppm.
-
Acquisition: Standard pulse programs for ¹H and ¹³C (with proton decoupling) should be used. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for definitive signal assignment.[13]
-
NMR Troubleshooting and FAQs
Question: My ¹H NMR spectrum has very broad peaks. Why is this happening?
-
Answer: Broad peaks in NMR can be caused by several factors.
-
Solution 1: Check for Particulate Matter. Undissolved solids in the sample are a common cause of poor magnetic field homogeneity (shimming), leading to broad lines.[10][12] Re-prepare the sample and ensure it is fully dissolved and filtered.
-
Solution 2: Remove Paramagnetic Impurities. Even trace amounts of paramagnetic metal ions can cause significant line broadening.[10] If suspected, try passing the sample solution through a small plug of silica or celite.
-
Solution 3: Consider Dynamic Effects. The piperazine ring can undergo chair-to-chair conformational exchange. If this exchange is occurring on the NMR timescale at room temperature, it can broaden the signals for the piperazine protons. Acquiring the spectrum at a lower or higher temperature can sometimes sharpen these signals by moving out of the intermediate exchange regime.[14]
-
Question: I can't see the N-H proton signal from the piperazine ring. Is it missing?
-
Answer: Amine (N-H) protons are often broad and can be difficult to observe.
-
Explanation 1: Chemical Exchange. The N-H proton can exchange with residual water in the solvent or with other labile protons. This exchange broadens the signal, sometimes to the point where it is indistinguishable from the baseline.
-
Explanation 2: Solvent Effects. In a solvent like CDCl₃, the N-H signal can be a broad singlet anywhere from 1-5 ppm. In DMSO-d₆, hydrogen bonding with the solvent slows the exchange and often results in a sharper, more easily identifiable peak at a higher chemical shift.
-
Verification: To confirm the presence of an N-H proton, perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, and its signal will disappear, confirming its identity.
-
Expected Spectral Features
While an experimental spectrum is required for definitive assignment, the expected regions for the proton signals can be predicted.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| Phenyl Protons (C₆H₅) | 7.2 - 8.0 | Multiplets |
| Pyrimidine Protons | 8.0 - 9.0 | Singlets/Doublets |
| Piperazine Protons (CH₂) | 2.8 - 4.0 | Multiplets |
| Piperazine Proton (N-H) | 1.0 - 5.0 (variable, broad) | Singlet (broad) |
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound.
Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. It is generally not suitable for the direct analysis of the parent compound, this compound, due to its relatively high molecular weight and low volatility.
Recommended Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a headspace vial.
-
Add 1 mL of a high-boiling point solvent like DMSO or DMF.
-
Seal the vial tightly.
-
-
Instrument Parameters:
-
GC Column: A low-polarity column like a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) is suitable for general solvent screening.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: Start at 40 °C (hold for 5 min), then ramp at 10 °C/min to 240 °C (hold for 5 min).
-
Headspace Sampler: Equilibrate the vial at 80-100 °C for 15-20 minutes before injection.
-
Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Scan from m/z 35 to 550.
-
GC-MS Troubleshooting and FAQs
Question: I am not seeing any peaks, not even my solvent.
-
Answer: A complete lack of peaks usually points to a fundamental issue with the injection or system integrity.
-
Solution 1: Check for Syringe/Injection Issues. The syringe in the autosampler might be clogged or there could be a leak in the injection port septum.[9] Replace the septum and verify the syringe is drawing and dispensing liquid correctly.
-
Solution 2: Verify Carrier Gas Flow. Ensure the carrier gas is turned on and flowing at the correct rate. An absence of flow will prevent any sample from reaching the column and detector.[15]
-
Question: My baseline is very noisy and drifting upwards.
-
Answer: A noisy or drifting baseline is often a sign of column bleed or contamination.
-
Solution 1: Condition the Column. The stationary phase of the GC column can degrade over time, especially at high temperatures, causing "column bleed." Condition the column by baking it at its maximum rated temperature (without exceeding it) for several hours with carrier gas flowing.[16]
-
Solution 2: Check for Contamination. Contamination can come from impure carrier gas or leaks in the system that allow air to enter.[15][16] Use high-purity gas with moisture and oxygen traps. Check for leaks using an electronic leak detector. Contamination in the injector liner is also a common source; replace the liner.[9]
-
Elemental Composition: CHN Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of these elements in a pure sample.[17][18] The experimental results are then compared to the theoretical values calculated from the molecular formula (C₁₆H₁₈N₄) to confirm the empirical formula and support the compound's identity.
Recommended Experimental Protocol: Combustion Analysis
-
Sample Preparation:
-
The sample must be meticulously pure and completely dry. Any residual solvent (especially water or organic solvents) will drastically skew the results.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule.
-
-
Instrument Parameters:
CHN Analysis Troubleshooting and FAQs
Question: My experimental CHN values are off by more than the acceptable error of ±0.4%. What went wrong?
-
Answer: Inaccurate CHN results almost always stem from sample impurity or improper sample handling.
-
Solution 1: Ensure Sample Purity and Homogeneity. The most common cause of error is the presence of impurities. Re-purify your sample (e.g., by recrystallization or column chromatography) and re-submit for analysis. Ensure the small sample taken is representative of the entire batch.
-
Solution 2: Thoroughly Dry the Sample. The compound must be completely free of water and residual solvents. Dry the sample under high vacuum for several hours before analysis. Hygroscopic compounds are particularly challenging and require handling in a dry atmosphere (e.g., a glove box).
-
Solution 3: Check for Incomplete Combustion. For nitrogen-rich heterocyclic compounds, sometimes standard combustion conditions are insufficient.[19] Consult with the instrument operator about using special combustion catalysts (e.g., tungsten(VI) oxide) to ensure complete conversion of nitrogen to N₂ gas.
-
Theoretical Values for C₁₆H₁₈N₄
| Element | Atomic Mass | Number of Atoms | Total Mass | % Composition |
| Carbon (C) | 12.011 | 16 | 192.176 | 72.15% |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 6.81% |
| Nitrogen (N) | 14.007 | 4 | 56.028 | 21.04% |
| Total | 266.348 | 100.00% |
Table 2: Theoretical Elemental Composition of this compound.
Visualized Workflows and Logic
Visual aids are essential for understanding complex analytical processes and troubleshooting logic.
General Analytical Workflow
Caption: Analytical workflow for this compound.
HPLC Peak Tailing Troubleshooting Logic
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Limitations and disadvantages of GC-MS. Labio Scientific®.
- Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- Element analysis. Unknown Source.
- NMR Sample Preparation: The Complete Guide.
- HPLC Troubleshooting Guide. SCION Instruments.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Unknown Source.
- A Look at Elemental Analysis for Organic Compounds. AZoM.
- GC Troubleshooting. Sigma-Aldrich.
- Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry.
- How can nitrogen be detected in organic compounds?
- GC Column Troubleshooting Guide. Phenomenex.
- Advanced NMR techniques for structural characterization of heterocyclic structures.
- Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
- Advanced NMR techniques for structural characterization of heterocyclic structures. Unknown Source.
- NMR Sample Preparation.
- NMR Sample Preparation. University of Minnesota Twin Cities.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Unknown Source.
- 2-Phenylpiperazine(5271-26-1) 1H NMR spectrum. ChemicalBook.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Figure S12. 1 H NMR spectrum of the 2-phenyl-6-(2-thienyl)-4-trifluoromethylpyrimidine 4b , CDCl . 3.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
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Validation & Comparative
A Guide to Evaluating 2-Phenyl-4-piperazinopyrimidine Analogs as a Novel Strategy Against Drug-Resistant Cancers
This guide provides a comprehensive overview of the therapeutic potential, mechanism of action, and critical evaluation methodologies for 2-Phenyl-4-piperazinopyrimidine analogs, a promising class of compounds in the fight against drug-resistant malignancies. For researchers and drug development professionals, this document synthesizes current knowledge and provides detailed, field-proven protocols to empower further investigation into this chemical scaffold.
Introduction: The Challenge of Acquired Resistance and the Promise of Novel Scaffolds
The development of resistance to standard chemotherapeutic agents is a primary cause of treatment failure and mortality in cancer patients. Tumors can evade the cytotoxic effects of drugs through various mechanisms, including increased drug efflux, mutation of the drug's target, and activation of pro-survival signaling pathways. This clinical challenge necessitates the discovery of novel chemical entities that act on distinct molecular targets or circumvent these resistance mechanisms.
The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] Within this broad family, derivatives of the this compound core have emerged as particularly promising, demonstrating significant cytotoxic activity in notoriously difficult-to-treat cancer types. This guide will explore their potential, focusing on a key mechanism that underpins their efficacy and providing the experimental framework to validate their activity in drug-resistant models.
A Novel Mechanism of Action: Targeting the USP1/UAF1 Deubiquitinase Complex
A significant breakthrough in understanding the anticancer potential of this class comes from the identification of the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex as a direct target.[3] This enzyme complex is a critical regulator of the DNA damage response (DDR), a pathway that cancer cells frequently exploit to survive the DNA-damaging effects of many chemotherapies.
Causality of the Experimental Target: USP1's primary role is to remove ubiquitin from specific proteins, most notably the Proliferating Cell Nuclear Antigen (PCNA), a key player in DNA replication and repair.[3] By deubiquitinating PCNA, USP1 allows DNA damage tolerance pathways to be switched off, enabling cells to proceed through the cell cycle. Cancer cells with high USP1 activity can thus more effectively repair chemotherapy-induced DNA damage, leading to resistance. Therefore, inhibiting USP1/UAF1 presents a compelling strategy to re-sensitize resistant cells and induce synthetic lethality.
Certain N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of USP1/UAF1.[3] The inhibition of this complex leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which stalls DNA replication forks, induces cell cycle arrest, and ultimately triggers apoptosis. This mechanism is highly attractive as it is distinct from many standard-of-care agents and may be effective even when other resistance mechanisms are active.
Experimental Protocol 1: Development of a Drug-Resistant Cell Line Model
Scientific Rationale: To accurately assess the efficacy of a compound against drug resistance, a stable, well-characterized resistant cell line model is essential. The standard method involves continuous exposure to escalating, sub-lethal doses of a specific chemotherapeutic agent, which selects for a resistant cell population.
Methodology:
-
Initiation: Culture the parental cancer cell line (e.g., A549 lung carcinoma) in standard growth medium. Determine the initial IC20 (the concentration that inhibits 20% of growth) of the desired drug (e.g., paclitaxel). [4]2. Dose Escalation: Expose the cells to the IC20 concentration of the drug for 48-72 hours. [4]3. Recovery: Remove the drug-containing medium and replace it with fresh, drug-free medium. Allow the surviving cells to recover and repopulate until they reach ~80% confluency.
-
Incremental Increase: In the subsequent passage, increase the drug concentration by 1.5 to 2-fold. Repeat the exposure-recovery cycle. [4]5. Stabilization: Continue this process of dose escalation over several months. The resistant phenotype is considered stable when the cells can proliferate in a drug concentration that is at least 5-10 times higher than the IC50 of the parental line.
-
Validation & Maintenance: Periodically confirm the resistance by measuring the IC50 via MTT assay compared to the parental line. Maintain the resistant cell line in medium containing a low, non-toxic concentration of the drug to prevent reversion. [4]
Experimental Protocol 2: Assessing Cytotoxicity (MTT Assay)
Scientific Rationale: The MTT assay is a robust, colorimetric method to quantify a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of living cells. [5]Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed both parental and drug-resistant cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank controls. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [5]6. Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Experimental Protocol 3: Quantifying Apoptosis (Annexin V/PI Staining)
Scientific Rationale: To determine if cell death occurs via apoptosis (programmed cell death) or necrosis, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [3]4. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [3]5. Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and analyze by flow cytometry within one hour.
-
Data Analysis: Using flow cytometry software, create a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells. Calculate the percentage of cells in each quadrant to quantify the induction of apoptosis.
-
Experimental Protocol 4: Validating Mechanism of Action (Western Blot)
Scientific Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for confirming that the compound engages its intended target (USP1/UAF1 pathway) and for observing the downstream consequences (activation of apoptotic machinery).
Methodology:
-
Protein Extraction: Treat cells with the test compound as described for the apoptosis assay. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies targeting proteins of interest. Key targets for this investigation include:
-
Target Engagement: Phospho-Histone H2A.X (γH2AX) for DNA damage, Ub-PCNA, Total PCNA.
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
Loading Control: β-Actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis can be used to semi-quantify changes in protein levels relative to the loading control.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents with the potential to overcome clinical drug resistance. The identification of the USP1/UAF1 deubiquitinase complex as a key molecular target provides a strong mechanistic rationale for their efficacy, particularly in cancers reliant on DNA damage repair pathways to survive chemotherapy. [3]The potent activity of early-stage analogs against aggressive and typically resistant cancer types like NSCLC and TNBC underscores this potential. [3][4] Future research must focus on synthesizing a broader array of analogs to refine the structure-activity relationship (SAR), optimizing for potency against USP1/UAF1 while minimizing off-target effects. The comprehensive experimental workflow detailed in this guide provides a robust framework for validating these new chemical entities in clinically relevant, drug-resistant models. Successful candidates identified through this in vitro screening cascade should be advanced to in vivo studies using drug-resistant tumor xenograft models to assess their therapeutic efficacy and pharmacokinetic properties in a more complex biological system.
References
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Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
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Kaur, R., et al. (2022). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
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Singh, S., & Singh, J. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
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Mishra, R., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(12), 1011-1033. [Link]
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Ahmad, S. S., et al. (2024). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]
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Karpagam, V., & Raj, V. P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 516-538. [Link]
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Ialongo, C., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 14(2), 132. [Link]
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Pomarnacka, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466. [Link]
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Faizan, S., et al. (2024). The structure-activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]
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Weisenthal, L. M. (2003). The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. In Cancer Chemotherapy and Biological Response Modifiers (pp. 205-217). Springer. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Phenyl-4-piperazinopyrimidine Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-4-piperazinopyrimidine scaffold is a privileged structure in modern kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs. Its chemical tractability and favorable interactions within the ATP-binding pocket of kinases make it a potent starting point for drug discovery campaigns. However, the conserved nature of the ATP pocket across the human kinome—comprising over 500 members—presents a significant challenge: ensuring target selectivity.[1][2] Unintended interactions, or off-target effects, can lead to toxicity or, in some cases, beneficial polypharmacology that enhances therapeutic efficacy.[3][4]
Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a regulatory checkbox but a cornerstone of successful kinase inhibitor development. This guide provides an in-depth, experience-driven framework for assessing the selectivity of this compound inhibitors, moving beyond simple IC50 values to build a comprehensive understanding of a compound's true biological activity. We will explore an integrated workflow, explaining the causal logic behind each experimental choice and providing validated protocols for implementation.
The Selectivity Profiling Funnel: An Integrated Workflow
A robust profiling strategy should be viewed as a funnel, starting with broad, high-throughput screening to identify all potential interactions and progressively narrowing down to detailed functional validation of the most relevant off-targets in a cellular context. A single assay is never sufficient; it is the convergence of evidence from orthogonal methods that builds a trustworthy selectivity profile.
Caption: The Kinase Inhibitor Selectivity Profiling Funnel.
Primary Profiling: Large-Scale In Vitro Binding Assays
Expertise & Rationale: The logical first step is to cast the widest possible net to understand the full spectrum of a compound's binding potential. An in vitro binding assay is superior to an enzymatic assay for this purpose because it measures direct, thermodynamic binding (dissociation constant, Kd) rather than functional inhibition (IC50).[5] This distinction is critical, as IC50 values can be heavily influenced by assay-specific conditions like ATP concentration, whereas Kd values provide a more direct and comparable measure of affinity across different kinases.[6]
The KINOMEscan® platform is an industry-standard technology for this purpose. It employs a site-directed competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR), providing a precise readout of binding.[5][7]
Caption: Workflow for KINOMEscan® competition binding assay.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize the this compound inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM). For single-concentration screening, prepare a working solution that will yield a final assay concentration of 1-10 µM. For Kd determination, prepare a serial dilution series (typically 11 points).
-
Assay Reaction: The test compound is mixed with the specific DNA-tagged kinase of interest and an immobilized, active-site directed ligand bead in the assay buffer.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove any unbound kinase. The kinase that remains bound to the beads is that which was not displaced by the test compound.
-
Quantification: The amount of kinase remaining on the beads is quantified using qPCR, which measures the amount of the associated DNA tag.[5]
-
Data Analysis:
-
For single-point screens, results are typically reported as "% of DMSO control," where a lower percentage indicates stronger binding.
-
For dose-response experiments, the data is fitted to a standard binding isotherm to calculate the dissociation constant (Kd).[5]
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Expertise & Rationale: Demonstrating that a compound binds a purified kinase in vitro is the first step. The critical next question is whether it can engage that same target within the complex, crowded environment of a living cell. Factors like cell permeability, efflux pumps, and intracellular metabolism can all prevent a potent in vitro inhibitor from ever reaching its target in situ.
CETSA® provides a direct, label-free method to measure target engagement in cells or tissues.[8][9] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm).[10] By heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining, one can determine if the compound stabilized its target.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: Western Blot-Based CETSA®
-
Cell Culture and Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with the this compound inhibitor or vehicle (DMSO) at a desired concentration for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[10]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents that would disrupt protein aggregates.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[9]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration and normalize all samples.
-
Detection: Analyze the amount of the target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature to generate a melting curve. The shift in the curve between the vehicle- and drug-treated samples (ΔTm) confirms cellular target engagement.[9]
Functional Profiling: Global Phosphoproteomics
Expertise & Rationale: Confirming that your inhibitor binds its intended target and key off-targets in cells is a major milestone. The final, and arguably most important, phase is to understand the functional consequences of this binding. Kinase inhibitors work by blocking phosphorylation; therefore, measuring the global changes in protein phosphorylation across the proteome provides a direct readout of the inhibitor's functional activity.
Mass spectrometry-based phosphoproteomics can quantitatively measure the changes in thousands of phosphorylation sites simultaneously in response to inhibitor treatment.[11][12] This powerful technique can:
-
Confirm on-target activity by showing decreased phosphorylation of known downstream substrates.
-
Uncover the functional impact of off-target binding by identifying unexpected changes in phosphorylation on other pathways.[13][14]
-
Reveal compensatory signaling or feedback loops activated by the cell in response to treatment.
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- 2. A priori inference of cross reactivity for drug-targeted kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. technologynetworks.com [technologynetworks.com]
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A Comparative Guide to In Vivo Therapeutic Target Validation: The Case of "PPP-K1," a Novel 2-Phenyl-4-piperazinopyrimidine Kinase Inhibitor
Introduction: The Chasm Between In Vitro Promise and In Vivo Reality
In the landscape of modern drug discovery, the identification of a potent small molecule against a compelling biological target is a moment of significant promise. The 2-phenyl-4-piperazinopyrimidine scaffold represents a privileged chemical structure, with derivatives showing diverse biological activities.[1][2][3] Our focus here is on a hypothetical lead compound, "PPP-K1," which has emerged from high-throughput screening as a potent and selective inhibitor of "Kinase X," a serine/threonine kinase implicated in the unchecked proliferation of colorectal cancer.
However, the journey from a promising IC50 value in a biochemical assay to a viable therapeutic candidate is fraught with challenges. The central hurdle is target validation in vivo—unequivocally demonstrating that the drug's anti-tumor activity in a living organism is a direct consequence of inhibiting its intended target.[4] This guide provides a comprehensive, experience-driven framework for designing and executing an in vivo validation strategy for PPP-K1. We will compare this chemical biology approach with genetic methodologies and a less-selective comparator compound to build a robust and irrefutable case for advancing our candidate.
Part 1: Foundational In Vitro Characterization
Before committing to costly and complex animal studies, a rigorous in vitro characterization of the lead compound is non-negotiable. This data forms the bedrock upon which the in vivo hypothesis is built. For PPP-K1, our initial data package must establish potency, selectivity, and on-target cellular activity.
Table 1: Comparative In Vitro Profile of PPP-K1 vs. Comparator PPP-K2
| Parameter | PPP-K1 (Lead Candidate) | PPP-K2 (Less-Selective Analog) | Rationale |
|---|---|---|---|
| Target Kinase (Kinase X) IC50 | 12 nM | 25 nM | Establishes biochemical potency against the purified enzyme. |
| Kinase Selectivity Score (S10 at 1µM) | 0.015 (7/468 kinases) | 0.12 (56/468 kinases) | A lower score indicates higher selectivity; critical for minimizing off-target effects. |
| Cellular Potency (EC50, HCT116 cells) | 80 nM | 250 nM | Measures the compound's ability to inhibit cancer cell proliferation. |
| Cellular Target Engagement (p-Substrate EC50) | 95 nM | 310 nM | Confirms the compound inhibits the target kinase inside the cell, linking it to the anti-proliferative effect. |
This initial dataset positions PPP-K1 as a superior candidate due to its higher potency and significantly greater selectivity compared to PPP-K2. The close correlation between its cellular target engagement EC50 and its anti-proliferative EC50 provides the initial, crucial link between inhibiting Kinase X and achieving a therapeutic effect.
Part 2: The In Vivo Validation Strategy: A Multi-Pronged Approach
Moving into a living system introduces variables such as absorption, distribution, metabolism, and excretion (ADME), which can decouple in vitro potency from in vivo efficacy. Our strategy is designed to systematically address these factors.
Logical Workflow for In Vivo Validation
The following workflow illustrates the decision-making process for validating PPP-K1's therapeutic target.
Caption: Workflow for in vivo target validation of PPP-K1.
Part 3: Core Experimental Protocols
Trustworthy data comes from meticulously planned and executed experiments. Here we detail the essential protocols for validating PPP-K1.
Protocol 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Objective: To establish a quantitative relationship between PPP-K1 exposure (PK) and the inhibition of Kinase X activity in the tumor (PD).
Methodology:
-
Animal Model: Female athymic nude mice bearing HCT116 colorectal tumor xenografts (tumors ~200-300 mm³).
-
Dosing: Administer single doses of PPP-K1 vehicle, 10, 30, and 100 mg/kg via oral gavage.
-
Sample Collection:
-
PK Cohort (n=3 per time point): Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Process to plasma and store at -80°C.
-
PD Cohort (n=4 per dose group): Collect tumor tissue at 2, 8, and 24 hours post-dose. Snap-freeze immediately in liquid nitrogen.
-
-
Analysis:
-
PK: Analyze plasma concentrations of PPP-K1 using LC-MS/MS to determine parameters like Cmax, Tmax, and AUC.
-
PD: Prepare lysates from tumor samples. Use a validated ELISA or Western blot to measure the phosphorylation of a direct, downstream substrate of Kinase X.
-
-
Endpoint: Correlate the plasma concentration of PPP-K1 with the degree of target substrate phosphorylation inhibition in the tumor. The goal is to identify the exposure level required for >80% target inhibition over a 24-hour period.
Protocol 2: Tumor Xenograft Efficacy Study
Objective: To determine if PPP-K1, at doses that achieve sustained target inhibition, can effectively control tumor growth.
Methodology:
-
Animal Model: As above, HCT116 tumor-bearing mice. Once tumors reach an average size of 100-150 mm³, randomize animals into treatment groups (n=10 per group).
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% methylcellulose), daily oral gavage.
-
Group 2: PPP-K1 (30 mg/kg), daily oral gavage.
-
Group 3: PPP-K1 (100 mg/kg), daily oral gavage.
-
Group 4: Positive Control (Standard-of-care agent, e.g., Irinotecan).
-
-
Monitoring: Measure tumor volume with digital calipers twice weekly. Monitor animal body weight as a measure of general toxicity.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and vehicle groups.
Part 4: The Comparative Framework: Building an Ironclad Case
Relying solely on the efficacy of a single compound is insufficient. A robust validation package compares the chemical inhibitor against alternative methods to triangulate on the target.
Alternative 1: Genetic Target Validation
The gold standard for target validation is demonstrating that genetic removal or knockdown of the target protein phenocopies the effect of the small molecule inhibitor.
Hypothetical Kinase X Signaling Pathway
Caption: PPP-K1 and genetic methods both inhibit Kinase X.
Experimental Comparison:
-
Approach: Generate an HCT116 cell line with a doxycycline-inducible shRNA targeting Kinase X.
-
In Vitro: Show that induction of the shRNA (and subsequent knockdown of Kinase X) reduces cell proliferation, mirroring the effect of PPP-K1.
-
In Vivo: Establish xenografts with this engineered cell line. Compare tumor growth in mice given a doxycycline-containing diet (target knocked down) versus a standard diet.
-
Expected Outcome: The tumor growth inhibition observed with genetic knockdown should closely match the TGI seen with an efficacious dose of PPP-K1.
Table 2: Comparison of Chemical vs. Genetic Validation
| Method | Pros | Cons |
|---|---|---|
| PPP-K1 (Chemical) | - Represents the actual therapeutic modality- Allows for dose-response studies- Reversible | - Potential for unknown off-target effects- PK/PD complexities can confound results |
| shRNA/CRISPR (Genetic) | - Highly specific to the target gene- Unambiguously links gene to phenotype | - May not fully mimic pharmacological inhibition- Potential for genetic compensation- Irreversible knockdown |
Alternative 2: The Less-Selective Comparator (PPP-K2)
Using a structurally related but less selective compound is a powerful chemical genetics tool.
-
Rationale: If the anti-tumor effect is truly on-target, the more selective compound (PPP-K1) should achieve the same or better efficacy at a lower, better-tolerated dose than the "dirtier" compound (PPP-K2).
-
Experimental Design: Run a parallel xenograft efficacy study with PPP-K2 at doses equipotent to PPP-K1 based on cellular anti-proliferative activity.
-
Expected Outcome: PPP-K1 demonstrates a superior therapeutic window. For a similar level of TGI, mice treated with PPP-K1 should show minimal side effects (e.g., stable body weight), while mice treated with the higher required dose of PPP-K2 may show signs of toxicity (e.g., weight loss, ruffled fur), likely due to off-target kinase inhibition.[5]
Part 5: Synthesizing the Data for a Go/No-Go Decision
The ultimate goal is to build a self-validating web of evidence. The decision to advance PPP-K1 into investigational new drug (IND)-enabling studies rests on the convergence of data from all three approaches.
Table 3: Integrated Evidence for Target Validation
| Question | Evidence from PPP-K1 | Evidence from Genetics | Evidence from PPP-K2 |
|---|---|---|---|
| Is the target inhibited in the tumor? | Yes (PK/PD study shows p-Substrate reduction) | N/A | Yes (PK/PD study can confirm) |
| Does target inhibition slow tumor growth? | Yes (Efficacy study shows TGI) | Yes (Doxycycline-induced TGI) | Yes (Efficacy study shows TGI) |
| Is the effect specific to the target? | Inferred from selectivity data and PK/PD correlation | Yes (High specificity of shRNA) | Yes (Superior therapeutic window of PPP-K1) |
| Confidence Level | High | Very High | High |
A "Go" decision is warranted if:
-
PPP-K1 achieves dose-dependent tumor growth inhibition at exposures that correlate with >80% inhibition of Kinase X activity.
-
The TGI achieved with PPP-K1 is phenocopied by the genetic knockdown of Kinase X.
-
PPP-K1 demonstrates a clearly superior efficacy and safety profile compared to the less-selective analog, PPP-K2.
Conclusion
Validating a therapeutic target in vivo is a rigorous, multi-faceted process that moves far beyond a simple efficacy experiment. By integrating a well-characterized chemical probe (PPP-K1) with orthogonal genetic validation and a less-selective comparator, we can build an unassailable case for the proposed mechanism of action. This comprehensive approach not only de-risks the clinical development path for PPP-K1 but also ensures that only the most promising and well-understood candidates advance toward helping patients.
References
- Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009).
- Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. (n.d.). Springer.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (n.d.).
- PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. (n.d.). Semantic Scholar.
- Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. (n.d.). PMC.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
- Validating the Target of a Novel Kinase Inhibitor Using Genetic Approaches: A Compar
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A Head-to-Head Comparison: The Antifungal Potential of 2-Phenyl-4-piperazinopyrimidine Derivative C6 Versus Established Clinical Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics to combat the growing threat of fungal infections, a new class of molecules has emerged with significant promise: 2-phenyl-4-piperazinopyrimidine derivatives. This guide provides an in-depth, head-to-head comparison of a promising candidate from this class, compound C6 , with the established first-line antifungal agent, fluconazole. Furthermore, we will contextualize its performance against other key antifungals, voriconazole and caspofungin, to offer a comprehensive evaluation for researchers in the field.
This analysis is grounded in the findings of a 2023 study by Wang et al., which identified compound C6 as a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2]
The Scientific Rationale: Targeting Fungal Ergosterol Biosynthesis
The fungal cell membrane is a crucial barrier, essential for survival and pathogenesis. A key component of this membrane is ergosterol, a sterol analogous to cholesterol in mammalian cells. The biosynthetic pathway of ergosterol presents a prime target for antifungal drug development due to the differences between fungal and human sterol synthesis.[3][4]
One of the most validated targets within this pathway is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][4] This cytochrome P450 enzyme, CYP51, catalyzes a vital demethylation step in the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.[3][5] This is the well-established mechanism of action for the widely used azole class of antifungals, including fluconazole and voriconazole.[6][7]
The development of novel CYP51 inhibitors, such as the 2-phenylpyrimidine derivative C6, is driven by the need to overcome the growing challenge of azole resistance and to potentially offer improved efficacy and safety profiles.[5]
In Vitro Efficacy: A Quantitative Comparison
The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of compound C6 in a head-to-head comparison with fluconazole, as reported by Wang et al. (2023), and contextualized with typical MIC ranges for voriconazole and caspofungin against a panel of clinically relevant fungal pathogens. The data was generated following the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1][8][9][10]
Table 1: Antifungal Activity (MIC, µg/mL) Against Candida Species
| Fungal Species | Compound C6 | Fluconazole | Voriconazole (Typical MIC) | Caspofungin (Typical MIC) |
| Candida albicans | ≤0.03 | 0.25 | 0.015 - 0.125 | 0.03 - 0.25 |
| Candida glabrata | 0.5 | 16 | 0.03 - 1 | 0.06 - 0.5 |
| Candida krusei | 0.5 | 64 | 0.06 - 0.5 | 0.125 - 1 |
| Candida parapsilosis | ≤0.03 | 1 | 0.015 - 0.125 | 0.5 - 2 |
| Candida tropicalis | ≤0.03 | 2 | 0.015 - 0.125 | 0.06 - 0.5 |
| Cryptococcus neoformans | 0.125 | 4 | 0.03 - 0.25 | Not Active |
Data for Compound C6 and Fluconazole are from Wang et al. (2023). Typical MIC ranges for Voriconazole and Caspofungin are compiled from various sources for comparative purposes.[11][12][13][14]
Table 2: Antifungal Activity (MIC, µg/mL) Against Aspergillus fumigatus
| Fungal Species | Compound C6 | Fluconazole | Voriconazole (Typical MIC) | Caspofungin (Typical MEC) |
| Aspergillus fumigatus | 0.25 | >64 | 0.125 - 1 | 0.015 - 0.125 |
Data for Compound C6 and Fluconazole are from Wang et al. (2023). Typical MIC/MEC ranges for Voriconazole and Caspofungin are compiled from various sources for comparative purposes.[15][16][17]
Note on Caspofungin: For echinocandins like caspofungin against molds, the endpoint is often read as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, aberrant, branched hyphae.
Expert Interpretation: The in vitro data clearly demonstrates that compound C6 possesses potent antifungal activity, particularly against Candida species. Its MIC values are significantly lower than those of fluconazole across all tested strains, including the intrinsically fluconazole-resistant Candida krusei and the often less susceptible Candida glabrata.[1] Against Candida albicans, Candida parapsilosis, and Candida tropicalis, the activity of compound C6 is comparable to or even exceeds that of voriconazole, a second-generation triazole.
Against the mold Aspergillus fumigatus, compound C6 exhibits promising activity, whereas fluconazole is clinically ineffective. The MIC of compound C6 is within the range of voriconazole, the current first-line treatment for invasive aspergillosis.
Mechanism of Action and Structural Insights
The superior in vitro performance of compound C6 can be attributed to its specific molecular interactions with the target enzyme, CYP51. While the precise binding mode of C6 is yet to be fully elucidated, the study by Wang et al. suggests that the 2-phenylpyrimidine scaffold allows for optimal positioning within the active site of fungal CYP51, leading to potent inhibition.[1][2]
The piperazine moiety, a common functional group in many biologically active compounds, likely contributes to the molecule's overall physicochemical properties, such as solubility and membrane permeability, which are crucial for reaching the intracellular target.
Caption: Simplified signaling pathway of ergosterol biosynthesis and the inhibitory action of Compound C6 and Fluconazole on CYP51.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the in vitro antifungal susceptibility data, a standardized methodology is paramount. The following is a detailed, step-by-step protocol for the broth microdilution method as per the CLSI M27-A3 guidelines, which was utilized to generate the comparative data.
CLSI M27-A3 Broth Microdilution Method for Yeasts
1. Preparation of Antifungal Stock Solutions:
-
Weigh and dissolve the antifungal agents (Compound C6, fluconazole) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
2. Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the antifungal stock solutions in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) directly in 96-well microtiter plates.
-
The final volume in each well after inoculation will be 200 µL. The initial 100 µL in the wells should contain the antifungal at twice the final desired concentration.
-
Include a drug-free growth control (medium only) and a sterility control (uninoculated medium).
3. Inoculum Preparation:
-
Subculture the yeast isolates onto Sabouraud dextrose agar and incubate at 35°C for 24 hours to ensure viability and purity.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
4. Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with 100 µL of the standardized inoculum suspension.
-
Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or with a spectrophotometer.
Caption: Experimental workflow for the CLSI M27-A3 broth microdilution antifungal susceptibility test.
Concluding Remarks for the Research Professional
The this compound derivative, C6, represents a significant step forward in the quest for novel antifungal agents. Its potent, broad-spectrum in vitro activity, particularly against clinically challenging Candida species, positions it as a promising lead compound for further development. The significantly lower MIC values compared to fluconazole highlight its potential to address the growing concern of azole resistance.
While these preclinical data are encouraging, further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of compound C6, as well as its in vivo efficacy and safety profile. The scientific community is encouraged to build upon these findings to accelerate the development of this and other novel CYP51 inhibitors into clinically effective antifungal therapies.
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Construction of antifungal dual-target (SE, CYP51) pharmacophore models and the discovery of novel antifungal inhibitors. RSC Advances. Available at: [Link]
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Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories. Journal of Clinical Microbiology. Available at: [Link]
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SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. Revista do Instituto de Medicina Tropical de São Paulo. Available at: [Link]
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In vitro susceptibility testing of Aspergillus spp. against voriconazole, itraconazole, posaconazole, amphotericin B and caspofungin. ResearchGate. Available at: [Link]
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CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Techstreet. Available at: [Link]
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Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. Available at: [Link]
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Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews. Available at: [Link]
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In-vitro activity of dicationic aromatic compounds and fluconazole against Cryptococcus neoformans and Candida spp. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Navigating the Kinome: A Comparative Guide to the Selectivity of 2-Phenyl-4-piperazinopyrimidine Analogs
Introduction: The Quest for Kinase Specificity
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The human kinome comprises over 500 members, and the development of inhibitors with precise selectivity is a paramount challenge.[1] Off-target effects of kinase inhibitors can lead to toxicity and diminish therapeutic efficacy. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2][3] This guide provides a comparative analysis of the kinase selectivity of compounds based on the 2-phenyl-4-piperazinopyrimidine scaffold, offering insights into their potential as targeted therapeutic agents. We will delve into the structure-activity relationships (SAR) that govern their selectivity, compare their performance against alternative inhibitors, and provide detailed experimental protocols for assessing kinase inhibition.
The this compound Scaffold: A Versatile Core for Kinase Inhibition
The this compound core presents a versatile template for the design of kinase inhibitors. The pyrimidine ring acts as a bioisostere of the adenine base of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. The substituents at the 2- and 4-positions play a crucial role in determining the inhibitor's potency and selectivity. The 2-phenyl group can be modified to explore hydrophobic pockets within the active site, while the 4-piperazino moiety often enhances solubility and provides a vector for further chemical modification to fine-tune the inhibitor's properties.
Structure-Activity Relationship (SAR) Insights
The selectivity of kinase inhibitors derived from the this compound scaffold is intricately linked to the nature and position of substituents on the phenyl and piperazine rings. For instance, in related pyrimidine-based inhibitors, substitutions on the aniline ring (analogous to the 2-phenyl group) can dramatically influence selectivity between different kinase families, such as EGFR and VEGFR. Similarly, modifications to the piperazine ring can impact interactions with the solvent-exposed region of the kinase, affecting both potency and selectivity. A comprehensive understanding of these SAR principles is essential for the rational design of next-generation inhibitors with improved target specificity.[4][5]
Comparative Analysis of Kinase Selectivity
Here, we compare a representative 2-(aminopyrimidinyl)thiazole-5-carboxamide derivative containing a piperazine moiety, Dasatinib (BMS-354825) , a potent dual Src/Abl inhibitor, with other kinase inhibitors targeting a similar spectrum of kinases.[6] While not a direct this compound, its pyrimidine and piperazine components make it a relevant structural analog for this discussion. We will also include Erlotinib , an EGFR inhibitor with a quinazoline core, to highlight selectivity differences across scaffolds targeting tyrosine kinases.
| Kinase Target | Dasatinib (IC50, nM) | Erlotinib (IC50, nM) | Notes |
| Abl | <1 | >10,000 | Dasatinib is a potent inhibitor of Abl kinase. |
| Src | 0.8 | >10,000 | Dasatinib exhibits high potency against Src family kinases. |
| c-KIT | 5 | - | Dasatinib also inhibits c-KIT. |
| PDGFRβ | 28 | - | Dasatinib shows activity against PDGFRβ. |
| EGFR | >200 | 2 | Erlotinib is highly selective for EGFR. |
| VEGFR2 | - | 130 | Erlotinib has weaker activity against VEGFR2. |
Data is compiled from publicly available sources and is intended for comparative purposes. Absolute values may vary depending on the assay conditions.
The data clearly illustrates the distinct selectivity profiles of these inhibitors. Dasatinib demonstrates potent inhibition of a narrow spectrum of kinases, primarily Abl and Src family kinases, with additional activity against c-KIT and PDGFRβ. In contrast, Erlotinib is highly selective for EGFR. This comparison underscores the critical role of the core scaffold and its substitutions in determining kinase selectivity.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. This is typically achieved through a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are essential for determining the intrinsic potency of an inhibitor (e.g., IC50 value).
Workflow for a Typical Biochemical Kinase Assay:
Caption: Workflow of a typical in vitro biochemical kinase assay.
Detailed Protocol for a Generic Luminescence-Based Kinase Assay (e.g., ADP-Glo™): [1][7]
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound analog) in an appropriate solvent, typically DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, a suitable substrate, and the test compound.
-
Initiate the reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Kinase Assays
Cell-based assays are crucial for confirming the activity of a compound in a more physiologically relevant context. These assays measure the inhibition of a specific kinase-mediated signaling pathway within intact cells.
Workflow for a Cell-Based Phosphorylation Assay:
Caption: Workflow of a cell-based kinase phosphorylation assay.
Detailed Protocol for a Western Blot-Based Cellular Kinase Inhibition Assay:
-
Cell Culture and Treatment:
-
Seed cells known to have an active signaling pathway dependent on the target kinase in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene).
-
Determine the IC50 value by plotting the normalized signal against the compound concentration.
-
Conclusion: A Path Forward for Selective Kinase Inhibitor Design
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While comprehensive selectivity data for the parent molecule is limited, the analysis of structurally related compounds highlights the potential for achieving high potency and selectivity through rational chemical modification. The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the kinase selectivity of their own compounds. By combining insightful SAR studies with rigorous biochemical and cell-based screening, the scientific community can continue to advance the development of next-generation kinase inhibitors with improved therapeutic profiles.
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Benchmarking ADMET Properties of 2-Phenyl-4-piperazinopyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the intrinsic biological activity of a compound is but one facet of its potential as a therapeutic agent. A promising lead candidate can falter during preclinical or clinical development due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] This guide provides a comprehensive framework for benchmarking the ADMET profiles of a promising class of molecules: 2-Phenyl-4-piperazinopyrimidine derivatives. Rather than a rigid protocol, this document serves as a strategic manual, explaining the causality behind experimental choices to empower researchers in making informed decisions.
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in the development of kinase inhibitors and other targeted therapies. However, like any chemical series, its journey from a "hit" to a "drug" is contingent on a thorough and early assessment of its drug-like properties.[3] This guide will delineate the key in vitro assays and in silico models necessary to construct a robust ADMET profile, enabling a comparative analysis against alternative scaffolds or established drugs.
I. The ADMET Gauntlet: A Multi-parameter Obstacle Course for Drug Candidates
The success of a drug is not solely dependent on its potency but on its ability to reach the target tissue in sufficient concentrations for a desired duration without causing undue harm.[1][2] The ADMET profile provides a window into this complex interplay. Early and accurate ADMET assessment is crucial for reducing late-stage attrition of drug candidates, thereby saving significant time and resources.[4][5]
Below is a logical workflow for assessing the ADMET properties of this compound derivatives.
Caption: A streamlined workflow for ADMET profiling of novel chemical entities.
II. Foundational Physicochemical Properties
Before delving into complex biological assays, a fundamental understanding of the physicochemical properties of the this compound derivatives is paramount. These properties often govern a compound's behavior in biological systems.
Aqueous Solubility
A compound must be in solution to be absorbed. Poor aqueous solubility is a frequent cause of low bioavailability.
-
Kinetic Solubility: Measures the solubility of a compound upon precipitation from a stock solution (typically DMSO). This high-throughput assay is suitable for early-stage screening.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound. While more time-consuming, it provides a more accurate measure for lead candidates.
Lipophilicity (LogD)
Lipophilicity, the partitioning of a compound between an aqueous and a lipid phase, is critical for membrane permeability. It is typically measured at a physiological pH of 7.4 (LogD7.4). An optimal LogD7.4 range (often considered to be 1-3) is a balancing act; too low, and the compound may not cross cell membranes, too high, and it may have poor solubility and high metabolic clearance.
Table 1: Illustrative Physicochemical Data for this compound Analogs
| Compound ID | R-Group Modification | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) | LogD7.4 |
| LEAD-001 | -H | 55 | 40 | 2.8 |
| ALT-002 | -OCH3 | 70 | 65 | 2.5 |
| ALT-003 | -CF3 | 20 | 12 | 3.9 |
| Benchmark Drug | N/A | >100 | 95 | 2.2 |
This is hypothetical data for illustrative purposes.
III. Absorption and Permeability: Crossing the Barriers
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.
Cell-Based Permeability Assays
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of intestinal permeability.[6] These cells differentiate into a monolayer of polarized enterocytes, forming tight junctions that mimic the intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Assay Initiation: The test compound is added to the apical (A) side of the monolayer.
-
Sampling: Samples are taken from the basolateral (B) side at various time points.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
A Papp (A to B) value > 10 x 10-6 cm/s is generally indicative of good permeability.
This assay can also be used to assess the potential for active efflux by P-glycoprotein (P-gp), a key transporter that can limit drug absorption. This is achieved by conducting the permeability assay in the presence and absence of a known P-gp inhibitor. An efflux ratio (Papp B to A / Papp A to B) of >2 is indicative of active efflux.
IV. Metabolism: The Body's Chemical Processing Plant
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. However, rapid metabolism can lead to low bioavailability and a short duration of action.
Metabolic Stability Assays
-
Liver Microsomes: These subcellular fractions contain the majority of the cytochrome P450 (CYP) enzymes responsible for phase I metabolism.[6] They are a cost-effective tool for high-throughput screening of metabolic stability.
-
Hepatocytes: As a more complete system containing both phase I and phase II metabolic enzymes and cofactors, hepatocytes offer a more comprehensive picture of metabolic clearance.[6]
Experimental Protocol: Microsomal Stability Assay
-
Incubation: The test compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor).
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by the addition of a solvent like acetonitrile.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its intrinsic clearance (Clint).
Table 2: Comparative In Vitro ADME Data
| Compound ID | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio | Human Liver Microsomal Clint (µL/min/mg) | Plasma Protein Binding (%) |
| LEAD-001 | 15.2 | 1.2 | 25 | 92.5 |
| ALT-002 | 12.8 | 1.1 | 18 | 85.1 |
| ALT-003 | 25.1 | 3.5 | 60 | 98.9 |
| Benchmark Drug | 18.5 | 1.0 | 15 | 90.0 |
This is hypothetical data for illustrative purposes.
V. Distribution: Getting to the Right Place
Once in the bloodstream, a drug's distribution to tissues is influenced by its binding to plasma proteins. Only the unbound fraction is free to exert its pharmacological effect.
Plasma Protein Binding (PPB)
Rapid equilibrium dialysis (RED) is a common method for determining the extent of plasma protein binding.[7] High PPB (>99%) can limit the free drug concentration at the target site.
VI. Excretion and Toxicity: The Exit Strategy and Safety Profile
Toxicity is a major cause of drug failure.[1] Early identification of potential liabilities is critical.
CYP450 Inhibition
Inhibition of key CYP isoforms (e.g., 3A4, 2D6, 2C9) can lead to drug-drug interactions (DDIs).[7] Fluorometric or LC-MS/MS-based assays are used to determine the IC50 values of a compound against a panel of CYP enzymes.
hERG Inhibition
Blockade of the hERG potassium channel can lead to QT prolongation, a potentially fatal cardiac arrhythmia. A patch-clamp assay is the gold standard for assessing hERG liability.
Cytotoxicity
General cellular toxicity can be assessed using various cell lines (e.g., HepG2) and viability assays (e.g., MTT, CellTiter-Glo®).
Caption: A decision-making tree for advancing compounds based on ADMET data.
VII. The Rise of In Silico ADMET Prediction
In the early stages of drug discovery, when large numbers of compounds are being considered, in silico models can provide rapid and cost-effective predictions of ADMET properties.[4][8] These computational tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast properties based on a compound's chemical structure.[9][10] While in silico predictions do not replace experimental data, they are invaluable for prioritizing compounds for synthesis and testing.[11]
Conclusion
Benchmarking the ADMET properties of this compound derivatives is a critical, multi-faceted process that should be integrated early into the drug discovery pipeline. By employing a strategic combination of in silico predictions and a suite of in vitro assays, researchers can build a comprehensive understanding of a compound's drug-like potential. This data-driven approach allows for the objective comparison of different analogs and alternative chemical scaffolds, ultimately guiding the selection of candidates with the highest probability of success in clinical development.
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Green, H., et al. (2023). Benchmarking ML in ADMET predictions: A Focus on Hypothesis Testing Practices. ChemRxiv. [Link]
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Grisoni, F., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1), 1-21. [Link]
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Hughes, J. D., et al. (2017). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. Expert Opinion on Drug Metabolism & Toxicology, 13(4), 359-371. [Link]
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Hughes, J. D., et al. (2017). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. Taylor & Francis Online. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]
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IJARBS. (2017). Drug Discovery and ADMET process: A Review. [Link]
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BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]
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Abstract
This guide presents a comprehensive comparative molecular docking study of "2-Phenyl-4-piperazinopyrimidine" and a series of its rationally designed analogs against human Pim1 kinase, a serine/threonine kinase implicated in various cancers. We detail a rigorous in silico workflow, from target selection and preparation to ligand docking and post-docking analysis, providing a framework for researchers in drug discovery. The comparative analysis of binding affinities and interaction patterns reveals key structure-activity relationships (SAR), offering insights for the rational design of novel and potent Pim1 inhibitors based on the this compound scaffold.
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2][3] Its ability to participate in various non-covalent interactions, particularly hydrogen bonding through its nitrogen atoms, makes it an excellent hinge-binding motif for many protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.[4]
The "this compound" scaffold combines the kinase-hinge-binding pyrimidine core with a phenyl group at the 2-position and a piperazine moiety at the 4-position. The phenyl group can be directed towards the solvent-exposed region or a hydrophobic pocket of the ATP-binding site, while the piperazine ring offers a versatile point for modification to enhance potency, selectivity, and pharmacokinetic properties. This guide explores the potential of this scaffold as a source of novel inhibitors for Pim1 kinase.
Pim1 kinase is a constitutively active serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis.[2] Its overexpression is associated with various hematological malignancies and solid tumors, making it an attractive target for anticancer drug development.[2] Several pyrimidine-based inhibitors of Pim1 have been reported, validating the exploration of novel pyrimidine scaffolds for this target.[2][5]
This guide provides a detailed, step-by-step protocol for a comparative molecular docking study of a parent compound, This compound (Compound 1) , and three of its analogs with varying substitutions against the ATP-binding site of Pim1 kinase.
Experimental Methodology: A Validated Docking Protocol
To ensure the scientific rigor of this comparative analysis, a well-defined and validated molecular docking protocol is essential. The following workflow outlines the key steps, from target preparation to the analysis of docking results.
Target Protein Selection and Preparation
The selection of an appropriate target structure is critical for a meaningful docking study. For this analysis, the crystal structure of human Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine-derivative inhibitor (PDB ID: 4BCF) was chosen from the Protein Data Bank.[3] This structure provides a relevant conformation of the active site with a bound ligand that shares structural similarities with our compounds of interest.
Protein Preparation Protocol:
-
Structure Retrieval: Download the PDB file (4BCF) from the Protein Data Bank.
-
Protein Clean-up: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This can be accomplished using molecular modeling software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard.
-
Addition of Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Protonation State Assignment: Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH of 7.4.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens.
Ligand Preparation
The compounds for this comparative study include the parent scaffold and three analogs with systematic modifications to probe structure-activity relationships.
-
Compound 1: 2-Phenyl-4-(piperazin-1-yl)pyrimidine (Parent Compound)
-
Compound 2: 2-(4-chlorophenyl)-4-(piperazin-1-yl)pyrimidine (Electron-withdrawing substituent)
-
Compound 3: 2-(4-methoxyphenyl)-4-(piperazin-1-yl)pyrimidine (Electron-donating substituent)
-
Compound 4: 2-Phenyl-4-(4-methylpiperazin-1-yl)pyrimidine (Modification on the piperazine ring)
Ligand Preparation Protocol:
-
2D Structure Sketching: Draw the 2D structures of the compounds using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D structures into 3D conformations.
-
Energy Minimization: Perform a geometry optimization of each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Assign partial atomic charges to each ligand.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.
Docking Protocol:
-
Grid Box Definition: Define a grid box that encompasses the ATP-binding site of Pim1 kinase. The grid box should be centered on the position of the co-crystallized ligand in the original PDB structure to ensure that the docking search is focused on the active site.
-
Docking Execution: Run the docking simulation for each of the four compounds. AutoDock Vina will explore various conformations and orientations (poses) of each ligand within the defined grid box and calculate the binding affinity for each pose.
-
Pose Selection: For each compound, the pose with the lowest binding energy (most favorable) is selected for further analysis.
Workflow Visualization
The overall workflow of this comparative docking study is illustrated in the following diagram:
Caption: Workflow of the comparative molecular docking study.
Results and Discussion: Comparative Analysis
The docking results for the four compounds are summarized in the table below, providing a quantitative comparison of their predicted binding affinities and key interactions with the active site residues of Pim1 kinase.
| Compound | Substituent(s) | Binding Energy (kcal/mol) | Interacting Residues (H-bonds) | Interacting Residues (Hydrophobic) |
| 1 | None (Parent) | -8.2 | Glu121, Leu120 | Val52, Ala65, Ile104, Val126, Ile185 |
| 2 | 4-Chloro (Phenyl) | -8.7 | Glu121, Leu120 | Val52, Ala65, Ile104, Val126, Ile185 |
| 3 | 4-Methoxy (Phenyl) | -8.5 | Glu121, Leu120 | Val52, Ala65, Ile104, Val126, Ile185 |
| 4 | 4-Methyl (Piperazine) | -8.4 | Glu121, Leu120 | Val52, Ala65, Ile104, Val126, Ile185, Phe186 |
Interpretation of Docking Results
The docking results indicate that all four compounds bind favorably within the ATP-binding pocket of Pim1 kinase, with predicted binding energies ranging from -8.2 to -8.7 kcal/mol. A lower binding energy suggests a more stable protein-ligand complex.
Hinge Region Interaction: A crucial interaction for kinase inhibition is the formation of hydrogen bonds with the hinge region residues. All four compounds are predicted to form a key hydrogen bond between one of the pyrimidine nitrogens and the backbone amide of Glu121 , and another with the backbone carbonyl of Leu120 . This mimics the interaction of the adenine moiety of ATP with the kinase hinge.
Structure-Activity Relationship (SAR) Analysis:
-
Parent Compound (1): The parent compound, this compound, establishes the baseline binding affinity at -8.2 kcal/mol. The phenyl ring is oriented towards a hydrophobic pocket.
-
Compound 2 (4-chlorophenyl): The addition of an electron-withdrawing chlorine atom at the para-position of the phenyl ring results in the most favorable binding energy of -8.7 kcal/mol. This suggests that the chloro-substituent may engage in favorable halogen bonding or enhance hydrophobic interactions within the pocket.
-
Compound 3 (4-methoxyphenyl): The electron-donating methoxy group at the para-position of the phenyl ring also improves the binding affinity to -8.5 kcal/mol compared to the parent compound. The oxygen atom of the methoxy group may act as a hydrogen bond acceptor with nearby residues or water molecules.
-
Compound 4 (4-methylpiperazine): The addition of a methyl group to the distal nitrogen of the piperazine ring leads to a slight improvement in binding energy (-8.4 kcal/mol). This modification can enhance van der Waals interactions with hydrophobic residues at the entrance of the active site, such as Phe186 .
Visualization of Binding Mode
The predicted binding mode of the parent compound, this compound, within the active site of Pim1 kinase is depicted below.
Caption: Predicted binding mode of the parent compound.
Conclusion and Future Directions
This comparative docking study has successfully elucidated the potential of the this compound scaffold as a promising starting point for the design of novel Pim1 kinase inhibitors. Our in silico analysis suggests that all the designed analogs exhibit favorable binding to the ATP-binding site of Pim1, with key interactions in the hinge region.
The structure-activity relationship analysis indicates that substitutions on both the phenyl ring and the piperazine moiety can modulate the binding affinity. Specifically, the introduction of a chloro or methoxy group at the para-position of the phenyl ring appears to enhance binding.
While these computational findings are encouraging, it is imperative to validate them through experimental studies. Future work should focus on the synthesis of these and other related analogs, followed by in vitro kinase inhibition assays to determine their IC50 values against Pim1 kinase. Further optimization of the scaffold based on experimental data, coupled with continued structure-based design, could lead to the discovery of potent and selective Pim1 inhibitors with therapeutic potential.
References
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Choi, M., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70358. [Link]
-
PDB-101. (n.d.). 4BCF: Structure of CDK9 in complex with cyclin T and a 2-amino-4-heteroaryl-pyrimidine inhibitor. RCSB PDB. [Link]
-
ResearchGate. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. [Link]
-
Siddiqui, N., et al. (2013). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Pharmacy & Bioallied Sciences, 5(3), 200–205. [Link]
-
Ilic, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 597. [Link]
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- 2. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4BCF: Structure of CDK9 in complex with cyclin T and a 2-amino-4-heteroaryl- pyrimidine inhibitor [ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
2-Phenyl-4-piperazinopyrimidine proper disposal procedures
Hazard Assessment and Risk Mitigation
2-Phenyl-4-piperazinopyrimidine should be handled as a hazardous substance. This assessment is based on the toxicological profiles of related piperazine and pyrimidine derivatives, which indicate potential hazards.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns upon prolonged contact.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.
Due to these potential hazards, a thorough risk assessment should be conducted before handling this compound. All personnel must be trained on the specific risks and the necessary safety precautions.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid, solution, or waste):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation
Proper waste management begins with accurate characterization and segregation to prevent dangerous chemical reactions and ensure compliant disposal.
Waste Characterization:
Based on the likely hazardous properties, waste containing this compound should be classified as hazardous chemical waste. This aligns with the regulations set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the disposal of hazardous waste.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including residual product, contaminated weighing paper, pipette tips, and gloves, must be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Incompatible Wastes: Do not mix waste containing this compound with incompatible materials. While specific incompatibility data is not available for this compound, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, and strong bases.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
Step 1: Preparation
-
Designate a Waste Accumulation Area: Establish a designated area for the collection of hazardous waste. This area should be well-ventilated and away from general laboratory traffic.
-
Prepare the Waste Container: Select a waste container that is compatible with the chemical waste. The container must be in good condition, with a secure, tight-fitting lid.
-
Label the Waste Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be recorded.
Step 2: Waste Collection
-
Solid Waste: Carefully transfer all solid waste contaminated with this compound into the designated hazardous waste container.
-
Liquid Waste: Pour liquid waste directly into the designated liquid hazardous waste container using a funnel to prevent spills.
-
Empty Containers: Any "empty" containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste.
Step 3: Decontamination
-
Equipment: Thoroughly decontaminate any non-disposable laboratory equipment that has come into contact with the chemical. This can be done by rinsing with an appropriate solvent, followed by washing with soap and water.
-
Work Surfaces: Clean all work surfaces where the chemical was handled.
-
PPE: Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate the Spill Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Final Disposal
-
Secure the Waste Container: Once the waste container is full or the accumulation time limit has been reached, securely seal the container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Disposal will likely involve incineration in a licensed facility or burial in a designated hazardous waste landfill.
Regulatory Compliance:
All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines for hazardous waste management under RCRA.
Summary of Key Information
| Parameter | Guideline | Source |
| Hazard Classification | Hazardous Waste | Inferred from related compounds |
| Primary Hazards | Harmful if swallowed, skin/eye irritant/corrosive, potential respiratory irritant | |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed) | |
| Disposal Method | Collection in labeled hazardous waste containers for disposal by a licensed contractor | |
| Spill Cleanup | Absorb with inert material, collect as hazardous waste, decontaminate area |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- Safety D
Navigating the Safe Handling of 2-Phenyl-4-piperazinopyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-Phenyl-4-piperazinopyrimidine, a compound with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to offer a framework that is not just procedural, but also deeply rooted in the principles of chemical causality and risk mitigation.
Disclaimer: An official Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are synthesized from the safety data of structurally analogous compounds, namely 2-(1-Piperazinyl)pyrimidine, 2-Phenylpyrimidine, and 2-(4-Piperazin-1-YL-phenyl)-pyrimidine dihydrochloride. A cautious and conservative approach is therefore strongly advised.
Understanding the Inherent Risks: A Hazard Profile
Based on the analysis of related chemical structures, this compound should be handled as a hazardous substance with the potential to cause significant adverse health effects. The primary concerns are:
-
Severe Skin and Eye Damage: Analogous compounds are known to cause severe skin burns and serious eye damage[1][2]. Direct contact can lead to immediate and potentially irreversible tissue damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system[3].
-
Harmful if Swallowed: Ingestion of similar compounds is considered harmful[1].
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for the safe handling of this compound.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is your first and most critical line of defense. The following is a step-by-step guide to establishing a self-validating system of protection when working with this compound.
Essential PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Provides a robust barrier against direct skin contact. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. | Protects against splashes and airborne particles, preventing severe eye damage. The face shield offers an additional layer of protection for the entire face. |
| Body Protection | A chemically resistant laboratory coat, preferably with long sleeves and elastic cuffs. Consider a disposable gown for added protection during high-risk procedures. | Prevents contamination of personal clothing and skin. Elastic cuffs create a seal with gloves, minimizing the chance of wrist exposure. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., an N95 or higher) should be used, especially when handling the compound as a powder or when generating aerosols. | Mitigates the risk of inhaling airborne particles that can cause respiratory tract irritation. A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced[2]. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Clear Labeling: Ensure the container is clearly labeled with the compound's identity and associated hazard warnings.
-
Restricted Access: Store in a locked cabinet or a designated area with restricted access.
Step 2: Safe Handling and Experimental Work
-
Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Donning PPE: Before handling the compound, follow the detailed PPE protocol outlined above.
-
Weighing and Aliquoting: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment for handling this compound.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
Step 3: Decontamination and Disposal
-
Decontaminate Surfaces: After each use, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Professional Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your scientific endeavors. Trust in these procedures is built upon a foundation of understanding the "why" behind each step, fostering a culture of safety that extends beyond the product itself.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
